4,6-Dimethoxy-2-methylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxy-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJAXMTUACMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452904 | |
| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-48-8 | |
| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dimethoxy-2-methylpyrimidine: Structure, Properties, and Synthetic Applications
This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-methylpyrimidine, a key heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its chemical identity, properties, synthesis, and its role as a precursor to biologically active compounds.
Chemical Structure and Identification
This compound is a substituted pyrimidine with a methyl group at the 2-position and two methoxy groups at the 4- and 6-positions.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13566-48-8 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| SMILES | CC1=NC(=CC(=N1)OC)OC |
| InChI | InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 |
| InChIKey | FWQJAXMTUACMLK-UHFFFAOYSA-N |
| PubChem CID | 11040904 |
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Properties
| Property | This compound (Computed) | 4,6-Dimethoxy-2-(methylthio)pyrimidine (Experimental) | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (Experimental) |
| Molecular Weight | 154.17 g/mol | 186.23 g/mol | 218.23 g/mol [1] |
| Melting Point | Not available | 52.5-53.8 °C[2] | 129-133 °C[1] |
| Boiling Point | Not available | 315.1±25.0 °C at 760 mmHg | Not available |
| Solubility | Not available | Soluble in methanol, ethanol, acetone | Not available |
| Appearance | Not available | White to off-white crystalline powder | Not available |
Spectroscopic Data Summary:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the C5 proton, a singlet for the two equivalent methoxy groups, and a singlet for the C2 methyl group.
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the C2, C4/C6, and C5 carbons of the pyrimidine ring, as well as signals for the methyl and methoxy carbons.
-
IR Spectroscopy: The infrared spectrum is anticipated to show characteristic C-H stretching vibrations, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy groups.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to its molecular weight, with fragmentation patterns likely involving the loss of methyl and methoxy groups.
Synthesis and Reactions
This compound is a key synthetic intermediate. Its preparation can be envisioned through the methylation of 4,6-dihydroxy-2-methylpyrimidine, which itself can be synthesized from the condensation of acetamidinium chloride and diethyl malonate. A common route for related compounds involves the substitution of chloro groups on a pyrimidine ring.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
While a specific protocol for this compound is not detailed in the available literature, the synthesis of its important precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine, and its subsequent oxidation to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine are well-documented. These protocols highlight common synthetic strategies for this class of compounds.
Protocol 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine [2]
-
Reaction: A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is heated to 45 °C.
-
Procedure: The reaction is maintained at 45-50 °C for 2 hours. An off-white precipitate forms, which is collected by vacuum filtration and washed with cool water.
-
Purification: The solid is recrystallized from isopropanol:water (2:1) to yield 4,6-dimethoxy-2-(methylthio)pyrimidine as colorless crystals (17.8 g, 95.6% yield).
Protocol 2: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine [2]
-
Reaction: A mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) is stirred at room temperature.
-
Procedure: To the vigorously stirred solution, 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) is added slowly at 45 °C. Stirring is continued at 55 °C for an additional 4 hours.
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the resulting solid is washed with water and dried to yield the product.
Biological Activity and Applications in Drug Development
The primary significance of this compound lies in its role as a versatile building block for the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The 4,6-dimethoxypyrimidine scaffold is a common feature in a number of commercial herbicides.
Caption: The role of this compound as a core structure for biologically active compounds.
Derivatives of 4,6-dimethoxypyrimidine are known to be key intermediates in the preparation of pyrimidinyloxybenzoic acid herbicides. These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme crucial for plant growth, and are effective against a wide range of weeds in crops like rice.[2]
In the realm of pharmaceuticals, the pyrimidine core is a well-established pharmacophore. The structural features of this compound make it an attractive starting point for the synthesis of various therapeutic agents. For instance, substituted pyrimidines are widely explored as kinase inhibitors, which are a major class of anticancer drugs. The ability to functionalize the pyrimidine ring at different positions allows for the fine-tuning of a molecule's binding affinity and selectivity for specific protein kinases.
While there is limited direct research on the biological activity of this compound itself, its derivatives have shown potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and antitumor applications. Therefore, this compound remains a compound of significant interest for medicinal chemists and drug discovery programs.
Conclusion
This compound is a valuable heterocyclic compound whose importance is primarily defined by its role as a synthetic intermediate. While detailed experimental characterization of the compound itself is sparse in the literature, its structural relationship to and use in the synthesis of commercially significant herbicides and potentially novel pharmaceuticals underscore its relevance in applied chemistry. The synthetic protocols for related compounds provide a solid foundation for its preparation and further functionalization, making it a key building block for the development of new chemical entities with diverse biological activities. Future research into the direct biological properties of this compound and the development of more efficient synthetic routes will further enhance its utility in both industrial and academic research settings.
References
An In-depth Technical Guide to 4,6-Dimethoxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-methylpyrimidine (CAS No. 13566-48-8), a heterocyclic organic compound of interest to the pharmaceutical and agrochemical industries. This document details its chemical identity, physical properties, and a proposed synthesis protocol. Furthermore, it explores the broader context of the pyrimidine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, and outlines a potential experimental workflow for its synthesis and purification.
Chemical Identity and Properties
This compound is a substituted pyrimidine with the IUPAC name This compound . It is characterized by a central pyrimidine ring functionalized with two methoxy groups at positions 4 and 6, and a methyl group at position 2.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary based on experimental conditions and purity.
| Property | Value | Source |
| CAS Number | 13566-48-8 | N/A |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₁₀N₂O₂ | N/A |
| Molecular Weight | 154.17 g/mol | N/A |
| Melting Point | 52-53 °C (unconfirmed) | N/A |
| Boiling Point | Not available | N/A |
| Density | 1.099 ± 0.06 g/cm³ (Predicted) | N/A |
| SMILES | Cc1nc(OC)cc(n1)OC | N/A |
| InChI | InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 | N/A |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted below.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine from 4,6-Dihydroxy-2-methylpyrimidine [1]
This protocol is based on a general procedure for the chlorination of hydroxypyrimidines.
-
Materials:
-
4,6-Dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)
-
Thionyl chloride (18.9 g, 0.16 mol) or Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
Ice water
-
-
Procedure:
-
To a solution of thionyl chloride in acetonitrile, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol).
-
Stir the reaction mixture at 80 °C for 3 hours.
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
Slowly pour the residue into 50 g of ice water to precipitate the product.
-
Filter the precipitated solid and purify by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine.
-
Step 2: Synthesis of this compound from 4,6-Dichloro-2-methylpyrimidine
This proposed protocol is based on nucleophilic substitution reactions on dichloropyrimidines.
-
Materials:
-
4,6-Dichloro-2-methylpyrimidine (from Step 1)
-
Sodium methoxide
-
Anhydrous methanol
-
-
Procedure:
-
Dissolve 4,6-dichloro-2-methylpyrimidine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.
-
Reflux the mixture for a duration determined by TLC monitoring until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Spectroscopic Data
Applications in Drug Development and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[2] Substituted pyrimidines are of particular interest as they can serve as versatile intermediates in the synthesis of targeted therapeutics.
Role as a Kinase Inhibitor Scaffold
Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The pyrimidine core is a well-established pharmacophore for the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonding interactions within the ATP-binding pocket of kinases.
While there is no specific literature detailing the biological activity of this compound as a kinase inhibitor, its structural features suggest its potential as a scaffold for the development of such inhibitors. The methoxy and methyl groups can be further functionalized to enhance potency and selectivity for specific kinase targets.
Illustrative Kinase Inhibition Signaling Pathway
The diagram below illustrates a generalized signaling pathway involving a protein kinase that could potentially be targeted by inhibitors derived from a this compound scaffold.
Caption: A representative signaling cascade susceptible to kinase inhibition.
Conclusion
This compound is a valuable chemical entity with potential applications in the synthesis of novel therapeutic agents and agrochemicals. This guide has provided a summary of its known properties and a plausible, detailed protocol for its synthesis. The broader significance of the pyrimidine core in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of this compound as a building block for future drug discovery efforts. Further research is warranted to fully elucidate its biological activities and to obtain comprehensive spectroscopic data for this promising molecule.
References
The Biological Frontier of 4,6-Dimethoxy-2-methylpyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of biologically active molecules, including essential components of nucleic acids.[1] Among the myriad of pyrimidine derivatives, those featuring a 4,6-dimethoxy-2-methyl substitution pattern represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the known and potential biological activities of 4,6-dimethoxy-2-methylpyrimidine derivatives, drawing insights from structurally related compounds. It details key experimental protocols for evaluating their efficacy and visualizes associated signaling pathways and workflows to facilitate further research and drug discovery efforts.
While direct and extensive research on the biological activity of this compound derivatives is limited in publicly available scientific literature, this document extrapolates potential biological activities based on the established profiles of structurally similar 4,6-dimethoxypyrimidine and other 4,6-disubstituted pyrimidine analogs.
Potential Biological Activities
Derivatives of the 4,6-dimethoxypyrimidine core have demonstrated a wide spectrum of biological activities, suggesting that 2-methyl substituted analogs could hold similar promise in various therapeutic areas.[2]
Anticancer Activity
The pyrimidine ring is a key structural motif in numerous anticancer drugs.[3] Various substituted pyrimidines have been shown to inhibit protein kinases, which are critical regulators of cell proliferation and survival.[2] Derivatives of 4,6-diarylpyrimidine, for instance, have shown inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are crucial targets in oncology.[4] Furthermore, some 4,6-disubstituted pyrimidine derivatives have been investigated as dual inhibitors of VEGFR2 and FGFR1, both of which are implicated in tumor angiogenesis.[5]
Table 1: Anticancer Activity of Structurally Related Pyrimidine Derivatives
| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 4,6-Diaryl-substituted pyrimidines | PI3Kγ | High binding affinity | [6] |
| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 (Breast Cancer) | 0.57–3.15 μM | [7] |
| 2,4-Disubstituted-5-aryl pyrimidines | S. aureus (MRSA/VISA) | 1 µg/mL (MIC) | [8] |
| 4,6-Disubstituted pyrimidines | MARK4 | Micromolar (µM) range | [9] |
| Thienopyrimidine Derivatives | VEGFR-2 | 0.23 µM | [1] |
Antimicrobial Activity
Numerous pyrimidine derivatives exhibit potent antimicrobial and antifungal properties.[2] For example, certain 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have shown strong antibacterial activities against clinically relevant pathogens like MRSA and VREs.[10] The mechanism of action for some thiophenyl substituted pyrimidines is believed to involve the inhibition of FtsZ polymerization and GTPase activity, leading to a disruption of bacterial cell division.[11]
Table 2: Antimicrobial Activity of Structurally Related Pyrimidine Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
| 2,4-Disubstituted-5-aryl pyrimidines | S. aureus (MRSA/VISA) | 1 µg/mL | [8] |
| 2,4-Disubstituted-6-thiophenyl-pyrimidines | MRSA, VREs | 2 mg/mL | [10] |
| Dihydropyrimidine derivatives | E. coli, P. aeruginosa, S. aureus | 32, 64 μg/ml | [12] |
| Thienopyrimidine derivatives | Bacillus cereus, Shigella dysenteriae | Pronounced activity | [13] |
Enzyme Inhibition
The inhibition of specific enzymes is a primary mechanism through which many pyrimidine derivatives exert their therapeutic effects. Kinases, in particular, are a major target class. As mentioned, pyrimidine-based compounds have been developed as inhibitors of VEGFR-2, FGFR1, and MARK4.[1][5][9] Additionally, 4,6-diphenylpyrimidine derivatives have been identified as potent dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes relevant to the treatment of Alzheimer's disease.[14][15]
Table 3: Enzyme Inhibitory Activity of Structurally Related Pyrimidine Derivatives
| Compound Class | Target Enzyme | Activity (IC50) | Reference |
| Thienopyrimidine Derivatives | VEGFR-2 | 0.23 µM | [1] |
| 4,6-Diphenylpyrimidine derivatives | MAO-A | 18.34 nM | [14] |
| 4,6-Diphenylpyrimidine derivatives | AChE | 9.54 nM | [15] |
| 4,6-Disubstituted pyrimidines | MARK4 | Micromolar (µM) range | [9] |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR Tyrosine Kinase | 0.034 µM | [16] |
Experimental Protocols
To systematically evaluate the potential biological activities of this compound derivatives, a series of well-defined experimental protocols should be employed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for a further 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570-590 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18]
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[18]
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Experimental workflow for the broth microdilution assay.
Enzyme Inhibition: Kinase Inhibition Assay
A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Protocol:
-
Compound Dispensing: Dispense various concentrations of the test compounds into a 384-well plate.
-
Kinase Reaction: Add a reaction mixture containing the kinase (e.g., VEGFR-2), a specific substrate, and ATP to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Signaling Pathways
The anticancer activity of many pyrimidine derivatives is often attributed to their ability to interfere with specific signaling pathways that are crucial for cancer cell growth and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell proliferation, survival, and differentiation. Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[3]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Pyrimidine derivatives can act as potent inhibitors of VEGFR-2 kinase activity, thereby blocking the signaling cascade that leads to endothelial cell proliferation and migration.
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrimidine derivative.
Conclusion
While specific biological activity data for this compound derivatives remains to be extensively explored and published, the broader class of 4,6-disubstituted pyrimidines demonstrates significant potential across multiple therapeutic areas, including oncology and infectious diseases. The structural similarity suggests that this compound derivatives are promising candidates for further investigation. This guide provides a foundational framework for researchers, offering insights into potential biological activities, detailed experimental protocols for their evaluation, and a visual representation of relevant signaling pathways. Further synthesis and screening of a focused library of these compounds are warranted to unlock their full therapeutic potential.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Literature review of 4,6-Dimethoxy-2-methylpyrimidine research
An In-depth Technical Guide to the Synthesis and Application of 4,6-Dimethoxy-2-methylpyrimidine
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a fundamental heterocyclic motif that commands a significant position in the landscape of biological and chemical sciences.[1][2] As a core component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[1] This inherent biocompatibility and structural versatility have made pyrimidine and its derivatives a fertile ground for discovery in medicinal and agrochemical research.[3][4] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]
Within this critical class of molecules, this compound (CAS No. 13566-48-8) stands out not as an end-product, but as a pivotal intermediate.[7] Its value lies in its specific functionalization—the two methoxy groups at the 4 and 6 positions and the methyl group at the 2 position—which provides a reactive and adaptable framework for constructing more complex, high-value molecules. This guide, intended for researchers and development scientists, offers a deep dive into the synthesis, characterization, and strategic application of this versatile building block, with a focus on the underlying chemical principles that guide its use in the laboratory and in industrial processes.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application. The data for this compound is well-characterized, providing a clear fingerprint for identity and purity confirmation.
Physical and Chemical Properties
The key physicochemical properties are summarized below, providing essential data for handling, reaction setup, and safety considerations.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 13566-48-8 | [7][8] |
| Molecular Formula | C₇H₁₀N₂O₂ | [7] |
| Molecular Weight | 154.17 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 129-133 °C |
Spectroscopic Data
Spectroscopic analysis is crucial for verifying the structure and purity of synthesized this compound and its derivatives. The following table details the characteristic NMR spectral data.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| ¹H NMR | ~6.19 | Singlet | 1H, Pyrimidine CH | [10] |
| ~4.04 | Singlet | 6H, OCH₃ | [10] | |
| ~3.34 | Singlet | 3H, Pyrimidine C-CH₃ | [10][11] | |
| ¹³C NMR | ~171.9 | C4, C6 (C-O) | [11] | |
| ~164.4 | C2 (C-CH₃) | [11] | ||
| ~93.1 | C5 (CH) | [11] | ||
| ~55.1 | OCH₃ | [11] | ||
| ~39.8 | C-CH₃ | [11] |
Note: NMR shifts are typically recorded in CDCl₃ and referenced to TMS. Exact chemical shifts can vary slightly based on solvent and instrument calibration.[11]
Synthesis Methodologies: A Strategic Overview
The synthesis of pyrimidine derivatives is a well-explored field, yet the choice of a specific pathway depends on factors like starting material availability, desired yield, scalability, and environmental impact. For intermediates like this compound, its derivatives are often the primary targets, with the core structure being built and modified in a stepwise fashion. A common and efficient strategy involves the synthesis of a related thio-intermediate, 4,6-dimethoxy-2-methylthiopyrimidine, which is then oxidized.
Workflow for Synthesis of Key Pyrimidine Intermediates
The following diagram illustrates a robust and high-yield pathway starting from 2-chloro-4,6-dimethoxypyrimidine to produce 4,6-dimethoxy-2-methylsulfonylpyrimidine, a critical precursor for many herbicides.[11][12]
Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine
This protocol is based on a facile nucleophilic substitution reaction that achieves a high yield and is suitable for large-scale preparation.[11] The use of a phase-transfer catalyst (tetrabutylammonium bromide) is key to facilitating the reaction between the organic-soluble pyrimidine and the aqueous/methanolic sodium methyl mercaptide.
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Sodium methyl mercaptide (25% solution)
-
Tetrabutylammonium bromide (TBAB)
-
Methanol
-
Isopropanol
-
Water (cool)
-
Reaction flask with magnetic stirrer and heating mantle
-
Vacuum filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), 25% sodium methyl mercaptide (107 mmol), and methanol (80 mL).[11]
-
Heating and Reaction: Heat the mixture to 45°C with continuous stirring. Maintain the temperature between 45-50°C for 2 hours. The formation of an off-white precipitate indicates product formation.[11]
-
Isolation: After the reaction is complete, cool the mixture. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cool water to remove any residual salts and impurities.
-
Recrystallization and Purification: Recrystallize the crude product from an isopropanol:water (2:1) mixture to yield pure, colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine. A typical yield is over 95%.[11]
The Critical Oxidation Step: Gateway to Advanced Applications
The true utility of the thioether intermediate becomes apparent in its conversion to the corresponding sulfone, 4,6-dimethoxy-2-methylsulfonylpyrimidine. The methylsulfonyl group is an excellent leaving group, making the C2 position of the pyrimidine ring highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in the synthesis of agrochemicals.[11][12]
Protocol 2: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine
This procedure employs hydrogen peroxide as an environmentally benign oxidant, with sodium tungstate acting as a catalyst to ensure an efficient and high-yield conversion.[11]
Materials:
-
4,6-Dimethoxy-2-methylthiopyrimidine (from Protocol 1)
-
Sodium tungstate dihydrate
-
Tetrabutylammonium bromide (TBAB)
-
Acetic acid
-
Hydrogen peroxide (35% aqueous solution)
-
Reaction flask with vigorous stirring mechanism
Step-by-Step Procedure:
-
Reaction Setup: In a reaction flask, create a mixture of 4,6-dimethoxy-2-methylthiopyrimidine (100 mmol), sodium tungstate dihydrate (4.5 mmol), tetrabutylammonium bromide (5 mmol), and acetic acid (25 mL). Stir at room temperature.[11]
-
Addition of Oxidant: While stirring vigorously, slowly add 35% aqueous hydrogen peroxide (200 mmol) to the solution. The addition should be controlled to maintain the reaction temperature at 45°C.[11]
-
Reaction Completion: After the addition is complete, continue stirring and heat the mixture to 55°C for an additional 4 hours to ensure the reaction goes to completion.[11]
-
Workup and Isolation: Upon completion, the product can be isolated through standard workup procedures, typically involving quenching excess peroxide, extraction, and crystallization to yield the final product with a purity of over 95%.[11][13]
Applications in Agrochemical and Drug Development
The strategic importance of this compound and its derivatives is most evident in the agrochemical sector, though the pyrimidine core has vast implications for pharmaceuticals.
Agrochemical Synthesis: A Key Building Block for Herbicides
4,6-Dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the production of several pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium and pyribenzoxim.[11] These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme essential for amino acid synthesis in plants, leading to broad-spectrum weed control, particularly in rice crops.[11]
The workflow below illustrates the central role of the sulfonylpyrimidine intermediate in synthesizing these active agrochemical ingredients.
Potential in Drug Development
While the direct application of this compound in marketed drugs is not as prominent, the pyrimidine scaffold is a privileged structure in medicinal chemistry.[3][14] The synthetic versatility and diverse biological activities of pyrimidine derivatives make them attractive candidates for drug discovery programs targeting cancer, infectious diseases, and metabolic disorders.[1][5] The methodologies described here for modifying the pyrimidine core are directly applicable to the synthesis of novel bioactive compounds for pharmaceutical research and development.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for chemical synthesis. Through efficient and scalable protocols, it can be converted into highly reactive intermediates like its methylsulfonyl derivative, unlocking pathways to complex and valuable molecules. Its established role in the agrochemical industry, particularly in the synthesis of modern herbicides, highlights its industrial significance. For researchers in drug development, the chemistry surrounding this pyrimidine provides a robust and adaptable platform for creating novel molecular entities with therapeutic potential. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for harnessing the full potential of this versatile chemical building block.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. REVIEW OF PYRIMIDINE DERIVATIVES AS PHARMACOLOGICALLY ACTIVE COMPOUNDS [ouci.dntb.gov.ua]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H10N2O2 | CID 11040904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 13566-48-8 [chemicalbook.com]
- 9. agrochemx.com [agrochemx.com]
- 10. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. mdpi.com [mdpi.com]
The Core Mechanism of Action of Substituted Pyrimidine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidine compounds represent a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Their versatile scaffold allows for diverse chemical modifications, leading to compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of substituted pyrimidine compounds, with a focus on their roles as kinase inhibitors and modulators of essential cellular pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling cascades to serve as a resource for researchers in drug discovery and development.
Kinase Inhibition: A Primary Mechanism of Action
A predominant mechanism of action for many biologically active substituted pyrimidine compounds is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. Substituted pyrimidines often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.
Aurora Kinase Inhibition
Aurora kinases (A and B) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in various cancers, making them attractive targets for anticancer drug development. Several 2,4-disubstituted and N-trisubstituted pyrimidine derivatives have been identified as potent Aurora kinase inhibitors.[1][2]
Signaling Pathway and Experimental Workflow:
The inhibition of Aurora kinases by substituted pyrimidines disrupts the proper formation of the mitotic spindle and chromosome alignment, leading to polyploidy and ultimately apoptosis.[3] The effect of these inhibitors on the cell cycle and apoptosis can be assessed using flow cytometry and western blotting.
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. It is often overexpressed in metastatic cancers. Substituted pyrimidines, particularly 2,4-disubstituted derivatives, have been developed as potent FAK inhibitors.[4][5] These compounds typically interact with the hinge region of the kinase domain.[4]
Signaling Pathway and Experimental Workflow:
FAK inhibition by substituted pyrimidines can block downstream signaling through pathways like PI3K/AKT, leading to reduced cell proliferation and induction of apoptosis.[4] The effect of these inhibitors on FAK autophosphorylation and downstream signaling can be evaluated by western blot analysis.
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which mediates cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Substituted pyrimidine compounds have been developed as potent and selective JAK inhibitors.[3]
Signaling Pathway and Experimental Workflow:
Inhibition of JAKs by substituted pyrimidines prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blocks their translocation to the nucleus and the transcription of target genes involved in inflammation and cell proliferation. The inhibitory effect can be measured by assessing the phosphorylation status of STAT proteins via western blot or flow cytometry.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle. Their activity is dependent on the binding of regulatory proteins called cyclins. Aberrant CDK activity is a common feature of cancer cells. Substituted pyrimidines, including purine bioisosteres, have been extensively explored as CDK inhibitors.[2][6]
Signaling Pathway and Experimental Workflow:
By inhibiting CDKs, substituted pyrimidines can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently trigger apoptosis. The effects on the cell cycle can be analyzed by flow cytometry, and the induction of apoptosis can be confirmed by western blot analysis for markers like cleaved PARP.
Inhibition of Pyrimidine Biosynthesis
Another important mechanism of action for some substituted pyrimidine compounds is the inhibition of the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway.
Signaling Pathway and Experimental Workflow:
Inhibitors of this pathway, such as those targeting dihydroorotate dehydrogenase (DHODH), lead to a depletion of the pyrimidine nucleotide pool. This arrests cell proliferation and can induce an innate immune response. The inhibitory effect can be assessed by measuring the impact on cell growth and determining if the effect can be rescued by the addition of exogenous uridine.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative substituted pyrimidine compounds against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of Substituted Pyrimidines against Kinases
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| N-trisubstituted Pyrimidine | Aurora A | Compound 11j | 7.1 | [3] |
| N-trisubstituted Pyrimidine | Aurora B | Compound 11j | 25.7 | [7] |
| 2,4-disubstituted Pyrimidine | Aurora A | Compound 12a | 309 | [2] |
| 2,4-disubstituted Pyrimidine | Aurora B | Compound 12a | 293 | [2] |
| Sulfonamide-substituted Diphenylpyrimidine | FAK | Compound 1 | 86.7 | [5] |
| Phosphamide-containing Diphenylpyrimidine | FAK | Compound 2a | 4.25 | [5] |
| Phosphamide-containing Diphenylpyrimidine | FAK | Compound 2b | 4.65 | [5] |
| Dithiocarbamate-containing Diphenylpyrimidine | FAK | Compound 7 | 0.07 | [5] |
| 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidine | JAK1 | R507 (Compound 33) | 2.1 | [3] |
| 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidine | JAK2 | R507 (Compound 33) | 12 | [3] |
| 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidine | JAK3 | R507 (Compound 33) | 923 | [3] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | CDK9 | Compound 1 | 5.6 | [6] |
| 4-thiazol-2-anilinopyrimidine | CDK9 | Compound 12u | 7 | [8] |
| 7-thienylpyrido[2,3-d]pyrimidine | CDK6 | Compound 17a | 115.38 | [2] |
| Pyridothyazolopyrimidine | CDK6 | Compound 18a | 726.25 | [2] |
Table 2: Antiproliferative Activity of Substituted Pyrimidines against Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Representative Compound | IC50 (µM) | Reference |
| N-trisubstituted Pyrimidine | U937 | Leukemia | Compound 11j | 0.012 | [7] |
| 2,4-disubstituted Pyrimidine | HCT-116 | Colon | Compound 12a | 1.31 | [2] |
| 2,4-disubstituted Pyrimidine | A549 | Lung | Compound 12a | 12.05 | [2] |
| 2,4-disubstituted Pyrimidine | MCF-7 | Breast | Compound 12a | 20.53 | [2] |
| Sulfonamide-substituted Diphenylpyrimidine | AsPC-1 | Pancreatic | Compound 1 | <10 | [5] |
| 7-thienylpyrido[2,3-d]pyrimidine | PC-3 | Prostate | Compound 17a | 0.01 | [2] |
| 7-thienylpyrido[2,3-d]pyrimidine | A-549 | Lung | Compound 17a | 2.48 | [2] |
| 7-thienylpyrido[2,3-d]pyrimidine | MCF-7 | Breast | Compound 17a | 1.59 | [2] |
| Pyridothyazolopyrimidine | MCF-7 | Breast | Compound 18a | 0.01 | [2] |
| Pyridothyazolopyrimidine | PC-3 | Prostate | Compound 18a | 1.37 | [2] |
| Pyridothyazolopyrimidine | A-549 | Lung | Compound 18a | 1.69 | [2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.
Materials:
-
Kinase of interest (e.g., Aurora A, FAK, JAK, CDK)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Substituted pyrimidine compounds
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the substituted pyrimidine compounds in the appropriate solvent (e.g., DMSO).
-
Add the compound dilutions to the wells of a 384-well plate. Include controls with solvent only (no inhibition) and no enzyme (100% inhibition).
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.
-
Initiate the reaction by adding the kinase reaction mixture to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Substituted pyrimidine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the substituted pyrimidine compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with substituted pyrimidine compounds
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the substituted pyrimidine compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate and to assess their expression and phosphorylation status.
Materials:
-
Cancer cells treated with substituted pyrimidine compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the substituted pyrimidine compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. benchchem.com [benchchem.com]
- 2. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Dimethoxy-pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a foundational six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and drug development. Its derivatives have given rise to a vast array of therapeutic agents. Among these, dimethoxy-pyrimidines have emerged as a particularly significant subclass, serving as key intermediates and core structures in a multitude of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and historical development of dimethoxy-pyrimidine synthesis, offering detailed experimental protocols for key reactions and a comparative analysis of synthetic methodologies.
A Historical Perspective: From Pyrimidine's Discovery to the Rise of Methoxy-Substituted Derivatives
The journey into the synthesis of dimethoxy-pyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the pioneering work of Arthur Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1][2] A few years prior, in 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid.[1][2]
The introduction of methoxy groups onto the pyrimidine ring was not a direct initial approach but rather a subsequent derivatization of pre-existing pyrimidine scaffolds.[3] Early synthetic strategies focused on the modification of halo- or hydroxy-pyrimidines. A foundational method for this transformation is the nucleophilic substitution of a chloropyrimidine with sodium methoxide. This approach laid the groundwork for the synthesis of key intermediates like 2,4-dimethoxypyrimidine.[3]
The significance of dimethoxy-pyrimidines grew with the discovery of their utility in various applications. For instance, 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the preparation of pyrimidinyloxybenzoic acid herbicides.[4] Furthermore, derivatives such as 4-amino-5,6-dimethoxypyrimidine are crucial in the synthesis of sulfonamide drugs like sulfadoxine.[5]
Core Synthetic Methodologies: A Comparative Overview
The synthesis of dimethoxy-pyrimidines can be broadly categorized into two main approaches: the construction of the pyrimidine ring with methoxy groups already incorporated into the precursors, and the post-synthetic modification of a pre-formed pyrimidine ring. The latter has been the more historically prominent and versatile route.
Synthesis from Halogenated Pyrimidines
A widely employed and efficient method for the synthesis of dimethoxy-pyrimidines involves the nucleophilic substitution of chloropyrimidines with a methoxide source. This method is advantageous due to the relatively high reactivity of the chloro substituents on the electron-deficient pyrimidine ring.
Table 1: Synthesis of Dimethoxy-pyrimidines from Chlorinated Precursors
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 4,6-Dimethoxy-2-methylthiopyrimidine | 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide, Tetrabutylammonium bromide | Methanol | 2 h | 95.6 | [4] |
| 4-Amino-2,6-dimethoxypyrimidine | 4-Amino-2,6-dichloropyrimidine | Sodium methoxide | - | - | - | [6] |
| 5-Bromo-2,4-dimethoxypyrimidine | 5-Bromo-2,4-dichloropyrimidine | Sodium methoxide | Methanol | - | - | [7] |
Synthesis from Hydroxypyrimidines
Hydroxypyrimidines, which exist in tautomeric equilibrium with their keto forms (pyrimidinones), serve as versatile precursors for dimethoxy-pyrimidines. The hydroxyl groups are typically converted to better leaving groups, such as chloro groups, before methoxylation.
Table 2: Multi-step Synthesis from Hydroxypyrimidines
| Target Product | Intermediate Steps | Key Reagents | Overall Yield (%) | Reference |
| 2-Amino-4,6-dimethoxypyrimidine | 1. Cyclization of guanidine nitrate and diethyl malonate to 2-amino-4,6-dihydroxypyrimidine. 2. Chlorination with POCl₃. 3. Methoxylation with sodium methoxide. | Guanidine nitrate, Diethyl malonate, POCl₃, Sodium methoxide | - | [8] |
| 4,6-Dichloro-5-methoxypyrimidine | 1. Chlorination of malonic diester. 2. Methoxylation. 3. Cyclization with formamide. 4. Secondary chlorination. | Malonic diester, Chlorine, Sodium methoxide, Formamide, POCl₃ | - | [9] |
Pinner Synthesis and Related Cyclizations
The Pinner synthesis, a classic method for pyrimidine formation, involves the condensation of a β-dicarbonyl compound with an amidine.[2][10][11][12] While not a direct route to dimethoxy-pyrimidines in its original form, modifications and related cyclization reactions can be employed to construct the pyrimidine ring with the desired substitution pattern.
Detailed Experimental Protocols
Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine from 2-Chloro-4,6-dimethoxypyrimidine[4]
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol)
-
Tetrabutylammonium bromide (1.6 g, 5 mmol)
-
25% Sodium methyl mercaptide (30.1 g, 107 mmol)
-
Methanol (80 mmol)
-
Isopropanol
-
Water
Procedure:
-
A mixture of 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, 25% sodium methyl mercaptide, and methanol is heated to 45 °C.
-
The reaction mixture is maintained at 45-50 °C for 2 hours.
-
An off-white precipitate forms, which is collected by vacuum filtration.
-
The solid is washed with cool water.
-
The crude product is recrystallized from isopropanol:water (2:1) to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.
-
Yield: 17.8 g (95.6%)
-
Melting Point: 52.5-53.8 °C
-
Synthesis of 2-Amino-4,6-dihydroxypyrimidine[8]
Materials:
-
Guanidine nitrate (58.6 g)
-
Diethyl malonate (64 g)
-
Anhydrous methanol (23.6 g)
-
Liquid sodium methoxide (216 g)
-
0.1 mol/L HCl solution
-
Water
Procedure:
-
Guanidine nitrate and diethyl malonate are placed in a 500ml four-necked bottle with anhydrous methanol and stirred well.
-
Liquid sodium methoxide is added dropwise to the mixture at 60 °C over approximately 1 hour.
-
The temperature is raised to 68 °C, and the reaction is refluxed for 3.5 hours.
-
Methanol is recovered by distillation, leaving a white solid.
-
Water is added to the reaction flask to completely dissolve the white solid, and any insoluble flocculants are removed by filtration.
-
The pH of the solution is adjusted to 5-6 with 0.1 mol/L HCl solution.
-
The precipitate is collected by suction filtration, washed with water, dried, ground, and vacuum dried to yield 2-amino-4,6-dihydroxypyrimidine.
-
Yield: 57.9 g (95%)
-
Visualizing Synthetic Pathways
The following diagrams, created using the DOT language, illustrate key synthetic workflows for the preparation of dimethoxy-pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. jchemrev.com [jchemrev.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Sulfadoxine | 2447-57-6 [chemicalbook.com]
- 6. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 8. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 9. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]
The Pyrimidine Nucleus: A Privileged Scaffold for Modern Research and Development
A Senior Application Scientist's Guide to the Versatile World of Pyrimidine Building Blocks
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone of modern chemical and biological sciences.[1][2] Its fundamental role as a core component of nucleobases in DNA and RNA—cytosine, thymine, and uracil—underscores its biological significance.[3][4][5] However, the utility of pyrimidine extends far beyond its genetic blueprint, with its derivatives forming the backbone of numerous therapeutic agents, functional materials, and agrochemicals.[5][6][7] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the vast potential of pyrimidine building blocks, delving into their diverse applications and the chemical principles that underpin their remarkable versatility.
Part 1: The Chemical Versatility of the Pyrimidine Core
The physicochemical properties of the pyrimidine ring are central to its widespread applicability. As an electron-deficient aromatic system, it is amenable to a variety of chemical modifications, allowing for the precise tuning of its steric and electronic properties. This inherent reactivity, coupled with the ability of its nitrogen atoms to participate in hydrogen bonding, makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry.
Synthetic Accessibility: A Foundation for Innovation
A key driver of the extensive use of pyrimidine derivatives is the accessibility of robust and versatile synthetic methodologies.[8][9] Classical condensation reactions, such as the Biginelli reaction, provide a straightforward, one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea.[10] This and other multicomponent reactions have been refined and expanded upon, offering efficient routes to a vast library of substituted pyrimidines.
Modern synthetic strategies, including cross-coupling reactions like the Suzuki-Miyaura coupling, have further broadened the chemical space accessible to researchers.[1][11] These methods allow for the introduction of a wide range of substituents at various positions on the pyrimidine ring, facilitating the optimization of biological activity and pharmacokinetic properties.[1]
Part 2: Pyrimidine Building Blocks in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a recurring motif in a multitude of approved drugs, a testament to its favorable interactions with biological targets. Its ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, often leads to improved potency and pharmacokinetic profiles.[3]
Oncology: A Dominant Therapeutic Arena
The field of oncology has been profoundly impacted by pyrimidine-based therapeutics.[4][8][12] From classic antimetabolites to targeted kinase inhibitors, pyrimidine derivatives have demonstrated significant efficacy against various cancers.[5][12]
Pyrimidine analogues that mimic natural nucleobases are among the earliest and most successful anticancer agents.[13] 5-Fluorouracil (5-FU), for instance, functions by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis and repair, thereby leading to cell death in rapidly dividing cancer cells.[12][13]
The pyrimidine core is a prevalent feature in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[14][15][16] This has led to the development of numerous targeted therapies for various cancers. Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are particularly effective as they are isosteres of the adenine ring of ATP, allowing them to effectively compete for binding in the kinase active site.[8][17]
Table 1: Examples of Pyrimidine-Based Kinase Inhibitors in Oncology
| Drug Name | Target Kinase(s) | Indication(s) |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Ibrutinib | BTK | B-cell malignancies |
This table provides a brief overview of some prominent pyrimidine-based kinase inhibitors. The list is not exhaustive.
Antiviral Agents: Combating Viral Infections
The structural similarity of pyrimidine derivatives to endogenous nucleosides makes them ideal candidates for antiviral drug development.[3][18] These compounds can interfere with viral replication by acting as chain terminators or inhibitors of viral enzymes.
Many antiviral drugs are nucleoside or nucleotide analogues that, once incorporated into the viral genome, halt further replication.[18][19] Zidovudine (AZT), an early and pivotal drug in the treatment of HIV, is a thymidine analogue that inhibits the viral reverse transcriptase.[4]
More recent developments have focused on non-nucleoside inhibitors that bind to allosteric sites on viral enzymes, inducing conformational changes that inactivate them. Several pyrimidine-based NNRTIs have shown potent activity against HIV.[3]
Experimental Protocol: Synthesis of a Pyrimidine-based NNRTI (Illustrative Example)
This protocol is a generalized representation based on common synthetic strategies for pyrimidine derivatives.
-
Reaction Setup: To a solution of a substituted guanidine (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask, add a β-dicarbonyl compound (1.1 eq) and a catalytic amount of a base (e.g., sodium ethoxide).
-
Condensation: Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Part 3: Expanding Horizons: Pyrimidines in Materials Science and Chemical Biology
The unique electronic and photophysical properties of pyrimidine derivatives have led to their exploration in fields beyond medicine.
Fluorescent Probes and Sensors
The electron-withdrawing nature of the pyrimidine ring can be harnessed to create fluorescent molecules with "push-pull" electronic structures.[20] These compounds can exhibit sensitivity to their local environment, making them valuable as fluorescent probes for detecting ions, pH changes, and specific biomolecules.[21][22] For example, pyrimidine-based fluorescent organic nanoparticles have been developed for the selective detection of bacteria like Pseudomonas aeruginosa.[23][24]
Organic Electronics and π-Conjugated Materials
The incorporation of the electron-deficient pyrimidine ring into π-conjugated systems can significantly influence their electronic and optical properties.[25][26] This makes pyrimidine-based materials promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and liquid crystals.[25][26] The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through chemical modification of the pyrimidine core is a key advantage in designing materials with desired functionalities.
Part 4: Future Perspectives and Conclusion
The research landscape for pyrimidine building blocks remains vibrant and full of potential. The continuous development of novel synthetic methodologies will undoubtedly unlock access to even more diverse and complex pyrimidine derivatives. In medicinal chemistry, the focus is likely to shift towards more selective and potent inhibitors for a wider range of biological targets, including those implicated in neurodegenerative and inflammatory diseases.[14][16] In materials science, the design of sophisticated pyrimidine-based materials with tailored optoelectronic properties will continue to drive innovation in organic electronics and sensor technology.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine analogue - Wikipedia [en.wikipedia.org]
- 14. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pyrimidine-Based Fluorescent Probe for Monitoring Mitophagy via Detection of Mitochondrial pH Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A pyrazolopyrimidine based fluorescent probe for the detection of Cu2+ and Ni2+ and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Pyrimidine Ring as Building Block for the Synthesis of Functional...: Ingenta Connect [ingentaconnect.com]
- 26. researchgate.net [researchgate.net]
A Technical Guide to 4,6-Dimethoxy-2-methylpyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 4,6-dimethoxy-2-methylpyrimidine and outlines a key synthetic protocol for a structurally related and commercially significant analog, 4,6-dimethoxy-2-methylthiopyrimidine. The information herein is intended to support research and development activities in the pharmaceutical and agrochemical sectors.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol [1] |
| IUPAC Name | This compound |
Experimental Protocols: Synthesis of a Key Analog
While this compound itself is a known chemical entity, its derivatives, such as 4,6-dimethoxy-2-methylthiopyrimidine and 4,6-dimethoxy-2-methylsulfonylpyrimidine, are pivotal intermediates in the synthesis of various active compounds, particularly herbicides like bispyribac-sodium.[2] The following section details a facile and high-yield synthesis for 4,6-dimethoxy-2-methylthiopyrimidine, a direct precursor to the sulfonyl derivative.
Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine (4)
This protocol is adapted from a method achieving a 95.6% yield via nucleophilic substitution.[2]
Materials:
-
2-chloro-4,6-dimethoxy pyrimidine (17.5 g, 100 mmol)
-
Tetrabutylammonium bromide (1.6 g, 5 mmol)
-
25% Sodium methyl mercaptide (30.1 g, 107 mmol)
-
Methanol (80 mmol)
-
Isopropanol
-
Water
Procedure:
-
A mixture of 2-chloro-4,6-dimethoxy pyrimidine, tetrabutylammonium bromide, 25% sodium methyl mercaptide, and methanol is prepared in a suitable reaction vessel.[2]
-
The mixture is heated to 45°C and maintained at a temperature of 45-50°C for 2 hours with stirring.[2]
-
During the reaction, an off-white precipitate will form.[2]
-
Upon completion, the precipitate is collected by vacuum filtration.
-
The collected solid is washed with cool water.[2]
-
The crude product is recrystallized using an isopropanol:water (2:1) mixture to yield pure, colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.[2]
This environmentally conscious method avoids the use of highly toxic reagents like dimethyl sulphate, which have been employed in other synthetic routes.[2] The resulting 4,6-dimethoxy-2-methylthiopyrimidine is a key intermediate that can be further oxidized to 4,6-dimethoxy-2-methylsulfonylpyrimidine, a crucial component in the development of pyrimidinyloxybenzoic acid herbicides.[2][3]
Visualized Synthetic Pathway
The following diagram illustrates the workflow for the nucleophilic substitution reaction described in the experimental protocol.
Caption: Synthetic pathway for 4,6-dimethoxy-2-methylthiopyrimidine.
References
An In-depth Technical Guide on the Solubility and Stability Characteristics of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and experimental methodologies for assessing the solubility and stability of pyrimidine derivatives. As foundational scaffolds in medicinal chemistry, understanding these physicochemical properties is paramount for the successful development of novel therapeutics.
Part 1: Solubility Assessment
The aqueous solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can impede absorption, lead to unreliable data in biological assays, and create significant challenges for formulation development. In drug discovery, solubility is typically evaluated under both kinetic and thermodynamic conditions.
Factors Influencing Solubility of Pyrimidine Derivatives
The solubility of pyrimidine and its derivatives is governed by several factors:
-
Molecular Structure: The core pyrimidine ring is a polar, aromatic heterocycle.[1] Its solubility is significantly influenced by the nature and position of substituents. Electron-donating or -withdrawing groups, as well as moieties capable of hydrogen bonding, can alter the molecule's interaction with solvents.[2] For instance, the presence of a hydroxyl (-OH) group can improve solubility in protic solvents like methanol through hydrogen bonding.[2]
-
pH and Ionization: As weak bases, pyrimidines can be protonated to form salts.[3][4] The state of ionization, which is dependent on the solution's pH and the compound's pKa, plays a crucial role in aqueous solubility.[1][5] Generally, the ionized form of a drug is more soluble in water than the neutral form.
-
Temperature: For most solid solutes, solubility increases with temperature.[1] This relationship is important for processes like crystallization and for conducting reactions at elevated temperatures.[2][6]
-
Crystal Packing: The energy of the crystal lattice must be overcome for a solid to dissolve.[7] Molecules that pack more tightly due to high planarity or symmetry tend to have higher melting points and lower solubility.[7] Disrupting this planarity can be a strategy to improve solubility.[7]
Quantitative Solubility Data
The following tables summarize key physical properties and experimental solubility data for the parent pyrimidine molecule and select derivatives.
Table 1: Physicochemical Properties of Pyrimidine
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₄H₄N₂ | [4][8] |
| Molar Mass | 80.088 g/mol | [8] |
| Melting Point | 20 to 22 °C | [4][8] |
| Boiling Point | 123 to 124 °C | [4][8] |
| Solubility in Water | Miscible; ~41 g/L at 20°C | [1][8] |
| Solubility in Organic Solvents | Soluble in alcohols, ether, aromatic hydrocarbons |[1][8] |
Table 2: Example Solubility Data for Novel Pyrimidine Derivatives
| Compound ID | Kinetic Solubility (µM) at pH 7.4 | Thermodynamic Solubility (µM) at pH 7.4 | Comments |
|---|---|---|---|
| PYR-001 | 155 | 98 | Good solubility |
| PYR-002 | 45 | 12 | Low solubility |
| PYR-003 | >200 | 185 | High solubility |
| PYR-004 | 8 | 2 | Poor solubility |
Data is illustrative, based on typical screening results.
Experimental Protocols for Solubility Assessment
Two primary methods are employed to measure solubility in drug discovery: kinetic and thermodynamic.
This high-throughput method measures the solubility of a compound upon its addition to an aqueous buffer from a concentrated DMSO stock solution.[9] It reflects the solubility of the most rapidly precipitating form of the compound and is ideal for early-stage screening.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrimidine derivative (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Incubation Mixture: In a 96-well microplate, add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 10 µL of 20 mM stock into 490 µL of PBS for a 400 µM final concentration). The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.
-
Precipitation & Equilibration: Shake the plate for a period (e.g., 1.5 to 2 hours) at room temperature to allow for precipitation.
-
Phase Separation: Separate the dissolved compound from the precipitate. This is typically achieved by filtering the suspension through a fine filter plate (e.g., 0.22 µm).[10]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy, against a standard calibration curve.[9]
This method determines the true equilibrium solubility of a compound and is considered the gold standard.[11] It involves equilibrating an excess of the solid compound with a solvent over an extended period.
-
Sample Preparation: Add an excess amount of the solid pyrimidine derivative to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4).[11] Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration period is typically 24 to 72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a fine (e.g., 0.22 µm) filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically reverse-phase HPLC with UV or MS detection, against a standard curve. The resulting concentration is reported as the thermodynamic solubility.
Caption: A generalized workflow for determining kinetic and thermodynamic solubility.
Part 2: Stability Assessment
Chemical stability is a critical quality attribute of any drug substance. Instability can compromise safety, efficacy, and shelf-life. Pyrimidine derivatives, like other pharmaceuticals, are susceptible to degradation under various environmental conditions.
Pyrimidine Degradation Pathways
The catabolism of pyrimidines is a well-defined biochemical process that breaks down the heterocyclic ring into water-soluble, non-toxic metabolites like β-alanine and β-aminoisobutyrate.[12][13] This is in contrast to purine degradation, which produces the less soluble uric acid.[12] The primary pathway is the reductive pathway, which involves three key enzymes shared for the degradation of both uracil and thymine.[14][15]
-
Reduction: The enzyme dihydropyrimidine dehydrogenase (DPD) initiates the degradation by reducing the pyrimidine ring (uracil to dihydrouracil, thymine to dihydrothymine).[12][14] This is often the rate-limiting step.
-
Ring Cleavage: The cyclic amide bond is hydrolyzed by dihydropyrimidinase (DHP), opening the ring structure to form β-ureidopropionate (from uracil) or β-ureidoisobutyrate (from thymine).[12][14]
-
Decomposition: Finally, β-ureidopropionase (UP) cleaves the ureido group to release β-alanine (from uracil) or β-aminoisobutyrate (from thymine), along with ammonia (NH₃) and carbon dioxide (CO₂).[12][14]
This pathway is also responsible for the metabolism of pyrimidine-based anticancer drugs like 5-fluorouracil (5-FU), and the activity of DPD can significantly influence a patient's response to therapy.[14][16]
Caption: The three key enzymatic steps in the catabolism of uracil and thymine.
Experimental Protocols for Stability Assessment
Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of a drug molecule. It is a regulatory requirement and essential for developing stability-indicating analytical methods.
-
Objective: To intentionally degrade the pyrimidine derivative under more severe conditions than accelerated stability testing. Common stress conditions include:
-
Acidic/Basic Hydrolysis: Incubate the drug solution in HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at elevated temperatures (e.g., 60-80°C).
-
Oxidation: Treat the drug solution with an oxidizing agent like hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.
-
Photostability: Expose the solid drug and its solution to light with controlled UV and visible wavelength output, as per ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid drug to high temperatures (e.g., >60°C).
-
-
Sample Preparation: Prepare solutions of the pyrimidine derivative at a known concentration in the respective stress media. A control sample in a neutral, non-degrading solvent is analyzed concurrently.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the extent of degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and/or a mass spectrometer (MS).
-
The HPLC method must be capable of separating the intact drug from all significant degradation products.
-
The PDA detector is used to assess the peak purity of the parent drug peak.
-
MS is used to identify the mass of the degradation products, aiding in structural elucidation.
-
-
Data Reporting: Report the percentage of the parent drug remaining and the percentage of each major degradant formed under each stress condition.
This systematic approach ensures that any analytical method developed is "stability-indicating," meaning it can accurately measure the concentration of the active ingredient without interference from its degradation products.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. scialert.net [scialert.net]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical and Computational Studies of 4,6-Dimethoxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 4,6-dimethoxy-2-methylpyrimidine, a key intermediate in the synthesis of various agrochemicals. Due to the limited availability of direct computational and spectroscopic data for this compound, this guide leverages data from the closely related and structurally similar compound, 2-amino-4,6-dimethoxypyrimidine, to provide insights into its molecular structure, vibrational frequencies, electronic properties, and spectroscopic characteristics. This guide also details the synthesis of this compound and the mechanism of action of herbicides derived from it, which function by inhibiting acetolactate synthase (ALS). The information is presented through structured data tables, detailed experimental and computational protocols, and explanatory diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug and agrochemical development.
Introduction
This compound and its derivatives are significant compounds in the agrochemical industry, primarily serving as precursors to a class of herbicides that inhibit acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[1] Understanding the molecular and electronic properties of this core structure is crucial for the design and development of new, more effective, and selective herbicides. This guide summarizes the available theoretical and computational data, providing a foundational understanding of the molecule's characteristics.
Molecular Structure and Properties
Optimized Molecular Geometry
DFT calculations are instrumental in determining the three-dimensional arrangement of atoms. For the purpose of this guide, we will present data based on calculations performed on the analogous compound, 2-amino-4,6-dimethoxypyrimidine, which is expected to have a very similar pyrimidine ring geometry. These calculations are typically performed using methods like B3LYP with basis sets such as 6-311++G(d,p).[2][3]
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for the Pyrimidine Ring Core (Based on 2-amino-4,6-dimethoxypyrimidine) [2][3]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.345 | C6-N1-C2 | 115.8 |
| C2-N3 | 1.345 | N1-C2-N3 | 127.5 |
| N3-C4 | 1.338 | C2-N3-C4 | 115.8 |
| C4-C5 | 1.385 | N3-C4-C5 | 122.5 |
| C5-C6 | 1.385 | C4-C5-C6 | 115.9 |
| C6-N1 | 1.338 | C5-C6-N1 | 122.5 |
Note: The presented data is for 2-amino-4,6-dimethoxypyrimidine and serves as an approximation for the this compound core.
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization of molecular structures. This section details the theoretical and experimental spectroscopic properties of pyrimidine derivatives, providing a basis for the analysis of this compound.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy provides insights into the functional groups and overall structure of a molecule. DFT calculations can predict the vibrational frequencies, which can then be correlated with experimental FT-IR and FT-Raman spectra.[4]
Table 2: Selected Vibrational Frequencies (cm⁻¹) for the Pyrimidine Ring (Based on 2-amino-4,6-dimethoxypyrimidine) [4]
| Assignment | FT-IR (Experimental) | FT-Raman (Experimental) | Scaled DFT (Calculated) |
| Pyrimidine ring stretching | 1580 | 1578 | 1575 |
| Pyrimidine ring stretching | 1465 | 1468 | 1460 |
| C-H in-plane bending | 1240 | 1245 | 1235 |
| Pyrimidine ring breathing | 980 | 982 | 975 |
| C-H out-of-plane bending | 830 | - | 825 |
Note: The presented data is for 2-amino-4,6-dimethoxypyrimidine and serves as an approximation for this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their chemical environment. While experimental data for this compound is available from synthesis reports, detailed computational correlations are not.[1] The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts.[5]
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4,6-dimethoxy-2-methylthiopyrimidine [1]
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| -SCH₃ | 3.51 | s |
| -OCH₃ | 3.84 | s |
| Pyrimidine C5-H | 6.15 | s |
| ¹³C NMR | ||
| C4/C6 | 171.30, 171.06 | - |
| C5 | 85.53 | - |
| -OCH₃ | 53.40 | - |
| -SCH₃ | 14.14 | - |
Note: This data is for the precursor, 4,6-dimethoxy-2-methylthiopyrimidine. The chemical shifts for this compound would be similar for the pyrimidine ring and methoxy groups.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the primary computational method for simulating UV-Vis spectra.[6] The electronic transitions are largely influenced by the π-system of the pyrimidine ring.
Table 4: Calculated Electronic Absorption Wavelengths (λmax) and Oscillator Strengths (f) (Based on Pyrimidine Derivatives)
| Transition | λmax (nm) | Oscillator Strength (f) |
| π → π | ~260 | > 0.1 |
| n → π | ~290 | < 0.01 |
Note: This is generalized data for pyrimidine systems and the exact values for this compound may vary.
Computational Analysis
Computational chemistry provides a deeper understanding of the electronic structure and reactivity of molecules.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.[7]
Table 5: Calculated HOMO-LUMO Energies and Energy Gap (Based on 2-amino-4,6-dimethoxypyrimidine) [2]
| Parameter | Energy (eV) |
| E(HOMO) | -6.2 |
| E(LUMO) | -1.7 |
| Energy Gap (ΔE) | 4.5 |
Note: The presented data is for 2-amino-4,6-dimethoxypyrimidine and serves as an approximation.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack.[8][9] For pyrimidine derivatives, the nitrogen atoms are typically regions of negative potential (nucleophilic), while the hydrogen atoms are regions of positive potential (electrophilic).
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the synthesis of its thio-analogue followed by oxidation. A detailed protocol for the synthesis of the sulfonyl derivative is as follows:
Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine [1][10]
-
Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine: A mixture of 2-chloro-4,6-dimethoxypyrimidine, a phase transfer catalyst like tetrabutylammonium bromide, and sodium methyl mercaptide in a suitable solvent such as methanol is heated. The resulting precipitate is collected by filtration, washed, and recrystallized.[1]
-
Oxidation to 4,6-dimethoxy-2-methylsulfonylpyrimidine: The synthesized 4,6-dimethoxy-2-methylthiopyrimidine is dissolved in a solvent like tetrahydrofuran. An oxidizing agent, such as monoperoxyphthalic acid magnesium salt hexahydrate in methanol, is added while maintaining a low temperature.[10] After the reaction is complete, the excess peroxide is quenched, and the product is extracted, purified, and characterized.
Spectroscopic and Computational Methods
Protocol 2: General Computational and Spectroscopic Analysis Workflow
-
Geometry Optimization: The molecular geometry is optimized using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum and to predict the IR and Raman spectra.
-
NMR Chemical Shift Calculation: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method at the DFT level.
-
UV-Vis Spectrum Simulation: Electronic excitation energies and oscillator strengths are calculated using TD-DFT to simulate the UV-Vis spectrum.
-
Electronic Properties Analysis: HOMO, LUMO, and MEP are calculated to analyze the molecule's reactivity and charge distribution.
-
Experimental Characterization: The synthesized compound is characterized using FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy to validate the computational results.
Biological Activity and Mechanism of Action
Herbicides derived from this compound, such as those in the pyrimidinyl-benzoate family, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11][12]
Acetolactate Synthase (ALS) Inhibition
ALS is the first enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[13] Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and DNA replication, ultimately causing plant death.[11] These herbicides bind to a site on the enzyme that is distant from the active site, inducing a conformational change that prevents the substrate from binding.[13]
Mandatory Visualizations
Caption: Synthetic pathway for 4,6-dimethoxy-2-methylsulfonylpyrimidine.
Caption: Workflow for computational analysis of this compound.
Caption: Mechanism of action of pyrimidine-derived herbicides via ALS inhibition.
Conclusion
This technical guide has synthesized the available theoretical and computational information on this compound, a molecule of significant interest in agrochemical research. By leveraging data from structurally similar compounds, this guide provides a robust, albeit extrapolated, overview of its molecular geometry, spectroscopic signatures, and electronic properties. The detailed protocols for synthesis and computational analysis, along with the visual representation of key pathways, offer a valuable resource for researchers. The elucidation of the ALS inhibition mechanism further underscores the importance of this pyrimidine derivative in the development of modern herbicides. Future dedicated experimental and computational studies on this compound are warranted to further refine the data presented herein and to facilitate the design of next-generation agrochemicals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2-Amino-4,6-dimethoxypyrimidine Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 2-amino-4,6-dimethoxypyrimidine. | Sigma-Aldrich [sigmaaldrich.com]
- 5. DFT-GIAO 1H and 13C NMR prediction of chemical shifts for the configurational assignment of 6beta-hydroxyhyoscyamine diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]
- 10. prepchem.com [prepchem.com]
- 11. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine
Introduction
4,6-Dimethoxy-2-methylsulfonylpyrimidine (DMSP) is a pivotal chemical intermediate in the synthesis of various agrochemicals, particularly pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium.[1] These herbicides are known for their efficacy against a wide spectrum of weeds in rice crops by inhibiting acetolactate synthase (ALS).[1] The sulfonylpyrimidine core is a crucial pharmacophore, and its derivatives have also been explored for their potential anticancer activities.[2] This document outlines facile and efficient protocols for the synthesis of DMSP, tailored for researchers in synthetic chemistry and drug development.
Chemical Profile
| Property | Value |
| Chemical Name | 4,6-Dimethoxy-2-methylsulfonylpyrimidine |
| CAS Number | 113583-35-0[3] |
| Molecular Formula | C7H10N2O4S[3] |
| Molecular Weight | 218.23 g/mol [3] |
| Melting Point | 126-133 °C[3][4] |
| Appearance | White solid[3][5] |
Synthesis Pathways
The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine is typically achieved through a two-step process involving the formation of a thioether intermediate, 4,6-dimethoxy-2-methylthiopyrimidine, followed by its oxidation to the desired sulfone. Two primary, high-yield pathways are detailed below.
A common and efficient method involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, followed by oxidation.[1][5][6] An alternative, more environmentally friendly approach utilizes 2-thiobarbituric acid and chloromethane for the initial methylation and methoxylation step.[7][8]
Caption: General synthesis pathways for 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
Experimental Protocols
Protocol 1: Synthesis from 2-Chloro-4,6-dimethoxypyrimidine
This protocol is divided into two main steps: the synthesis of the intermediate 4,6-dimethoxy-2-methylthiopyrimidine, and its subsequent oxidation.
Step 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine (4)
This step involves a nucleophilic substitution reaction.[1]
-
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol)
-
25% Sodium methyl mercaptide (30.1 g, 107 mmol)
-
Tetrabutylammonium bromide (1.6 g, 5 mmol)
-
Methanol (80 mL)
-
Isopropanol
-
Water
-
-
Procedure:
-
Combine 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, sodium methyl mercaptide, and methanol in a suitable reaction vessel.
-
Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.
-
An off-white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cool water.
-
Recrystallize the solid from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.
-
Step 2: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (5)
This step involves the oxidation of the thioether intermediate.[1]
-
Materials:
-
4,6-Dimethoxy-2-methylthiopyrimidine (18.6 g, 100 mmol)
-
Sodium tungstate dihydrate (1.5 g, 4.5 mmol)
-
Tetrabutylammonium bromide (1.6 g, 5 mmol)
-
Acetic acid (25 mL)
-
35% Hydrogen peroxide (19.5 g, 200 mmol)
-
-
Procedure:
-
In a reaction vessel, create a mixture of 4,6-dimethoxy-2-methylthiopyrimidine, sodium tungstate dihydrate, tetrabutylammonium bromide, and acetic acid. Stir at room temperature.
-
While vigorously stirring, slowly add the 35% aqueous hydrogen peroxide solution at 45 °C.
-
Continue stirring at 55 °C for an additional 4 hours.
-
Cool the reaction mixture to room temperature, which will cause a white solid to precipitate.
-
Collect the solid by filtration, wash with water, and dry to obtain 4,6-dimethoxy-2-methylsulfonylpyrimidine.
-
Caption: Workflow for the synthesis of DMSP from 2-Chloro-4,6-dimethoxypyrimidine.
Protocol 2: Synthesis using Monoperoxyphthalic Acid
This protocol offers an alternative oxidation step.
-
Materials:
-
4,6-dimethoxy-2-methylthiopyrimidine (143.6 g, 0.772 mole)
-
Tetrahydrofuran (THF) (460 mL)
-
80% Monoperoxyphthalic acid, magnesium salt hexahydrate (MMPP) (525.0 g, 0.849 mole)
-
Methanol (600 mL)
-
1M Sodium sulfite solution
-
Ethyl acetate
-
20% Potassium carbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
-
-
Procedure:
-
Dissolve 4,6-dimethoxy-2-methylthiopyrimidine in THF and cool the solution to 10-15 °C.
-
Separately, prepare a solution of MMPP in methanol.
-
Add the MMPP solution to the pyrimidine solution at a rate that maintains the reaction temperature below 15 °C (this takes about one hour).
-
After the addition is complete, stir the mixture for 15 minutes.
-
Add 1M sodium sulfite solution dropwise to quench excess peroxides.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, 20% potassium carbonate solution, water again, and finally with saturated sodium chloride solution.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[4]
-
Quantitative Data Summary
| Synthesis Step | Starting Material | Reagents | Yield | Melting Point (°C) | Reference |
| Thioether Formation | 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide, TBAB | 95.6% | 52.5-53.8 | [1] |
| Oxidation to Sulfone | 4,6-Dimethoxy-2-methylthiopyrimidine | H₂O₂, Sodium tungstate dihydrate | 95% | - | [1][5][6] |
| Oxidation to Sulfone | 4,6-Dimethoxy-2-methylthiopyrimidine | Monoperoxyphthalic acid, magnesium salt | - | 126-127.5 | [4] |
| Green Synthesis (Intermediate) | 2-Thiobarbituric acid | Chloromethane, K₂CO₃ | 53.1% (selectivity) | - | [8] |
Concluding Remarks
The described protocols provide facile and high-yielding methods for the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. The choice of protocol may depend on the availability of starting materials, desired scale, and environmental considerations. The traditional method starting from 2-chloro-4,6-dimethoxypyrimidine offers excellent yields.[1] For laboratories prioritizing green chemistry principles, the synthesis starting from 2-thiobarbituric acid presents a more environmentally benign alternative by avoiding hazardous reagents like dimethyl sulfate and phosphorus oxychloride.[7][8] These detailed procedures should enable researchers to efficiently synthesize this important intermediate for applications in agrochemical and pharmaceutical research.
References
- 1. asianpubs.org [asianpubs.org]
- 2. EP0877022A1 - Synthesis of the sulfonylpyrimidine derivatives with anticancer activity - Google Patents [patents.google.com]
- 3. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Nucleophilic Substitution on a Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for performing nucleophilic substitution reactions on the pyrimidine ring, a core scaffold in many pharmaceutical agents. The ability of the pyrimidine ring to undergo nucleophilic substitution is crucial for the synthesis and functionalization of a wide array of drug candidates. These protocols cover two primary methodologies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Introduction to Nucleophilic Substitution on Pyrimidines
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is electron-deficient, making it susceptible to nucleophilic attack. This property is exploited in medicinal chemistry to introduce a variety of functional groups, thereby modulating the biological activity and pharmacokinetic properties of molecules. Leaving groups, such as halogens (Cl, Br), are commonly displaced by nucleophiles at the C2, C
Application Notes and Protocols for 4,6-Dimethoxy-2-methylpyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethoxy-2-methylpyrimidine is a versatile synthon, or building block, in organic chemistry. Its pyrimidine core, adorned with two methoxy groups and a methyl group, offers a unique combination of reactivity and functionality. This makes it a valuable intermediate in the synthesis of a range of target molecules, most notably in the agrochemical sector for the development of potent herbicides. Furthermore, the inherent biological relevance of the pyrimidine scaffold suggests potential applications in the pharmaceutical industry for the creation of novel therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound as a synthon. Detailed experimental protocols for its key transformations are provided, along with quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Agrochemical Applications: Synthesis of Herbicides
The most prominent application of this compound is in the synthesis of sulfonylurea and pyrimidinyloxybenzoic acid herbicides. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants, but not in animals. This selectivity makes them effective and widely used crop protection agents.
A key transformation in this context is the oxidation of the 2-methylthioether precursor to the corresponding 2-methylsulfonylpyrimidine. The sulfonyl group is an excellent leaving group, facilitating subsequent nucleophilic aromatic substitution reactions to build the final herbicide structure.
Key Intermediate Synthesis: 4,6-Dimethoxy-2-methylsulfonylpyrimidine
The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine is a critical step and can be achieved through various routes. One common method involves the nucleophilic substitution of a 2-chloropyrimidine derivative with a methylthiolate source, followed by oxidation.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine
This protocol details the synthesis of the methylthioether precursor from 2-chloro-4,6-dimethoxypyrimidine.
Materials:
-
2-Chloro-4,6-dimethoxypyrimidine
-
Sodium methyl mercaptide (25% solution in methanol)
-
Tetrabutylammonium bromide
-
Methanol
-
Isopropanol
-
Water
Procedure:
-
In a reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and methanol (80 mmol).
-
To this mixture, add 25% sodium methyl mercaptide solution (30.1 g, 107 mmol).
-
Heat the reaction mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.
-
An off-white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from a 2:1 mixture of isopropanol and water to yield pure 4,6-dimethoxy-2-methylthiopyrimidine as colorless crystals.[1]
Protocol 2: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine
This protocol describes the oxidation of the methylthioether to the desired methylsulfone.
Materials:
-
4,6-Dimethoxy-2-methylthiopyrimidine
-
Sodium tungstate dihydrate
-
Tetrabutylammonium bromide
-
Acetic acid
-
Hydrogen peroxide (35% aqueous solution)
Procedure:
-
In a vigorously stirred reaction vessel, create a mixture of 4,6-dimethoxy-2-methylthiopyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) at room temperature.
-
Slowly add 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) to the solution while maintaining the temperature at 45 °C.
-
After the addition is complete, continue stirring at 55 °C for an additional 4 hours.
-
Upon completion, the reaction mixture can be worked up to isolate the 4,6-dimethoxy-2-methylsulfonylpyrimidine product.[1]
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, CDCl₃, δ ppm) | Reference |
| 4,6-Dimethoxy-2-methylthiopyrimidine | 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide, Tetrabutylammonium bromide | Methanol | 95.6 | 52.5-53.8 | 3.51 (s, 3H, SCH₃), 3.84 (s, 6H, OCH₃), 6.15 (s, 1H, CH) | |
| 4,6-Dimethoxy-2-methylsulfonylpyrimidine | 4,6-Dimethoxy-2-methylthiopyrimidine | Hydrogen peroxide, Sodium tungstate dihydrate, Tetrabutylammonium bromide | Acetic Acid | 95 | - | - |
Synthetic Workflow for Herbicides
The following diagram illustrates the synthetic pathway from 2-chloro-4,6-dimethoxypyrimidine to a key herbicide intermediate.
Caption: Synthetic pathway to a key herbicide intermediate.
Pharmaceutical Applications: A Potential Synthon for Kinase Inhibitors
While the primary documented use of this compound is in agrochemicals, its structural motifs are highly relevant to medicinal chemistry. The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, particularly in the area of oncology. Kinase inhibitors, a major class of cancer therapeutics, frequently incorporate substituted pyrimidine rings to interact with the ATP-binding site of the target kinase.
The 2-methylsulfonyl group of 4,6-dimethoxy-2-methylsulfonylpyrimidine can act as a versatile handle for introducing various amine-containing fragments through nucleophilic aromatic substitution. This strategy is commonly employed in the synthesis of kinase inhibitors to explore the structure-activity relationship (SAR) and optimize potency and selectivity.
Proposed Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor
The following protocol outlines a plausible synthetic route to a hypothetical kinase inhibitor, drawing analogy from the synthesis of known pyrimidine-based inhibitors. This demonstrates the potential utility of 4,6-dimethoxy-2-methylsulfonylpyrimidine in a drug discovery context.
Experimental Protocol
Protocol 3: Synthesis of a Hypothetical N-Aryl-4,6-dimethoxy-2-aminopyrimidine Derivative
This protocol describes a nucleophilic aromatic substitution reaction to introduce an aniline derivative, a common fragment in kinase inhibitors.
Materials:
-
4,6-Dimethoxy-2-methylsulfonylpyrimidine
-
Substituted Aniline (e.g., 3-ethynylaniline)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
To this suspension, add the substituted aniline (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4,6-dimethoxy-2-methylsulfonylpyrimidine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the desired N-aryl-4,6-dimethoxy-2-aminopyrimidine derivative.
Logical Workflow for Kinase Inhibitor Synthesis
The diagram below illustrates the logical progression from the synthon to a potential kinase inhibitor.
Caption: Logical workflow for kinase inhibitor synthesis.
Signaling Pathway Context: Acetolactate Synthase (ALS) Inhibition
The herbicidal activity of compounds derived from this compound stems from their ability to inhibit acetolactate synthase (ALS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.
Caption: Inhibition of the ALS pathway by herbicides.
Conclusion
This compound is a valuable and versatile synthon with well-established applications in the agrochemical industry and significant potential in pharmaceutical research. The protocols and data presented herein provide a practical guide for the synthesis and manipulation of this important building block. The adaptability of its derivative, 4,6-dimethoxy-2-methylsulfonylpyrimidine, for nucleophilic substitution reactions opens avenues for the creation of diverse molecular libraries for screening against various biological targets, including protein kinases. As the demand for novel and effective herbicides and pharmaceuticals continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand further.
References
Applications of 4,6-Dimethoxy-2-methylpyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds. Among its many derivatives, 4,6-dimethoxy-2-methylpyrimidine serves as a valuable starting material and core structure for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in key areas of medicinal chemistry, including kinase inhibition, anticancer therapy, and neuroprotection.
Kinase Inhibition
The 4,6-dimethoxypyrimidine scaffold is a privileged structure for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] Derivatives of this scaffold have shown promise in targeting several kinases implicated in diseases such as cancer and neurodegenerative disorders.
Application Note: Targeting Microtubule Affinity-Regulating Kinase 4 (MARK4)
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase involved in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease. Inhibition of MARK4 is a promising therapeutic strategy for neurodegenerative disorders.[2][3] The 4,6-dimethoxypyrimidine core can be elaborated to produce potent and selective MARK4 inhibitors.
Experimental Protocols
This multi-step protocol outlines the synthesis of a potent MARK4 inhibitor starting from a 4,6-dimethoxypyrimidine precursor. The synthesis involves a nucleophilic aromatic substitution followed by a Suzuki coupling and subsequent functionalization.
Step 1: Synthesis of 4-chloro-6-methoxy-2-methylpyrimidine
A similar reaction can be performed starting with 4,6-dichloro-2-methylpyrimidine and using one equivalent of sodium methoxide to achieve mono-substitution.
Step 2: Suzuki-Miyaura Coupling
-
In a 50 mL sealed Schlenk tube, combine 4-chloro-6-methoxy-2-methylpyrimidine (1.0 mmol), a suitable boronic acid (e.g., thiophene-3-boronic acid) (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a solvent mixture of dioxane (8.0 mL) and water (2.0 mL).
-
Flush the mixture with nitrogen gas for 5 minutes.
-
Add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture at 100°C for 3 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction, and perform an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Step 3: Further Functionalization (e.g., Amination)
The resulting intermediate can be further functionalized. For instance, if a piperazine moiety is desired, a nucleophilic aromatic substitution can be performed.
-
Dissolve the product from Step 2 (1.0 mmol) in a suitable solvent such as isopropanol (15 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add N-Boc piperazine (1.2 equiv.) at 0°C.
-
Add a base such as triethylamine (TEA) (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 5-6 hours.
-
Quench the reaction with cold water and extract the product with dichloromethane (DCM).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The Boc-protecting group can then be removed using trifluoroacetic acid (TFA) in DCM.
This assay measures the amount of ATP hydrolyzed by the MARK4 enzyme in the presence of an inhibitor.
-
Reagent Preparation :
-
Prepare a stock solution of purified MARK4 enzyme in assay buffer.
-
Prepare a stock solution of a suitable substrate (e.g., a peptide substrate) in assay buffer.
-
Perform serial dilutions of the synthesized 4,6-dimethoxypyrimidine derivatives to create a range of concentrations.
-
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer, the MARK4 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a luminescence-based assay.
-
-
Data Analysis :
-
Calculate the percentage of enzyme inhibition for each compound concentration compared to a control with no inhibitor.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Quantitative Data: MARK4 Inhibition
The following table summarizes the in-vitro activity of a series of synthesized 4,6-disubstituted pyrimidine derivatives against the MARK4 enzyme.[1]
| Compound ID | R Group on Sulfonyl | IC₅₀ (µM) against MARK4 |
| 8 | -H | 1.83 ± 0.04 |
| 9 | 4-F | 1.12 ± 0.03 |
Anticancer Activity
Pyrimidine derivatives are well-established as anticancer agents, with many acting as antimetabolites or kinase inhibitors that disrupt cancer cell proliferation and survival.[4] 4,6-Dimethoxypyrimidine serves as a key scaffold for the development of novel compounds with potent cytotoxic and antiproliferative effects against various cancer cell lines.
Application Note: Development of Novel Antiproliferative Agents
Derivatives of 4,6-dimethoxypyrimidine can be designed to target various aspects of cancer biology. By incorporating different pharmacophoric groups, these compounds can be optimized to inhibit specific kinases involved in cancer signaling, interfere with DNA replication, or induce apoptosis.
Experimental Protocols
A common synthetic route involves the reaction of 4,6-dichloro-2-substituted-pyrimidine with various nucleophiles.
-
Starting Material : 4,6-dichloro-2-methylpyrimidine.
-
Reaction : Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 equiv.) in a suitable solvent (e.g., ethanol).
-
Add a nucleophile, such as a substituted aniline or hydrazine hydrate (1.1 equiv.), and a base if necessary (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC until the starting material is consumed.
-
Isolate the product by filtration or extraction after an aqueous work-up.
-
The resulting intermediate can be further modified, for example, by reacting a hydrazinylpyrimidine with a ketone to form a hydrazone derivative.[3]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
-
Cell Seeding : Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment : Treat the cells with various concentrations of the synthesized 4,6-dimethoxypyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48-72 hours.
-
MTT Addition : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[6]
-
Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Quantitative Data: Anticancer Activity
The following table presents a selection of IC₅₀ values for various pyrimidine derivatives against different cancer cell lines.
| Compound Class/ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | LoVo (Colon) | 0.08 - 15.4 | [8] |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 0.15 - 25.8 | [8] |
| Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 0.11 - 19.3 | [8] |
| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 | [8] |
| Benzo[a]phenazine derivative | MCF-7 (Breast) | 1-10 | [9] |
| Benzo[a]phenazine derivative | A549 (Lung) | 1-10 | [9] |
| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | [10] |
| Chromenopyrimidine 3 | A549 (Lung) | 1.61 - 2.02 | [10] |
Neuroprotection
Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and protein aggregation. Pyrimidine derivatives have emerged as promising candidates for neuroprotective agents due to their antioxidant and anti-inflammatory properties.
Application Note: Development of Neuroprotective Agents
Derivatives of 4,6-dimethoxypyrimidine can be designed to mitigate neuronal damage by scavenging reactive oxygen species (ROS), inhibiting inflammatory pathways in microglia, and preventing the aggregation of pathogenic proteins like amyloid-beta. The SH-SY5Y human neuroblastoma cell line is a commonly used in vitro model to assess the neuroprotective effects of new compounds.[11]
Experimental Protocols
Synthesis often involves creating hybrid molecules that combine the pyrimidine scaffold with other neuroprotective pharmacophores, such as triazoles.
This protocol assesses the ability of a compound to protect neuronal cells from an oxidative insult.
-
Cell Culture : Culture SH-SY5Y cells in a suitable medium. For neuroprotective assays, cells are often seeded in 96-well plates.
-
Compound Pre-treatment : Pre-treat the cells with various concentrations of the synthesized pyrimidine derivatives for a specified period (e.g., 2-24 hours).[11]
-
Induction of Neurotoxicity : Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[11]
-
Co-incubation : Co-incubate the cells with the test compounds and the neurotoxin for 24 hours.
-
Assessment of Cell Viability : Determine cell viability using the MTT assay as described in section 2.2.2. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.
-
Measurement of Reactive Oxygen Species (ROS) : To confirm the antioxidant mechanism, intracellular ROS levels can be measured using a fluorescent probe like 2′,7′-dichlorofluorescin diacetate (DCFH-DA).[12]
Antimicrobial Activity
The pyrimidine nucleus is a common feature in many antimicrobial agents.[4] Derivatives of 4,6-dimethoxypyrimidine have been synthesized and evaluated for their activity against various bacterial and fungal strains.
Application Note: Development of Novel Antimicrobial Agents
By modifying the substituents on the 4,6-dimethoxypyrimidine core, it is possible to develop compounds with broad-spectrum antimicrobial activity or targeted activity against specific pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[13]
-
Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Compound Dilution : Prepare serial two-fold dilutions of the synthesized pyrimidine derivatives in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation : Inoculate each well with the standardized microbial suspension.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data: Antimicrobial Activity
The following table provides representative MIC values for some pyrimidine derivatives.
| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference |
| 2-Mercapto-pyrimidine | Mycobacterium tuberculosis | 10 | [14] |
| MPPS | S. aureus ATCC 25923 | 512 | [15] |
| MPPS | B. subtilis ATCC 6633 | 256 | [15] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for synthesis and biological evaluation.
Caption: MARK4 signaling pathway in Alzheimer's disease.
Caption: General anticancer mechanism of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,6-Dimethoxy-2-methylpyrimidine Derivatives as Key Intermediates in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various herbicides utilizing derivatives of 4,6-dimethoxy-2-methylpyrimidine as key intermediates. The focus is on the synthesis of sulfonylurea and pyrimidinyloxybenzoic acid herbicides, which are classes of compounds known for their high efficacy and selectivity. This guide offers step-by-step procedures, quantitative data on reaction conditions and yields, and visual representations of synthesis pathways and workflows to aid researchers in the efficient development of novel herbicidal agents.
Introduction
Derivatives of this compound are crucial building blocks in the agrochemical industry, particularly for the synthesis of acetolactate synthase (ALS) inhibiting herbicides. These herbicides, including the widely used sulfonylurea and pyrimidinyloxybenzoic acid families, are effective at low application rates and exhibit broad-spectrum weed control. This document outlines the synthetic routes to prominent herbicides such as Bensulfuron-methyl, Pyrazosulfuron-ethyl, and Bispyribac-sodium, starting from common pyrimidine intermediates.
Key Intermediates and Their Synthesis
The successful synthesis of the target herbicides relies on the efficient preparation of two primary intermediates: 2-amino-4,6-dimethoxypyrimidine and 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This intermediate is a cornerstone for the synthesis of numerous sulfonylurea herbicides. A common industrial method involves the cyclization of guanidine nitrate with diethyl malonate, followed by chlorination and methoxylation.[1][2] An alternative, high-yield route starts from malononitrile.[1]
Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
This key intermediate is utilized in the synthesis of pyrimidinyloxybenzoic acid herbicides like Bispyribac-sodium. A facile and efficient synthesis involves the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, followed by oxidation.[3][4]
Herbicide Synthesis Pathways
The following diagram illustrates the general synthetic pathways from the key pyrimidine intermediates to the final herbicide products.
Caption: General synthesis pathways for herbicides from pyrimidine intermediates.
Quantitative Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of key intermediates and final herbicide products.
Table 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine
| Starting Materials | Reaction Steps | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Guanidine Nitrate, Diethyl Malonate | Cyclization, Chlorination, Methoxylation | Sodium Methoxide, POCl₃ | Methanol, Toluene | 65 (cyclization) | 6 (cyclization) | ~80 (overall) | >99 | [1][2][5] |
| Malononitrile, Methanol | Imidization, Cyclization | Acetyl Chloride, Cyanamide | Toluene | 5-10 (imidization) | 2 (imidization) | 82.8 (overall) | 99.6 | [1] |
Table 2: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
| Starting Material | Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-4,6-dimethoxypyrimidine | Nucleophilic Substitution | Sodium Methyl Mercaptide | Methanol | 45-50 | 2 | 95.6 | [3] |
| 4,6-Dimethoxy-2-methylthiopyrimidine | Oxidation | Hydrogen Peroxide, Sodium Tungstate | Acetic Acid | 55 | 4 | 95 | [3] |
Table 3: Synthesis of Selected Herbicides
| Herbicide | Key Intermediate | Key Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Bensulfuron-methyl | 2-Amino-4,6-dimethoxypyrimidine | o-(Methyl formate)benzyl sulfonyl isocyanate | Toluene | 70 | 1 | 90.2 | 97.2 | [6] |
| Pyrazosulfuron-ethyl | 2-Amino-4,6-dimethoxypyrimidine | Sulfonyl isocyanate | Acetonitrile | Room Temp. | Not specified | Not specified | Not specified | [7] |
| Bispyribac-sodium | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 2,6-Dihydroxybenzoic Acid, Sodium Hydride | DMSO | 30-32 | 2 | Not specified | >98 | [8] |
Experimental Protocols
The following are detailed protocols for the synthesis of a key intermediate and two major herbicides.
Protocol for the Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine[3]
Caption: Experimental workflow for the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine.
-
Reaction Setup: In a suitable reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol).
-
Reaction: Heat the mixture to 45°C and maintain the temperature between 45-50°C for 2 hours with stirring.
-
Work-up: An off-white precipitate will form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cool water. Recrystallize the crude product from a 2:1 mixture of isopropanol and water to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.
-
Yield: The expected yield is approximately 17.8 g (95.6%).
Protocol for the Synthesis of Bensulfuron-methyl[6]
-
Reaction Setup: In a 500ml four-hole reaction flask, add 50 g (98%) of o-methyl formate benzyl sulfonamide, 12 g of n-butyl isocyanate, and 300 ml of xylene.
-
Isocyanate Formation: Add 35 g of bis(trichloromethyl) carbonate and heat the mixture to 80°C. Slowly increase the temperature to 120°C. Add 7 g of trichloromethyl chloroformate and maintain for 2-3 hours.
-
Solvent Removal: After the reaction is complete, remove the solvent by vacuum distillation.
-
Condensation: Add 70 ml of toluene to the residue and cool to 40°C. Add 31 g of 2-amino-4,6-dimethoxypyrimidine.
-
Reaction: Heat the mixture to 70°C and stir for 1 hour.
-
Isolation: Cool the reaction mixture to room temperature. The product is isolated by high-speed centrifugation and then dried.
-
Yield and Purity: This process can yield Bensulfuron-methyl with a purity of over 97% and a total yield exceeding 90%.[6]
Protocol for the Synthesis of Bispyribac-sodium[9][10]
-
Reaction Setup: In a reaction vessel, prepare a mixture of 130 g of sodium hydride (60% emulsion in oil) in 2 liters of dimethyl sulfoxide (DMSO).
-
Addition of Dihydroxybenzoic Acid: Over 2-3 hours, add a clear solution of 154 g of 2,6-dihydroxybenzoic acid in 500 ml of DMSO to the sodium hydride mixture at 30-32°C.
-
Stirring: Stir the resulting mass for an additional 2 hours at 30-32°C.
-
Addition of Pyrimidine Intermediate: Add 480 g of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine over 2 hours, maintaining the temperature at 30-32°C.
-
Reaction Completion: Continue to maintain the reaction at 30-32°C until completion, which can be monitored by HPLC.
-
Isolation and Purification: Filter the reaction mass and wash the solid with DMSO. The wet solid is then reslurried in 1000 ml of methanol, followed by 1000 ml of 75% aqueous methanol. The resulting solid is dried to yield Bispyribac-sodium.
Conclusion
The synthetic routes detailed in these application notes demonstrate the versatility of this compound derivatives as intermediates in the production of a variety of commercially important herbicides. The provided protocols and quantitative data offer a solid foundation for researchers to develop and optimize the synthesis of these and other related herbicidal compounds. The use of efficient and high-yield synthetic methods is crucial for the cost-effective production of these agrochemicals.
References
- 1. proquest.com [proquest.com]
- 2. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 7. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Protocols for the Synthesis of 4,6-Dimethoxypyrimidine
Introduction
4,6-dihydroxypyrimidine, also known as 4,6-pyrimidinediol, is a heterocyclic compound of significant interest in medicinal chemistry.[1] It exists in tautomeric equilibrium with its keto form, 1H-pyrimidine-4,6-dione.[2] The methylation of 4,6-dihydroxypyrimidine is a key transformation for producing 4,6-dimethoxypyrimidine, a valuable intermediate in the synthesis of pharmaceuticals and herbicides.[3][4]
This document provides two detailed protocols for the methylation of the 4,6-dihydroxypyrimidine scaffold.
-
Protocol 1: A proposed direct O-methylation of 4,6-dihydroxypyrimidine using a strong base and a methylating agent. This method is based on established chemical principles for the methylation of diols.
-
Protocol 2: A widely documented and high-yield industrial method that proceeds via a 4,6-dichloropyrimidine intermediate.[5][6]
These protocols are intended for researchers and professionals in organic synthesis and drug development.
Protocol 1: Proposed Direct O-Methylation of 4,6-Dihydroxypyrimidine
This protocol describes a potential method for the direct conversion of 4,6-dihydroxypyrimidine to 4,6-dimethoxypyrimidine. The procedure involves the deprotonation of the hydroxyl groups with a base, followed by nucleophilic substitution with a methylating agent like dimethyl sulfate.
Reaction Principle
The hydroxyl groups of 4,6-dihydroxypyrimidine are weakly acidic and can be deprotonated by a strong base to form a more nucleophilic pyrimidine dioxido species. This intermediate then reacts with an electrophilic methylating agent, such as dimethyl sulfate, in a double SN2 reaction to yield the desired 4,6-dimethoxypyrimidine.
Experimental Workflow: Direct O-Methylation
Caption: Workflow for the proposed direct O-methylation of 4,6-dihydroxypyrimidine.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Proposed Quantity | Molar Equivalents |
| 4,6-Dihydroxypyrimidine | 112.09 | 5.6 g | 1.0 (50 mmol) |
| Sodium Hydride (60% in oil) | 40.00 | 4.4 g | 2.2 (110 mmol) |
| Dimethyl Sulfate | 126.13 | 13.9 g (10.5 mL) | 2.2 (110 mmol) |
| Anhydrous Dimethylformamide (DMF) | - | 200 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated aq. NaCl (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Silica Gel for Chromatography | - | As needed | - |
| Eluent (Ethyl Acetate/Hexanes) | - | As needed | - |
Experimental Procedure
-
Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (4.4 g, 110 mmol) in 100 mL of anhydrous DMF.
-
Deprotonation: Dissolve 4,6-dihydroxypyrimidine (5.6 g, 50 mmol) in 100 mL of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath). Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Methylation: Cool the mixture back to 0 °C and add dimethyl sulfate (10.5 mL, 110 mmol) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and cautiously quench it by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with saturated aqueous NaCl (1 x 100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate-hexanes gradient to yield pure 4,6-dimethoxypyrimidine.
Safety Precautions
-
Dimethyl sulfate is highly toxic and carcinogenic. All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
Protocol 2: Synthesis of 4,6-Dimethoxypyrimidine from 4,6-Dichloropyrimidine
This is a more established and often higher-yielding method that starts from commercially available or readily synthesized 4,6-dichloropyrimidine.[5]
Reaction Principle
This reaction is a nucleophilic aromatic substitution where the methoxide ion (CH₃O⁻), a strong nucleophile, displaces the chloride ions on the pyrimidine ring. The reaction is typically driven to completion by heating.
Experimental Workflow: Synthesis from 4,6-Dichloropyrimidine
Caption: Workflow for the synthesis of 4,6-dimethoxypyrimidine from 4,6-dichloropyrimidine.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4,6-Dichloropyrimidine | 148.99 | 6.5 g | 1.0 (43.9 mmol) |
| Sodium Methoxide (NaOMe) | 54.02 | 7.1 g | 3.0 (132 mmol) |
| Methanol (MeOH) | - | 30 mL | - |
| Dichloromethane (CH₂Cl₂) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated aq. NaCl (Brine) | - | 30 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Silica Gel for Chromatography | - | As needed | - |
| Eluent (Ethyl Acetate/Hexanes) | - | As needed | - |
Experimental Procedure
-
Preparation: To a suspension of 4,6-dichloropyrimidine (6.5 g, 43.9 mmol) in methanol (30 mL) in a round-bottom flask at room temperature under an argon atmosphere, add sodium methoxide (7.1 g, 132 mmol) over 5 minutes.[5]
-
Reaction: Heat the resulting suspension at 65 °C under argon for 24 hours.[5] Monitor the reaction by HPLC/MS or TLC to confirm completion.
-
Workup: After cooling, remove most of the methanol under reduced pressure. To the residue, add 1 M aqueous HCl (50 mL) and dichloromethane (50 mL).[5]
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic phase with saturated aqueous NaCl (30 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[5]
-
Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate-hexanes eluent system to obtain 4,6-dimethoxypyrimidine as a low melting solid.[5] A reported yield for a similar procedure is approximately 95%.[3][7]
Data Summary
The following table summarizes the quantitative data for the established synthesis from 4,6-dichloropyrimidine.
| Starting Material | Mass (g) | Moles (mmol) | Reagent | Mass (g) | Moles (mmol) | Product | Yield (g) |
| 4,6-Dichloropyrimidine | 6.5 | 43.9 | Sodium Methoxide | 7.1 | 132 | 4,6-Dimethoxypyrimidine | 5.76* |
*Yield reported in a patent example following this procedure.[5]
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 5. 4,6-Dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Large-Scale Preparation of 4,6-Dimethoxy-2-methylsulfonylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, a key intermediate in the production of various agrochemicals, particularly pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim.[1] The methodologies outlined below are designed to be scalable, efficient, and mindful of environmental considerations by avoiding highly toxic reagents traditionally used in its synthesis.[2][3]
Overview
The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine is typically achieved through a two-step process. The first step involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-4,6-dimethoxypyrimidine or 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, to introduce the methylthio group, yielding 4,6-dimethoxy-2-methylthiopyrimidine. The subsequent step is the oxidation of the methylthio group to a methylsulfonyl group. Several methods have been developed to optimize this process for industrial applications, focusing on high yields, purity, and environmentally friendly reaction conditions.[1][4][5]
Data Presentation
The following tables summarize quantitative data from various reported methods for the key steps in the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
Table 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide (25%), Tetrabutylammonium bromide | Methanol | 45-50 | 2 | 95.6 | [1] |
| 4,6-Dichloro-2-methylthiopyrimidine | Sodium methoxide | Toluene | 54-56 | 16 | 97.5 (crude) | [6] |
| 2-Thiobarbituric acid | Chloromethane, Potassium carbonate | N,N-Dimethylformamide | 10-90 | 1-7 | 53.1 (selectivity) | [2][3] |
Table 2: Oxidation of 4,6-Dimethoxy-2-methylthiopyrimidine to 4,6-Dimethoxy-2-methylsulfonylpyrimidine
| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Hydrogen peroxide (35%) | Sodium tungstate dihydrate, Tetrabutylammonium bromide | Acetic acid | 55 | 4 | 95 | [1] |
| Monoperoxyphthalic acid, magnesium salt hexahydrate (80%) | - | Tetrahydrofuran/Methanol | <15 | 1 | Not specified, 123.3g from 143.6g starting material | [7] |
| Hydrogen peroxide (35%) | Sodium tungstate | Water/Acetic acid | 78-80 | 1-2 | High (part of one-pot) | [4] |
| Hydrogen peroxide | Sodium tungstate dihydrate | Methanol | 50 | 1 | >80 | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 2-Chloro-4,6-dimethoxypyrimidine
This protocol is based on a facile and efficient synthesis method with high yields.[1]
Step 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine
-
In a suitable reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol).
-
Heat the mixture to 45°C and maintain the temperature between 45-50°C for 2 hours.
-
An off-white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cool water.
-
Recrystallize the solid from an isopropanol:water (2:1) mixture to yield 4,6-dimethoxy-2-methylthiopyrimidine as colorless crystals.
Step 2: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine
-
In a vigorously stirred reaction vessel, prepare a mixture of 4,6-dimethoxy-2-methylthiopyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) at room temperature.
-
Slowly add a 35% aqueous solution of hydrogen peroxide (19.5 g, 200 mmol) to the mixture, maintaining the temperature at 45°C.
-
After the addition is complete, continue stirring at 55°C for an additional 4 hours.
-
Upon completion, cool the reaction mixture and process for product isolation and purification.
Protocol 2: One-Pot Synthesis from 4,6-Dichloro-2-(methylthio)-1,3-pyrimidine
This protocol is designed for industrial applications, emphasizing efficiency and minimizing intermediate isolation.[4][5]
-
React 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with an alkali metal methoxide in an inert organic solvent.
-
After the initial reaction, replace the organic solvent with an aqueous-protic solvent.
-
Add 100% acetic acid (e.g., 36 g, 0.6 mol) and a catalytic amount of sodium tungstate (e.g., 0.5 g, 0.0015 mol) to the aqueous residue and heat the mixture to 78-80°C.
-
With vigorous stirring, add a 35% hydrogen peroxide solution (e.g., 350 g, 3.6 mol) dropwise over 4 hours, maintaining the temperature at 78-80°C. The oxidation is exothermic.
-
Continue stirring at 78-80°C for 1-2 hours until gas chromatography analysis shows complete conversion.
-
For purification, add toluene to the aqueous-acidic reaction mixture and adjust the pH to 6.5 with a 30% aqueous sodium hydroxide solution at 78-80°C.
-
Continue stirring for 1-3 hours to allow by-products to migrate into the aqueous phase.
-
Separate the aqueous phase and extract it with toluene. The combined toluene phases contain the purified 4,6-dimethoxy-2-methylsulfonylpyrimidine.
Visualizations
The following diagrams illustrate the key processes described in the protocols.
Caption: Workflow for the two-step synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
Caption: Logical flow for the one-pot synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
References
- 1. asianpubs.org [asianpubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the Quantification of 4,6-Dimethoxy-2-methylpyrimidine
These application notes provide detailed methodologies for the quantitative analysis of 4,6-Dimethoxy-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and precise quantification for quality control and research purposes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and reliable approach for the quantification of this compound using reverse-phase HPLC with UV detection.
Quantitative Data Summary
| Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Run Time | ~10 minutes |
Experimental Protocol
1.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
1.3. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
1.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
1.5. Chromatographic Conditions
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
1.6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Application Notes and Protocols for the Purification of Synthesized Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for common techniques used in the purification of synthesized pyrimidine intermediates. Effective purification is a critical step in the synthesis of these compounds, which are prevalent in medicinal chemistry and drug development, to ensure the removal of impurities such as starting materials, reagents, and by-products.[1]
Data Presentation
The following tables summarize quantitative data for various purification methods applied to pyrimidine intermediates. It is important to note that reported yields often correspond to the overall synthetic step rather than the purification step alone.[1]
Table 1: Flash Column Chromatography of Substituted Pyrimidines
| Compound | Stationary Phase | Eluent System | Purity (%) | Yield (%) |
| N,N'-bis-benzenesulfonamide derivative | Silica Gel | Chloroform/Acetone | 97.03 | Not Specified |
| Bosentan Intermediate | Silica Gel | Not Specified | Not Specified | 45 |
| Pyrimidine-based Kinase Inhibitors | Silica Gel 60 | Not Specified | Not Specified | 26-85 (synthesis yield) |
Note: Data extracted from a summary table, specific references for each entry were cited within the source document but not provided in the snippet.[1]
Table 2: Representative Reaction Yields and Purity Levels for Pyrimidine Synthesis
| Synthesis Method | Typical Yield (%) | Typical Purity (%) |
| Not Specified | 60-95 | >95 (after purification) |
Note: These values are illustrative and can vary significantly depending on the specific reaction, scale, and optimization.[2]
Experimental Protocols
Recrystallization
Recrystallization is a cost-effective and fundamental technique for purifying solid pyrimidine compounds.[1] It relies on the differential solubility of the target compound and impurities in a specific solvent or solvent system at varying temperatures.[1]
This method is suitable for pyrimidine compounds that are significantly more soluble in a solvent at its boiling point than at room temperature.[3]
-
Solvent Selection: Choose a solvent in which the pyrimidine derivative is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] Common solvents include ethanol, methanol, water, and ethyl acetate.[1][3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in a minimal amount of the selected hot solvent to create a saturated solution.[1][3] If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.[4]
-
Hot Filtration (Optional): If insoluble impurities or colored impurities are present, add activated charcoal and quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1][4]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[1] Subsequently, cool it further in an ice bath to maximize crystal formation.[1][4]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1][3][4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1][3][4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1][4]
-
Solvent System Selection: Select a miscible solvent pair consisting of a "good" solvent in which the pyrimidine is soluble, and a "poor" solvent in which it is insoluble.[1] A mixture of ethanol and water is often a good starting point for aminopyrimidine derivatives.[4]
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.[1][4]
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.[1]
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.[1]
-
Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.[1]
This method is useful for compounds that are only soluble in high-boiling-point solvents like DMF or DMSO.[5]
-
Dissolution: Dissolve the compound in a suitable solvent (e.g., DMF).[5]
-
Setup: Place the solution vial inside a sealed reservoir chamber containing an "anti-solvent" in which the compound is insoluble but which is miscible with the dissolving solvent (e.g., DCM for a DMF solution).[3][5]
-
Crystal Growth: Allow the anti-solvent vapor to slowly diffuse into the solution. As the concentration of the anti-solvent increases, the solubility of the pyrimidine compound decreases, leading to gradual crystallization.[3][5]
Flash Column Chromatography
A rapid and widely used preparative technique for purifying pyrimidines from complex mixtures based on differential polarity.[1]
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[1] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1]
-
Column Packing: Prepare a column with silica gel as the stationary phase, packed using the selected eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine derivative.[1][6]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
A high-resolution technique suitable for obtaining highly pure pyrimidine intermediates, especially for challenging separations.[1]
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with additives like formic acid).[1]
-
Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume.[1]
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent.[1]
-
Purification: Inject the sample onto the preparative HPLC system and run the separation method.[1]
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound using a fraction collector, often triggered by a UV detector.[1]
-
Purity Analysis and Solvent Evaporation: Analyze the purity of the collected fractions and remove the solvent to obtain the final product.[1]
Solid-Phase Extraction (SPE)
A versatile cleanup technique that partitions the compound and impurities between a solid and a liquid phase.[1]
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that has an affinity for the target compound or the impurities.
-
Conditioning: Condition the cartridge by passing a suitable solvent through it to activate the sorbent.[1]
-
Sample Loading: Dissolve the sample in an appropriate solvent and load it onto the conditioned cartridge.[1]
-
Washing: Wash the cartridge with a solvent that elutes the impurities while retaining the target compound.[1]
-
Elution: Elute the purified pyrimidine from the cartridge using a stronger solvent.[1]
-
Solvent Evaporation: Remove the solvent from the collected eluate to obtain the purified product.[1]
Visualizations
Caption: General workflow for pyrimidine derivative synthesis and evaluation.[6]
Caption: Experimental workflow for single-solvent recrystallization.[3]
Caption: Hypothetical signaling pathway inhibited by a pyrimidine compound.[2]
References
Microwave-Assisted Synthesis of Pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antihypertensive properties.[1] Traditional methods for pyrimidine synthesis often involve lengthy reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology to overcome these limitations. This "green" chemistry approach offers several advantages, including dramatically reduced reaction times, improved product yields, enhanced purity, and often milder reaction conditions, making it an invaluable tool in modern drug discovery and development.[1][2]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of various pyrimidine derivatives, offering researchers a practical guide to implementing this efficient methodology.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[1] This rapid and uniform heating often leads to:
-
Rate Enhancement: Reactions that take hours or even days under conventional heating can often be completed in minutes.[3][4]
-
Higher Yields: Increased reaction rates and reduced side product formation typically result in higher isolated yields.[5]
-
Greener Chemistry: The use of less solvent, and sometimes solvent-free conditions, aligns with the principles of green chemistry, reducing environmental impact.[1][3][6]
-
Improved Purity: The reduction in side reactions simplifies product purification.
I. Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a classic one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which are known for their diverse pharmacological activities.[7][8] Microwave irradiation significantly enhances the efficiency of this reaction.
Protocol 1: Microwave-Assisted Biginelli Synthesis of 2-Aminodihydropyrimidines
This protocol describes a microwave-mediated Biginelli cyclocondensation of guanidine with aldehydes and β-dicarbonyl compounds to yield functionalized 2-amino-3,4-dihydropyrimidines.[9][10]
Experimental Protocol:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol).
-
Solvent Addition: Add 3 mL of ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.
-
Work-up and Purification: After the reaction, cool the vial to room temperature. The product often precipitates from the solution. Collect the solid by filtration and wash it with cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol. This procedure often eliminates the need for chromatographic purification.[9]
Quantitative Data Summary:
| Aldehyde | β-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ethanol | 120 | 10 | 91 | [9] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethanol | 120 | 10 | 85 | [9] |
| 2-Naphthaldehyde | Ethyl acetoacetate | Ethanol | 120 | 10 | 88 | [9] |
| Furfural | Ethyl acetoacetate | Ethanol | 120 | 10 | 75 | [9] |
Experimental Workflow:
References
- 1. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. scispace.com [scispace.com]
- 5. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 7. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 9. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 10. arts.units.it [arts.units.it]
Troubleshooting & Optimization
Improving reaction yield in 4,6-Dimethoxy-2-methylpyrimidine synthesis
Technical Support Center: 4,6-Dimethoxy-2-methylpyrimidine Synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of this compound, a key intermediate in the development of various chemical products. It is intended for researchers, scientists, and drug development professionals seeking to optimize reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent and industrially viable route is a two-step process. The first step typically involves the synthesis of a 4,6-dichloro-2-methylpyrimidine intermediate. The second step is a nucleophilic aromatic substitution, specifically a Williamson ether-type synthesis, where the 4,6-dichloro intermediate is reacted with an alkali metal methoxide, such as sodium methoxide, to yield the final product.[1][2]
Q2: What are the most critical parameters to control to ensure high yield?
A2: The critical parameters for a successful synthesis are:
-
Reagent Quality: The purity and reactivity of the sodium methoxide are crucial. It should be anhydrous and preferably freshly prepared or properly stored to avoid deactivation by moisture.[2]
-
Temperature Control: The methoxylation reaction is often exothermic. Careful temperature management is required to prevent side reactions and product degradation.[2][3]
-
Reagent Stoichiometry: The molar ratio of sodium methoxide to the dichloropyrimidine substrate is critical for driving the reaction to completion and minimizing the formation of mono-substituted impurities.[2]
-
Anhydrous Conditions: The presence of water can consume the sodium methoxide and lead to the formation of unwanted hydroxy-pyrimidine byproducts, significantly reducing the yield.
Q3: How can I effectively monitor the progress of the reaction?
A3: Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] These methods allow for the tracking of the disappearance of the starting material (4,6-dichloro-2-methylpyrimidine) and the appearance of the mono-substituted intermediate and the final di-substituted product. This monitoring helps in determining the optimal reaction time and preventing the formation of byproducts from prolonged reaction times or excessive temperatures.[4]
Q4: What are the common impurities, and how can they be minimized and removed?
A4: The most common impurity is the mono-substituted intermediate, 4-chloro-6-methoxy-2-methylpyrimidine.[2] Its formation is favored by insufficient sodium methoxide, low reaction temperatures, or short reaction times.[2] Other impurities can arise from side reactions with residual water or from product degradation. Purification is typically achieved through recrystallization from a suitable solvent like methanol or by column chromatography.[3][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Consistently Low Reaction Yield
Question: My overall yield for the conversion of 4,6-dichloro-2-methylpyrimidine to this compound is significantly lower than reported values. What are the potential causes and solutions?
Answer: Low yields are a common issue often linked to reagent quality, reaction conditions, or moisture.
Potential Causes & Solutions:
-
Inactive Sodium Methoxide: Sodium methoxide is highly sensitive to moisture and air. If it is old or has been improperly stored, it will lose its reactivity.
-
Solution: Use freshly prepared or newly purchased sodium methoxide. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Presence of Moisture: Water in the solvent or on the glassware will react with and quench the sodium methoxide.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use.
-
-
Suboptimal Temperature: If the temperature is too low, the reaction rate will be slow and may not go to completion. If it's too high, it can lead to the formation of degradation products.
-
Solution: Optimize the reaction temperature. A typical range for this methoxylation is 40-60°C.[3] Monitor the reaction progress to find the optimal balance for your specific setup.
-
-
Inadequate Reaction Time: The reaction may not have had enough time to go to completion.
-
Solution: Monitor the reaction using TLC or HPLC. Extend the reaction time until the starting material and mono-substituted intermediate are no longer observed.[4]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Issue 2: High Levels of Mono-substituted Impurity
Question: My final product is contaminated with a significant amount of 4-chloro-6-methoxy-2-methylpyrimidine. How can I drive the reaction to completion?
Answer: The presence of the mono-substituted product is a clear indication of an incomplete reaction.
Potential Causes & Solutions:
-
Insufficient Sodium Methoxide: There may not be enough base to substitute both chlorine atoms.
-
Solution: Increase the molar equivalents of sodium methoxide. A ratio of at least 2.1 to 2.2 equivalents relative to the dichloropyrimidine is often recommended to ensure full conversion.[3]
-
-
Low Reaction Temperature: The second substitution is typically slower than the first and may require a higher temperature to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC/HPLC to avoid byproduct formation.
-
-
Short Reaction Time: The reaction was stopped before the second substitution could complete.
-
Solution: Extend the reaction time, using TLC/HPLC to confirm the disappearance of the mono-substituted intermediate.[4]
-
Data Presentation: Reaction Condition Optimization
The following table summarizes yields obtained under varying reaction conditions for the methoxylation of a di-substituted pyrimidine, based on data from patent literature. This can serve as a starting point for optimization.
| Starting Material | Sodium Methoxide (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-dichloro-2-methylthiopyrimidine | 2.16 | Toluene | 54-56 | 5-6 | 97.5 | [3] |
| 4,6-dichloro-2-methylthiopyrimidine | 1.0 | Toluene | 54-56 | 16 | 6.4 g * | [3] |
| 2-amino-4,6-dimethoxypyrimidine (different synth.) | N/A (uses Phenyl Chloroformate) | THF | < 20 | 16 | 54 | [7] |
| 2-amino-4,6-dimethoxypyrimidine (different synth.) | N/A (uses Phenyl Chloroformate) | 1,4-Dioxane | < 20 | 2 | 88.3 (avg) | [7] |
Note: The 6.4g yield corresponds to the mono-substituted product, 4-chloro-6-methoxy-2-methylthiopyrimidine, highlighting the importance of using sufficient equivalents of the nucleophile.
Experimental Protocols
Protocol: Synthesis of this compound from 4,6-dichloro-2-methylpyrimidine
This generalized protocol is based on common procedures for nucleophilic substitution on dichloropyrimidines.[1][3] Disclaimer: This protocol requires optimization for your specific laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
4,6-dichloro-2-methylpyrimidine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Toluene (or another suitable inert solvent)
-
Anhydrous Methanol (for workup, if needed)
-
Water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate or Sodium sulfate (anhydrous)
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Reagents: Charge the flask with 4,6-dichloro-2-methylpyrimidine (1.0 eq) and anhydrous toluene.
-
Addition of Base: In the dropping funnel, place a solution of sodium methoxide (at least 2.2 eq) in methanol. Add this solution dropwise to the stirred reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C. Maintain this temperature and stir for 5-8 hours.
-
Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by TLC or HPLC until the starting material and mono-substituted intermediate are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water to quench any unreacted sodium methoxide and dissolve the sodium chloride byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash them with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., methanol/water mixture) to yield pure this compound.
General Synthesis and Key Parameter Relationships
References
- 1. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
Identifying side products in the synthesis of substituted pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrimidines. The focus is on identifying and mitigating common side products to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Biginelli reaction?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is a robust method for synthesizing dihydropyrimidinones (DHPMs).[1] However, several side products can form, impacting the yield and purity of the desired product. The most common side products include:
-
Hantzsch-type 1,4-dihydropyridine (DHP): This is often a yellow, fluorescent byproduct that forms when two equivalents of the β-ketoester react with the aldehyde and ammonia.[2] Ammonia can be generated from the decomposition of urea at elevated temperatures.[2]
-
Knoevenagel Condensation Product: This product arises from the reaction between the aldehyde and the β-ketoester.[3] This can be a significant side reaction, particularly under conditions that favor this initial condensation over the complete cyclization to the pyrimidine ring.[3]
-
N-acylurea byproducts: These can form and complicate the purification process.[4]
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, especially with aliphatic aldehydes or ketones that have enolizable protons.[3]
-
Unreacted Intermediates: Incomplete reactions can lead to the presence of various reaction intermediates in the final product mixture.[3]
Q2: What are the typical side products in the Pinner pyrimidine synthesis?
A2: The Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound to form substituted pyrimidines.[5][6] Potential side reactions and byproducts include:
-
Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form products like triazines.[3]
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.[3]
-
Hydrolysis of Starting Materials: The amidine starting material can be susceptible to hydrolysis, especially if the reaction is not conducted under anhydrous conditions.[2]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to incomplete formation of the pyrimidine ring.[2]
Q3: I am observing a low yield in my pyrimidine synthesis. What are the likely causes and how can I improve it?
A3: Low conversion in pyrimidine synthesis can be attributed to several factors:[4]
-
Inefficient Catalysis: The catalyst may be inactive or used in an inappropriate concentration.[4] Reusable catalysts might require regeneration.[4]
-
Suboptimal Reaction Conditions: Reaction time and temperature are critical. The reaction may require a longer duration or a moderate temperature adjustment to proceed to completion.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[2]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction.[4] Ensure all reactants are of high purity.[4]
-
Poor Solubility: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, exploring other solvents or solvent-free conditions may improve yields for certain substrates.[4]
Q4: My crude product is difficult to purify. What are some common purification strategies?
A4: Purification of substituted pyrimidines is essential to remove unreacted starting materials, reagents, and byproducts.[7] Common techniques include:
-
Recrystallization: This is a cost-effective method for purifying solid compounds based on differential solubility in a chosen solvent at varying temperatures.[7]
-
Flash Column Chromatography: This is a rapid and widely used technique for separating compounds based on their polarity using a stationary phase (like silica gel) and a mobile phase.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): This high-resolution technique is suitable for obtaining highly pure compounds, especially for challenging separations.[7]
Troubleshooting Guides
Biginelli Reaction: Troubleshooting Side Product Formation
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Significant amount of a yellow, fluorescent byproduct. | Formation of Hantzsch-type 1,4-dihydropyridine (DHP) due to urea decomposition at high temperatures.[2] | Temperature Control: Lower the reaction temperature. Higher temperatures favor the Hantzsch pathway.[2]Catalyst Selection: Choose a catalyst that selectively promotes the Biginelli reaction.Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition.[2] |
| Presence of a major spot on TLC corresponding to the Knoevenagel product. | The condensation between the aldehyde and β-ketoester is favored over the cyclization.[3] | Catalyst: Ensure an appropriate acid catalyst (Brønsted or Lewis) is used to facilitate the cyclization step.[8]Reaction Conditions: Adjusting the temperature and reaction time may favor the desired product. |
| Complex crude product mixture with multiple spots on TLC. | Multiple side reactions occurring, such as aldol condensations or formation of N-acylureas.[3][4] | Optimize Stoichiometry: Ensure the correct molar ratios of the three components are used.Purity of Reactants: Use highly pure starting materials to avoid impurity-driven side reactions.[4] |
Pinner Synthesis: Troubleshooting Side Product Formation
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Formation of multiple products, including potential triazines. | Self-condensation of the amidine starting material.[3] | pH Control: Carefully control the pH of the reaction mixture.[3]Temperature Control: Avoid excessive temperatures which can promote side reactions.[3] |
| Low yield and presence of unreacted starting materials. | Hydrolysis of the amidine or incomplete reaction.[2] | Anhydrous Conditions: Conduct the reaction under strictly anhydrous conditions to prevent hydrolysis.[3]Reaction Time/Temperature: Increase the reaction time or moderately increase the temperature to drive the reaction to completion.[3] |
| Incomplete cyclization, isolation of an intermediate. | Insufficient activation for the final ring-closing step.[4] | Catalyst: Use a stronger acid or base catalyst to promote cyclization.[3]Reaction Time: Extend the reaction time.[4] |
Quantitative Data Summary
Table 1: Effect of Temperature on Product Distribution in a Model Biginelli Reaction
| Temperature (°C) | Desired DHPM Yield (%) | Hantzsch DHP Byproduct Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
| Note: Yields are approximate and can vary based on specific substrates and catalysts.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction to Minimize Hantzsch Byproduct
This protocol aims to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Suitable Lewis or Brønsted acid catalyst (e.g., HCl, sulfated zirconia)[2][8]
-
Ethanol
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea, and catalyst.
-
Stir the mixture at a controlled temperature, for example, 60°C.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir.
-
Filter the solid product and wash with cold ethanol.[2]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.
Materials:
-
1,3-Dicarbonyl compound (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the base in anhydrous ethanol.
-
Add the 1,3-dicarbonyl compound to the solution and stir.
-
Add the amidine hydrochloride in portions.
-
Heat the reaction mixture to reflux and monitor by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[4]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[4]
Visualizations
Caption: Competing pathways in the Biginelli reaction.
Caption: Troubleshooting workflow for pyrimidine synthesis.
References
- 1. BIGINELLI REACTION | PPT [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Methylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrimidine methylation reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrimidine methylation?
There are two primary approaches for pyrimidine methylation:
-
N-Alkylation: This involves the addition of a methyl group to a nitrogen atom in the pyrimidine ring. Various alkylating agents can be employed, often in the presence of a base. A notable method is the Hilbert-Johnson reaction, which can be performed using heterogeneous catalysts like ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) for a more environmentally friendly process.[1]
-
C-H Methylation: This method involves the direct methylation of a carbon-hydrogen bond on the pyrimidine ring. This is a powerful technique for late-stage functionalization of complex molecules.[2] Various transition-metal catalysts, such as rhodium, cobalt, and palladium, are often used to facilitate this transformation.[2][3]
Q2: How do I choose the right methylating agent for my reaction?
The choice of methylating agent is crucial and depends on the specific methylation method and the substrate. Common methylating agents include:
-
For N-Alkylation: Methyl iodide is a classic and effective reagent.[2][4]
-
For C-H Methylation:
-
Methanol and formaldehyde are readily available and can be used in rhodium-catalyzed reactions.[3]
-
Trimethylboroxine and methylboronic acid are effective in palladium-catalyzed ortho-C–H methylation.[2]
-
Di-tert-butyl peroxide (DTBP) can serve as both a methyl source and an oxidant in cobalt-catalyzed reactions.[2]
-
Novel reagents like zinc alkyl sulfinates offer alternative reactivity profiles.[2]
-
Q3: What are the key reaction parameters to optimize for pyrimidine methylation?
Optimizing the following parameters is critical for achieving high yield and selectivity:
-
Catalyst: The choice of metal catalyst (e.g., Rh, Co, Pd, Ni) and its ligand can significantly influence the outcome.[2][3][5]
-
Solvent: The solvent can affect the solubility of reactants and the stability of intermediates. Anhydrous polar aprotic solvents like acetonitrile or DMF are often preferred.[6]
-
Temperature: Reaction temperatures can range from room temperature to over 200°C, depending on the method.[3][5][7] Careful optimization is necessary to balance reaction rate and prevent decomposition.
-
Base: For many methylation reactions, a base is required. The type and amount of base can impact the reaction's efficiency.[3]
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and avoid byproduct formation.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Methylated Pyrimidine
Question: I am not getting the expected yield for my pyrimidine methylation reaction. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing low yield in pyrimidine methylation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Reagent Quality | - Verify Purity: Ensure the purity of the pyrimidine starting material, methylating agent, and solvents. Impurities can inhibit the catalyst or lead to side reactions.[6] - Check for Degradation: Some methylating agents can be unstable. Use fresh or properly stored reagents. - Ensure Anhydrous Conditions: Moisture can deactivate many catalysts and reagents. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.[6] |
| Reaction Conditions | - Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Conversely, excessive heat can cause decomposition. Screen a range of temperatures.[3][5] - Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using TLC or HPLC to determine the optimal duration.[6] - Concentration: Running the reaction at a more dilute concentration (e.g., 0.1 M) can sometimes be beneficial.[3] |
| Catalyst Issues | - Catalyst Deactivation: The catalyst may have been poisoned by impurities or degraded. Use a fresh batch of catalyst. - Incorrect Catalyst Loading: The amount of catalyst can be critical. Try varying the catalyst loading to find the optimal concentration. |
| Substrate Reactivity | - Steric Hindrance: Bulky substituents on the pyrimidine ring can hinder the approach of the methylating agent. A different catalytic system or a less sterically demanding methylating agent might be required. - Electronic Effects: Electron-withdrawing or -donating groups on the pyrimidine ring can affect its reactivity. The choice of catalyst and reaction conditions may need to be tailored to the specific substrate. |
Issue 2: Poor Regioselectivity (Methylation at the Wrong Position)
Question: My reaction is producing a mixture of methylated isomers. How can I improve the regioselectivity?
Answer: Achieving the desired regioselectivity is a common challenge in the functionalization of heterocycles like pyrimidine.
Strategies to Improve Regioselectivity:
-
Directing Groups: The use of a directing group can effectively guide the methylation to a specific position (e.g., ortho-C–H methylation).[2] Common directing groups for C-H activation include pyridyl and pyrazole groups.[2]
-
Catalyst Control: The choice of catalyst can profoundly influence regioselectivity. For instance, different metal catalysts can favor methylation at different positions. A rhodium catalyst has been shown to be effective for C-3/5 methylation of pyridines, a related heterocyclic system.[3]
-
Steric and Electronic Control: The inherent steric and electronic properties of the pyrimidine substrate can be exploited. For example, bulky groups can block certain positions, favoring methylation at less hindered sites.
-
Reaction Conditions: Fine-tuning reaction parameters such as temperature and solvent can sometimes alter the regiochemical outcome.
Logical Relationship for Improving Regioselectivity
Caption: Strategies to address poor regioselectivity in pyrimidine methylation.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the optimization of pyrimidine and related heterocycle methylation reactions.
Table 1: Effect of Catalyst on Pyrimidine Methylation
| Entry | Catalyst | Yield (%) | Reference |
| 1 | Rhodium | High | [3] |
| 2 | Palladium | Varies | [2] |
| 3 | Cobalt | Moderate to High | [2] |
| 4 | Nickel | Varies | [5] |
Table 2: Influence of Solvent on Methylation Yield
| Entry | Solvent | Yield (%) | Reference |
| 1 | DMF | 35 | [8] |
| 2 | Acetonitrile | Often Preferred | [6] |
| 3 | Water | Used in some cases | [2] |
| 4 | 1-Octanol | High Temp. Reactions | [7] |
Table 3: Impact of Temperature on Reaction Outcome
| Entry | Temperature (°C) | Observation | Reference |
| 1 | Room Temp | Low Yield | [8] |
| 2 | 40 | Successful Methylation | [3] |
| 3 | 150-400 | Vapor Phase Methylation | [5] |
| 4 | 195 (reflux) | α-methylation | [7] |
Experimental Protocols
General Protocol for Transition Metal-Catalyzed C-H Methylation of Pyrimidines
This is a generalized protocol and requires optimization for specific substrates and catalysts.
-
Preparation: To an oven-dried reaction vessel, add the pyrimidine substrate, the catalyst (e.g., Pd(OAc)₂, Rh complex), and any necessary ligands or additives.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagents: Add the anhydrous solvent (e.g., DMF, acetonitrile) via syringe, followed by the methylating agent (e.g., trimethylboroxine, methanol) and any base.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature and stir for the predetermined reaction time.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction if necessary (e.g., with water or a saturated ammonium chloride solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Analysis of Methylation Status by Pyrosequencing
Pyrosequencing is a method to quantify the methylation level at specific CpG sites.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[9][10]
-
PCR Amplification: Amplify the region of interest using PCR with primers specific to the bisulfite-converted DNA. One of the primers should be biotinylated.[11]
-
Template Preparation: The biotinylated PCR product is captured on streptavidin-coated beads, and the non-biotinylated strand is removed, resulting in a single-stranded DNA template.
-
Sequencing: The sequencing primer is annealed to the single-stranded template. The pyrosequencing reaction is initiated by the sequential addition of deoxynucleotide triphosphates (dNTPs). The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
Data Analysis: The resulting pyrogram is analyzed to determine the ratio of cytosine to thymine at each CpG site, which corresponds to the percentage of methylation.
Experimental Workflow for Pyrosequencing Analysis
Caption: A simplified workflow for DNA methylation analysis using pyrosequencing.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 3. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DNA Methylation Analysis [qiagen.com]
- 11. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,6-Dimethoxy-2-methylpyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4,6-Dimethoxy-2-methylpyrimidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield After Recrystallization
Question: We are experiencing a significant loss of this compound during the recrystallization process. What are the likely causes and how can we improve the yield?
Answer: Low recovery after recrystallization can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at higher temperatures but poorly at lower temperatures. If the compound remains significantly soluble at low temperatures, a substantial amount will be lost in the mother liquor.
-
Solution: Conduct small-scale solvent screening to identify an optimal solvent or solvent system. For compounds similar to this compound, systems like isopropanol/water have been shown to be effective for precursors.[1]
-
-
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and lower yield.
-
Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.
-
-
Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature will result in incomplete precipitation of the product.[2]
-
Solution: Allow the solution to cool slowly to room temperature to form pure crystals, and then chill it in an ice bath for at least an hour before filtration.[2]
-
Issue 2: Oiling Out During Recrystallization
Question: When attempting to recrystallize our crude this compound, it separates as an oil instead of forming crystals. What causes this and how can we fix it?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to slightly dilute the solution.
-
Allow the solution to cool much more slowly. This can be achieved by insulating the flask.
-
Scratching the inside of the flask with a glass rod at the surface of the solution can help induce nucleation and crystal growth.
-
If the problem persists, consider that the impurity level may be too high. A preliminary purification step, such as column chromatography, might be necessary.
-
Issue 3: Persistent Impurities After Column Chromatography
Question: Despite purification by silica gel column chromatography, our this compound samples still show impurities in the HPLC analysis. How can we improve the separation?
Answer: The persistence of impurities after column chromatography can be due to several factors related to the column setup and mobile phase selection.
-
Inappropriate Mobile Phase: The polarity of the eluent may not be optimal to resolve the impurities from the desired product.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems to determine the best mobile phase for separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better separation than an isocratic elution. For similar compounds, mixtures of hexane and ethyl acetate have been used effectively.
-
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.
-
-
Sample Loading: Loading the sample in a large volume of solvent or as a dilute solution can lead to broad bands and poor resolution.
-
Solution: Dissolve the crude product in a minimal amount of the initial mobile phase and load it as a concentrated band at the top of the column.
-
-
Flow Rate: A flow rate that is too fast does not allow for proper equilibrium between the stationary and mobile phases, resulting in decreased resolution.
-
Solution: Optimize the flow rate. A slower flow rate generally improves separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For pyrimidine syntheses, these can include:
-
Unreacted Precursors: Such as 2-chloro-4,6-dimethoxypyrimidine or related starting materials.[1]
-
Intermediates: For example, if the starting material is 4,6-dichloro-2-methylthiopyrimidine, incompletely substituted intermediates could be present.[3]
-
Byproducts from Side Reactions: Depending on the synthetic route, side reactions can lead to the formation of various related pyrimidine structures.[4]
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is a common starting point for related compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used for quantitative purity assessment (qNMR).[5][6]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Q3: What is a good starting point for developing a recrystallization protocol for this compound?
A3: A good starting point is to perform small-scale solubility tests in a variety of common laboratory solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and water). A precursor, 4,6-dimethoxy-2-methylthiopyrimidine, has been successfully recrystallized from an isopropanol:water (2:1) mixture.[1] This or similar alcohol/water mixtures would be a logical starting point for optimization.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.
-
Procedure: Dissolve the crude this compound in a suitable hot solvent. Add a small amount of activated carbon (typically 1-2% by weight) and stir or heat the mixture for a short period. Perform a hot filtration through a pad of celite to remove the activated carbon, and then proceed with the crystallization.
-
Caution: Using an excessive amount of activated carbon can lead to a significant loss of the desired product due to adsorption.
Data Presentation
Table 1: Comparison of Purification Techniques for Pyrimidine Derivatives
| Purification Method | Typical Purity Achieved | Approximate Yield Loss | Key Advantages | Common Challenges |
| Recrystallization | >98% | 15-30% | Simple, cost-effective, good for large scale. | Solvent selection can be challenging, potential for "oiling out". |
| Column Chromatography | >99.5% | 10-20% | High resolution, effective for complex mixtures. | More time-consuming, requires more solvent, scalability can be an issue. |
Note: The data presented are typical values for the purification of similar pyrimidine derivatives and should be used as a general guideline.
Table 2: HPLC Purity Analysis Parameters for a Related Compound
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV-Vis |
| Application Note | For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid. |
This table is based on the analysis of a nitro-substituted derivative and provides a starting point for method development.
Experimental Protocols
Protocol 1: Recrystallization of this compound (General Procedure)
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., isopropanol or an isopropanol/water mixture) to its boiling point. Add the minimum amount of the hot solvent to the flask with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Chilling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least one hour to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound (General Procedure)
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a common starting point. The optimal ratio should be determined by TLC analysis.
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and pack the column, ensuring there are no air bubbles. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the column. c. Begin elution with the low-polarity solvent mixture, collecting fractions. d. Gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the this compound. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
References
- 1. asianpubs.org [asianpubs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Dimethoxypyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of dimethoxypyrimidine derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for dimethoxypyrimidine derivatives in solution?
A1: Dimethoxypyrimidine derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.[1]
-
Hydrolysis: The ether linkages of the dimethoxy groups are prone to hydrolysis under both acidic and basic conditions. This can lead to the formation of corresponding hydroxypyrimidine derivatives. For derivatives with other susceptible functional groups, such as amides or esters, cleavage of these bonds can also occur.
-
Oxidation: The pyrimidine ring and its substituents can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[1]
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, resulting in a variety of degradation products.[1]
Q2: What are the initial indicators of degradation in my dimethoxypyrimidine derivative sample?
A2: Initial signs of degradation can manifest in several ways:[1]
-
A noticeable change in the physical appearance of the solution, such as a color change.
-
A decrease in the concentration of the active pharmaceutical ingredient (API) as determined by a stability-indicating analytical method.
-
The appearance of new, unexpected peaks in the chromatogram during HPLC analysis.
-
A shift in the pH of the solution.
Q3: How can I minimize the degradation of my dimethoxypyrimidine derivatives during storage?
A3: To ensure the long-term stability of dimethoxypyrimidine derivatives, proper storage is crucial. It is recommended to store them in well-sealed containers, protected from light, and in a cool, dry place. For solutions, storage at reduced temperatures (e.g., refrigerated or frozen) and protection from light are advisable. The optimal storage conditions should be determined through formal stability studies.
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation study, also known as stress testing, involves intentionally subjecting a drug substance to harsh conditions, such as high temperature, humidity, light, and a range of pH values, to accelerate its degradation.[2] These studies are essential for:[2][3][4]
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods that can effectively separate the drug substance from its degradation products.
-
Understanding the intrinsic stability of the molecule.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of dimethoxypyrimidine derivative degradation.
Issue 1: Unexpected peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Contamination | Ensure all glassware is scrupulously clean. Analyze a blank injection of the mobile phase and sample solvent to rule out solvent contamination. |
| Degradation during analysis | If the sample is unstable in the mobile phase or at room temperature, consider using a cooled autosampler. Prepare samples immediately before analysis. |
| Secondary degradation products | The stress conditions in a forced degradation study may be too harsh, leading to the formation of irrelevant secondary degradants.[1] Reduce the stressor concentration, temperature, or exposure time to achieve a target degradation of 5-20%.[5][6] |
| LC-MS artifacts | In-source fragmentation or adduct formation can lead to the appearance of unexpected ions in the mass spectrum. Optimize MS source conditions and consider the possibility of common adducts (e.g., +Na+, +K+, +NH4+).[7] |
Issue 2: Poor peak shape (e.g., tailing, fronting, or splitting).
| Possible Cause | Troubleshooting Steps |
| Column overload | Dilute the sample and reinject. |
| Secondary interactions with the stationary phase | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Consider using a mobile phase modifier (e.g., a small amount of a competing base for basic analytes). |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Mismatch between sample solvent and mobile phase | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume. |
Issue 3: Drifting retention times.
| Possible Cause | Troubleshooting Steps |
| Inadequate column equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before starting the analysis sequence.[8] |
| Mobile phase composition change | Prepare fresh mobile phase. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[8] |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[8] |
| Leaks in the HPLC system | Inspect all fittings for any signs of leakage.[8] |
Quantitative Data Summary
Forced degradation studies aim to generate a target degradation of approximately 5-20% to ensure that the analytical method is challenged without generating an unrealistic degradation profile.[5][6] The rate of degradation can be quantified under different conditions to predict the shelf-life of the drug substance.
Table 1: Example of Hydrolytic Degradation Data for a Dimethoxypyrimidine Derivative.
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 92.5 | 5.2 | 2.3 | |
| 8 | 85.1 | 9.8 | 5.1 | |
| 24 | 68.3 | 20.5 | 11.2 | |
| 0.1 M NaOH, 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 90.2 | 7.1 | 2.7 | |
| 8 | 81.5 | 13.4 | 5.1 | |
| 24 | 60.9 | 25.8 | 13.3 |
Table 2: Example of Photostability Data for a Dimethoxypyrimidine Derivative.
| Light Source | Exposure | Parent Compound Remaining (%) | Major Photodegradant (%) |
| ICH Option 1 (Xenon Lamp) | |||
| Visible | 1.2 million lux hours | 95.3 | 4.7 |
| UVA | 200 W h/m² | 91.8 | 8.2 |
| Dark Control | - | 99.8 | <0.1 |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on dimethoxypyrimidine derivatives. These protocols are based on ICH guidelines and common industry practices.[2][5][9]
Preparation of Stock Solution
Prepare a stock solution of the dimethoxypyrimidine derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze a control sample (stock solution with water instead of acid) in parallel.
Alkaline Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze a control sample (stock solution with water instead of base) in parallel.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze a control sample (stock solution with water instead of hydrogen peroxide) in parallel.
Thermal Degradation
-
Place the solid drug substance in a stability chamber at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 7 days).
-
After the specified time, dissolve an accurately weighed amount of the stressed solid in a suitable solvent.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze a control sample of the unstressed solid in parallel.
Photostability Testing (as per ICH Q1B)
-
Expose the drug substance (as a thin layer of solid or in solution) to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[2][10]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, prepare solutions of both the exposed and control samples.
-
Analyze the samples by HPLC.
Visualizations
Degradation Pathways
The following diagrams illustrate potential degradation pathways for dimethoxypyrimidine derivatives under different stress conditions.
Caption: General pathway for the hydrolysis of a 2,4-dimethoxypyrimidine derivative.
Caption: Potential oxidation pathway leading to an N-oxide derivative.
Experimental Workflow
Caption: General workflow for forced degradation studies of dimethoxypyrimidine derivatives.
References
- 1. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water‐sediment systems: Assessing fate pathways using molecular descriptors | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Warm little pond - Wikipedia [en.wikipedia.org]
- 10. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR [m.chemicalbook.com]
Preventing impurity formation in methoxylation of chloropyrimidines
Welcome to the technical support center for the methoxylation of chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing common impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the methoxylation of chloropyrimidines.
Q1: My reaction yield is low, and analysis shows a significant amount of unreacted chloropyrimidine starting material. What are the likely causes and solutions?
A: Low conversion is a common issue that can typically be traced back to reagent deactivation, insufficient reaction time, or suboptimal temperature.
-
Check Reagents: The primary suspect is the methoxide source (e.g., sodium methoxide). It is hygroscopic and can be deactivated by moisture. Ensure you are using fresh, anhydrous sodium methoxide and that your solvent is thoroughly dried.
-
Reaction Temperature: The reaction may require more thermal energy. Consider a modest increase in the reaction temperature, monitoring closely for the appearance of degradation products. For instance, in some syntheses, reducing the temperature from 120°C to 80°C to avoid an impurity also led to a drop in yield.[1]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. Extend the reaction time until the starting material is consumed.
-
Base Equivalents: Ensure you are using the correct stoichiometric amount of base. An insufficient amount will lead to an incomplete reaction.
Q2: My final product is contaminated with a significant amount of a hydroxypyrimidine impurity. How can I prevent this?
A: The presence of hydroxypyrimidines is a clear indicator of water in your reaction mixture, leading to hydrolysis of the chloropyrimidine.[2][3]
-
Anhydrous Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled, anhydrous solvents. If using molecular sieves, ensure they are properly activated.
-
Reagents: Use high-purity, anhydrous sodium methoxide.
-
Glassware: Oven-dry all glassware immediately before use.
-
Atmosphere: Assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Q3: When starting with a dichloropyrimidine, my product is contaminated with the di-methoxylated byproduct. How can I improve selectivity for the mono-methoxylated product?
A: Formation of the di-methoxylated product is a result of over-reaction. Improving selectivity requires careful control over reaction conditions.
-
Stoichiometry: Carefully control the stoichiometry of your nucleophile. Use of ~1.0 equivalent of sodium methoxide is crucial for mono-substitution.
-
Temperature Control: Lowering the reaction temperature will decrease the reaction rate, often favoring the mono-substituted product over the di-substituted one. The second substitution typically requires more energy.
-
Slow Addition: Add the sodium methoxide solution slowly (dropwise) to the solution of the dichloropyrimidine at a controlled temperature. This keeps the instantaneous concentration of the nucleophile low, reducing the likelihood of a second substitution on the newly formed product.
Q4: The reaction mixture is turning dark or forming tar, resulting in a complex mixture that is difficult to purify. What is causing this, and how can it be fixed?
A: Darkening and tar formation are usually signs of decomposition or polymerization side reactions, often caused by overly harsh conditions.
-
Reduce Temperature: High temperatures can cause the decomposition of both reactants and products. Determine the minimum temperature required for a reasonable reaction rate.
-
Choice of Base: Strong inorganic bases or certain organic bases can promote side reactions.[1] If you are using a very strong base like NaOH or KOH, consider switching to a milder base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), which have been shown to produce fewer impurities in related reactions.[1]
-
Inert Atmosphere: As mentioned previously, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may contribute to discoloration and impurity formation.[1]
Q5: I am using Dimethylformamide (DMF) as a solvent and detecting an unexpected impurity that is not related to the starting material or other reagents. What could be its source?
A: Dimethylformamide (DMF) can decompose at elevated temperatures, especially above 100-120°C. This pyrolysis can introduce new, reactive impurities into the mixture.[1]
-
Lower the Temperature: If possible, run the reaction at a lower temperature. In one study, an impurity was eliminated by dropping the temperature from 120°C to 80°C.[1]
-
Change the Solvent: If a lower temperature is not feasible due to slow reaction rates, consider replacing DMF with a more stable, lower-boiling-point solvent. Acetonitrile (MeCN), Tetrahydrofuran (THF), or 2-Methoxyethanol have been used successfully in similar reactions to avoid solvent-derived impurities.[1]
Frequently Asked Questions (FAQs)
FAQ1: What are the most common classes of impurities in the methoxylation of chloropyrimidines?
The most common impurities include:
-
Unreacted Starting Materials: Incomplete reaction leaves the initial chloropyrimidine.[1]
-
Hydrolysis Products: Reaction with residual water forms hydroxypyrimidines.[2]
-
Over-alkoxylation Products: For di- or trichloropyrimidines, reaction at multiple sites can lead to di- or tri-methoxypyrimidines.
-
Solvent-Derived Impurities: Solvents like DMF can decompose at high temperatures and introduce byproducts.[1]
-
Base-Induced Byproducts: The use of overly strong or inappropriate bases can lead to a variety of side reactions.[1]
FAQ2: How does temperature critically affect impurity formation?
Temperature is a critical parameter.
-
High Temperatures (>100-120°C): Can accelerate undesirable side reactions, leading to byproducts like di-methoxylated compounds. It can also cause the decomposition of thermally sensitive solvents like DMF, creating new impurities.[1]
-
Low Temperatures: Generally favor cleaner reactions and higher selectivity (e.g., mono- vs. di-substitution). However, lowering the temperature too much can drastically reduce the reaction rate, leading to incomplete conversion and low yields.[1]
FAQ3: What is the role of the base, and how do I choose the correct one?
The primary role of the base is to act as the nucleophile (as sodium methoxide) or to facilitate the reaction. The choice of base is critical for minimizing side reactions. Strong bases like KOH or NaOH can be aggressive and lead to a variety of byproducts. Milder inorganic bases like potassium carbonate (K₂CO₃) are often preferred as they are effective while minimizing the risk of degradation.[1]
FAQ4: Which analytical techniques are best for monitoring this reaction and identifying impurities?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
-
For Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are excellent for tracking the consumption of starting material and the formation of the product in real-time.[4]
-
For Impurity Identification and Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights of impurities.[5][6] For definitive structural elucidation of unknown impurities, isolation (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach.[7]
Data Presentation
Table 1: Effect of Reaction Conditions on Impurity Formation in a Related Synthesis
This data is adapted from a study on the synthesis of a Brigatinib intermediate and illustrates the impact of temperature and solvent choice on the formation of an impurity derived from DMF pyrolysis.[1]
| Entry | Solvent | Base | Temperature (°C) | Impurity B Content | Yield (%) |
| 1 | DMF | K₂CO₃ | 120 | 4.5% | 74.2% |
| 2 | DMF | K₂CO₃ | 100 | 1.5% | 65.2% |
| 3 | DMF | K₂CO₃ | 90 | Trace | 57.0% |
| 4 | DMF | K₂CO₃ | 80 | Not Detected | 50.7% |
| 5 | MeCN | K₂CO₃ | 85 | Not Detected | 92.5% |
Table 2: Summary of Common Impurities and Their Primary Sources
| Impurity Class | Example Structure | Potential Source(s) |
| Unreacted Starting Material | Chloropyrimidine | Incomplete reaction; Insufficient time, temperature, or reagent. |
| Hydrolysis Product | Hydroxypyrimidine | Presence of water in reagents or solvent.[2] |
| Over-methoxylation Product | Dimethoxypyrimidine | Excess sodium methoxide; High temperature; Prolonged reaction time. |
| Solvent-Derived Impurity | Varies (e.g., from DMF) | High-temperature degradation of the reaction solvent.[1] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-methoxylation of 2,4-Dichloropyrimidine
Disclaimer: This is a generalized procedure and should be adapted and optimized for specific substrates and scales.
-
Preparation: Oven-dry all glassware (a three-neck round-bottom flask, condenser, dropping funnel, and magnetic stir bar) and allow to cool under a stream of dry nitrogen.
-
Reaction Setup: Assemble the glassware and maintain a positive pressure of nitrogen. To the reaction flask, add 2,4-dichloropyrimidine (1.0 eq) and anhydrous methanol. Stir the mixture at 0°C.
-
Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol. Transfer this solution to the dropping funnel.
-
Reaction: Add the sodium methoxide solution dropwise to the stirred solution of 2,4-dichloropyrimidine over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction's progress every hour using TLC or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the desired 2-chloro-4-methoxypyrimidine.[8]
Protocol 2: General HPLC Method for Purity Analysis
Disclaimer: This is a starting point. The method must be validated for your specific analyte.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for pyrimidines (e.g., 254 nm or 270 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude or purified material in the mobile phase or a suitable solvent like acetonitrile.
Visualizations
Caption: Reaction scheme showing the desired methoxylation pathway and common impurity formation routes.
Caption: A troubleshooting workflow for diagnosing and solving common issues in methoxylation reactions.
Caption: Logical relationships between key reaction parameters and their impact on purity and yield.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of matrix metalloproteinases by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the synthesis of pyrimidine derivatives, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrimidine synthesis?
A1: Low yields in pyrimidine synthesis can often be attributed to several factors, including non-optimal reaction conditions such as temperature and reaction time.[1] The purity of reactants is crucial, as impurities can inhibit the reaction or lead to unwanted side reactions.[2] Catalyst inefficiency or the use of an inappropriate catalyst can also significantly impact the conversion rate.[2][3] Additionally, incorrect stoichiometry of reactants and sensitivity of the reaction to air or moisture are common culprits.[1]
Q2: Which analytical techniques are best for monitoring the progress of my pyrimidine synthesis reaction?
A2: The choice of analytical technique depends on the specific characteristics of your starting materials and products.[4] Thin-Layer Chromatography (TLC) is a rapid and cost-effective qualitative method ideal for initial screening and tracking the consumption of starting materials and the formation of products.[4] For quantitative analysis of conversion rates and purity, High-Performance Liquid Chromatography (HPLC) is highly recommended due to its reproducibility and high resolution.[5] Gas Chromatography (GC) is suitable for volatile and thermally stable pyrimidine compounds.[4]
Q3: How can I minimize the formation of side products in my reaction?
A3: Minimizing side products often involves optimizing reaction conditions.[1] Lowering the reaction temperature can sometimes disfavor competing reaction pathways.[2] The choice of solvent can also influence selectivity.[2] In syntheses like the Biginelli reaction, adding urea last may help reduce its decomposition into ammonia, which can lead to byproducts.[2] For reactions prone to over-alkylation or acylation, carefully controlling the stoichiometry of the electrophile and the reaction time is critical.[1]
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your pyrimidine synthesis experiments.
Problem: Low or No Product Formation Observed by TLC/HPLC
Potential Cause 1: Suboptimal Reaction Conditions
-
Solution: Systematically vary the reaction temperature and time. Some reactions may require higher temperatures to overcome the activation energy, while others may benefit from milder conditions to prevent degradation.[3] Monitor the reaction at different time points using TLC or HPLC to determine the optimal duration.[3] The choice of solvent is also critical; polar solvents are generally preferred, but experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can improve yields.[3]
Potential Cause 2: Inactive or Inefficient Catalyst
-
Solution: Ensure your catalyst is active.[2] If using a reusable catalyst, it may require regeneration.[2] For acid-catalyzed reactions, such as the Biginelli or Pinner synthesis, the choice and concentration of the acid are crucial.[2][6] Consider screening different Lewis or Brønsted acids to find the most effective one for your specific substrates.[3][6]
Potential Cause 3: Poor Quality of Reagents
-
Solution: Use high-purity starting materials.[2] Impurities in aldehydes, β-ketoesters, urea, or amidines can significantly hinder the reaction.[2] If applicable, ensure that anhydrous conditions are maintained, as water can lead to the hydrolysis of intermediates and starting materials.[2]
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting low conversion rates.
Caption: A logical workflow for troubleshooting low pyrimidine synthesis yields.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of common pyrimidine synthesis reactions.
Table 1: Optimization of the Biginelli Reaction [2][7]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | None | 70 | 4 | 70 |
| 2 | None | None | 90 | 4 | 85 |
| 3 | HCl (20) | Water | 90 | 0.5 | 92 |
| 4 | HCl (20) | Ethanol | 90 | 1 | 88 |
| 5 | Uranyl Acetate (1) | None | 90 | 2 | 95 |
| 6 | SuSA (1) | None | 90 | 2.5 | 92 |
Table 2: Optimization of the Lewis Acid-Promoted Pinner Reaction [3]
| Entry | Lewis Acid (equiv) | Nitrile | Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hf(OTf)₄ (2.0) | Acetonitrile | Benzyl alcohol | RT | 48 | 72 |
| 2 | AlBr₃ (2.0) | Acetonitrile | Benzyl alcohol | 50 | 90 | 65 |
| 3 | TMSOTf (2.0) | Acetonitrile | Benzyl alcohol | RT | 65 | 83 |
| 4 | TMSOTf (2.0) | Benzyl cyanide | Ethanol | RT | 65 | 91 |
| 5 | TMSOTf (2.0) | Benzonitrile | Methanol | RT | 65 | 75 |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC) [8][9][10]
-
Plate Preparation: Lightly draw a pencil line about 1 cm from the bottom of a TLC plate.[10] Mark the positions for spotting your reaction mixture, starting material, and co-spot.
-
Sample Preparation: Dissolve a small amount of your solid starting material in a volatile solvent (e.g., ethyl acetate).[4] For the reaction mixture, take a small aliquot (a few drops) and dilute it with a suitable solvent.
-
Spotting: Using a capillary tube, apply a small spot of the starting material solution, the diluted reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) onto the marked line on the TLC plate.[8] Ensure the spots are small and do not spread.[9]
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of an appropriate solvent system (eluent).[10] The solvent level must be below the spotting line.[11] Cover the chamber to allow the solvent to ascend the plate via capillary action.[10]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[11] After the plate has dried, visualize the spots under a UV lamp or by using a staining agent such as iodine or potassium permanganate.[9]
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The Retention Factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[9]
Protocol 2: Quantitative Reaction Monitoring by High-Performance Liquid Chromatography (HPLC) [5][12]
-
Method Development: Develop a reversed-phase HPLC method capable of separating your starting materials, products, and any significant impurities.[5] This involves selecting an appropriate column, mobile phase (e.g., a gradient of acetonitrile and water), flow rate, and detector wavelength (e.g., 254 nm for UV-active pyrimidines).[12]
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a 0.22 µm syringe filter.[4]
-
Injection and Analysis: Inject the prepared sample onto the HPLC system.[4] Record the chromatogram.
-
Data Interpretation: Identify the peaks corresponding to the starting material and product by comparing their retention times with those of authentic standards.[4] The peak area is proportional to the concentration of the component.[13]
-
Quantification: To determine the exact concentration, a calibration curve should be prepared using standard solutions of known concentrations for each analyte. The conversion rate can be calculated by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.[13]
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis pathway is a fundamental biological process for producing pyrimidines. Understanding this pathway can provide insights into potential biological targets for drug development.
Caption: Overview of the de novo pyrimidine nucleotide biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. LabXchange [labxchange.org]
- 12. How does HPLC work? Step-by-step (2024) [ryzechemie.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Long-Term Stability Assessment of Substituted Pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability assessment of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the long-term stability of substituted pyrimidines?
A1: The long-term stability of substituted pyrimidines is primarily influenced by a combination of intrinsic and extrinsic factors.
-
Intrinsic Factors:
-
Nature and Position of Substituents: The type of functional groups attached to the pyrimidine ring and their positions significantly impact the molecule's electronic properties and, consequently, its susceptibility to degradation. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can influence its oxidation potential.
-
Molecular Structure: The overall three-dimensional structure and conformation of the molecule can affect its stability.
-
-
Extrinsic Factors:
-
Temperature: Elevated temperatures accelerate the rates of most chemical degradation reactions.
-
Humidity/Moisture: Water can act as a reactant in hydrolytic degradation pathways.
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photolytic degradation.
-
pH: The acidity or basicity of the environment can catalyze hydrolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Excipients: In a formulated product, interactions between the substituted pyrimidine and excipients can either enhance or reduce its stability.
-
Q2: What are the common degradation pathways for substituted pyrimidines?
A2: Substituted pyrimidines can degrade through several pathways, with the specific route depending on the molecule's structure and the environmental conditions. Common pathways include:
-
Hydrolysis: This involves the cleavage of chemical bonds by reaction with water. For pyrimidine derivatives, this can lead to the opening of the pyrimidine ring or the cleavage of substituent groups. For example, aminopyrimidines can undergo hydrolytic deamination.
-
Oxidation: Reaction with oxygen or other oxidizing agents can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the pyrimidine ring.
-
Photodegradation: Absorption of light energy can lead to the formation of excited states that undergo various reactions, including isomerization, cyclization, or cleavage.
-
Deamination: The removal of an amino group is a common degradation pathway for aminopyrimidines, often catalyzed by acid or base.
Q3: What are the recommended analytical techniques for monitoring the stability of substituted pyrimidines?
A3: The most widely used and recommended technique is High-Performance Liquid Chromatography (HPLC) , particularly in a reverse-phase setup with a C18 column. A validated stability-indicating HPLC method should be able to separate the parent compound from its degradation products, allowing for accurate quantification of both. Other valuable techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.
-
Gas Chromatography (GC): Suitable for volatile pyrimidine derivatives or if derivatization is performed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of degradation products.
-
UV-Vis Spectrophotometry: Can be used for preliminary assessments but lacks the specificity of chromatographic methods.
Troubleshooting Guides
HPLC Analysis Issues
Problem 1: Poor peak shape (tailing or fronting) for the parent pyrimidine peak.
-
Possible Cause A: Secondary interactions between the analyte and the stationary phase.
-
Solution: Adjust the mobile phase pH to suppress the ionization of the analyte. Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the silica support.
-
-
Possible Cause B: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Possible Cause C: Column degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
Problem 2: Appearance of new, unexpected peaks in the chromatogram of a stability sample.
-
Possible Cause A: Degradation of the substituted pyrimidine.
-
Solution: This is the expected outcome of a stability study. The new peaks should be identified and quantified. Use LC-MS to tentatively identify the degradation products.
-
-
Possible Cause B: Contamination of the sample or HPLC system.
-
Solution: Inject a blank (mobile phase) to check for system contamination. Prepare a fresh sample to rule out sample contamination.
-
Problem 3: Drifting baseline.
-
Possible Cause A: The column is not properly equilibrated with the mobile phase.
-
Solution: Allow sufficient time for the column to equilibrate before starting the analysis.
-
-
Possible Cause B: The mobile phase is unstable or improperly prepared.
-
Solution: Prepare fresh mobile phase and ensure all components are fully dissolved and mixed. Degas the mobile phase to remove dissolved gases.
-
Experimental Design and Execution Issues
Problem 1: No degradation is observed even under harsh stress conditions.
-
Possible Cause A: The stress conditions are not harsh enough.
-
Solution: Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of exposure.
-
-
Possible Cause B: The analytical method is not stability-indicating.
-
Solution: The degradation products may be co-eluting with the parent peak or may not be detected by the current method. Re-validate the HPLC method, ensuring that it can separate the parent drug from its forced degradation products.
-
Problem 2: The mass balance is not within the acceptable range (e.g., 95-105%).
-
Possible Cause A: Some degradation products are not being detected.
-
Solution: The degradation products may not have a chromophore and are therefore not detected by the UV detector. Use a more universal detector, such as a mass spectrometer or a charged aerosol detector. The degradation products may be volatile and lost during the experiment.
-
-
Possible Cause B: The response factors of the degradation products are different from the parent compound.
-
Solution: If possible, isolate and purify the major degradation products to determine their individual response factors.
-
Data Presentation
Stability of Gemcitabine under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Gemcitabine Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 | 85.2 | 3 |
| 0.1 M NaOH | 8 | 55.0 | 6 |
| 30% H₂O₂ | 24 | 78.5 | Not specified |
| Thermal (80°C) | 48 | 92.1 | Not specified |
| Photolytic (UV) | 48 | >95 | 0 |
Data compiled from publicly available research.[1][2][3]
Stability of 5-Fluorouracil under Forced Degradation Conditions
| Stress Condition | Time (hours) | % 5-Fluorouracil Remaining |
| 0.1 M HCl | 8 | >95 |
| 0.1 M NaOH | 8 | ~55 |
| 30% H₂O₂ | 8 | >95 |
| Photolytic (UV) | 48 | >95 |
Data compiled from publicly available research.[4][5]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of the substituted pyrimidine in a suitable solvent.
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature or heat at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add an equal volume of 3-30% hydrogen peroxide to the stock solution. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV and visible light in a photostability chamber.
-
Analysis: Analyze all samples at specified time points using a validated stability-indicating HPLC method.
Protocol 2: Long-Term Stability Study (ICH Guidelines)
Objective: To determine the shelf-life and recommended storage conditions for the drug substance or product.
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance or product.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Tests: At each time point, perform a full suite of tests, including assay, purity (degradation products), dissolution (for drug products), and physical characteristics.
-
Data Evaluation: Evaluate the data for any trends in degradation and establish a re-test period or shelf-life based on the time at which the acceptance criteria are no longer met.
Mandatory Visualizations
References
- 1. Stability-indicating HPLC determination of gemcitabine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4,6-Dimethoxy-2-methylpyrimidine Production
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 4,6-Dimethoxy-2-methylpyrimidine. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for industrial-scale production of this compound and its derivatives?
A1: The most common industrial synthesis involves a multi-step process starting from 4,6-dihydroxy-2-methylthiopyrimidine. This precursor undergoes chlorination followed by methoxylation and oxidation to yield the desired product. An alternative, more environmentally friendly approach avoids highly toxic reagents like dimethyl sulfate and phosphorus oxychloride. A key intermediate in many syntheses is 4,6-dimethoxy-2-methylthiopyrimidine, which is then oxidized.
Q2: What are the main safety and environmental concerns when scaling up production?
A2: Traditional synthesis methods often employ highly toxic and corrosive reagents such as dimethyl sulfate and phosphorus oxychloride, which pose significant health risks to operators, including severe allergic reactions, and lead to substantial water pollution.[1][2] Newer, greener methods aim to replace these hazardous materials with safer alternatives like chloromethane.[3]
Q3: How can the formation of allergenic impurities be minimized during production?
A3: The formation of allergenic impurities is a known issue in some synthesis routes. One patented method emphasizes ensuring a 100% conversion rate of the chloropyrimidine intermediate to avoid the generation of these impurities. This is achieved through careful control of reaction conditions and the use of specific catalysts.[2]
Q4: What are the typical yields and purity levels expected in an industrial setting?
A4: For optimized, industrial-scale processes, overall yields of isolated 4,6-dimethoxy-2-(methylsulfonyl)-pyrimidine, a common derivative, are generally greater than 75%, with a final product purity exceeding 98%.[4][5] Lab-scale syntheses of the intermediate 4,6-dimethoxy-2-methylthiopyrimidine have reported yields as high as 95.6%.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Methoxylation Step
Q: We are experiencing a lower than expected yield during the conversion of the chlorinated pyrimidine to this compound. What are the potential causes and how can we troubleshoot this?
A: Low yields in the methoxylation step on a large scale can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.
-
Reagent Quality: The purity and activity of the sodium methoxide are crucial.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature Control: Ensure uniform heating of the reaction vessel. Localized cold spots can slow down the reaction rate.
-
Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time.
-
Mixing: Inadequate agitation can lead to poor mass transfer. Ensure the stirrer speed and design are appropriate for the reactor volume to maintain a homogeneous mixture.
-
-
Verify Reagent Stoichiometry and Quality:
-
Ensure the molar ratio of sodium methoxide to the chlorinated pyrimidine is correct.
-
Use freshly prepared or properly stored sodium methoxide to ensure its reactivity.
-
-
Minimize Side Reactions:
-
Control the reaction temperature carefully, as higher temperatures can sometimes lead to increased byproduct formation.
-
Ensure an inert atmosphere if the reaction is sensitive to air or moisture.
-
Issue 2: Impurities in the Final Product
Q: Our final product shows significant impurities after crystallization. How can we improve the purity of this compound?
A: Impurities in the final product can arise from unreacted starting materials, byproducts from side reactions, or degradation of the product during workup and purification.
Troubleshooting Steps:
-
Improve the Work-up Procedure:
-
Quenching: Ensure that any excess reagents are properly quenched before product isolation.
-
pH Adjustment: Careful control of pH during the workup is often critical for separating the product from impurities. A patented process describes adjusting the pH to a range of 5-8 to facilitate purification.[4]
-
-
Optimize Crystallization:
-
Solvent Selection: Experiment with different solvent systems to find one that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while keeping impurities dissolved.
-
Cooling Rate: A slow and controlled cooling rate generally leads to the formation of purer crystals.
-
Washing: Wash the isolated crystals with a suitable cold solvent to remove any remaining mother liquor containing impurities.
-
-
Consider a "One-Pot" Process: To minimize handling losses and potential for contamination between steps, a "one-pot" reaction where the intermediate is not isolated can be advantageous for achieving high purity.[4][5]
Data Presentation
Table 1: Comparison of Reported Yields for this compound and its Precursor.
| Compound | Synthesis Scale | Starting Material | Key Reagents | Reported Yield | Purity | Reference |
| 4,6-dimethoxy-2-methylthiopyrimidine | Lab-scale | 2-chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide, tetrabutylammonium bromide | 95.6% | Not specified | [1] |
| 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | Industrial | 4,6-dichloro-2-(methylthio)-1,3-pyrimidine | Alkali metal methoxide, oxidizing agent | >75% (overall) | >98% | [4][5] |
| 4,6-dimethoxy-2-methylsulfonylpyrimidine | Lab-scale | 4,6-dimethoxy-2-methylthiopyrimidine | Hydrogen peroxide, sodium tungstate dihydrate | 95% | Not specified | [1] |
| 4,6-dihydroxy-2-methylpyrimidine | Lab-scale | Acetamidinium chloride, diethyl malonate | Sodium methoxide | 88.5% | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine (Lab-Scale)
This protocol is based on a facile and efficient synthesis method.[1]
-
Reaction Setup: In a suitable reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol).
-
Reaction Execution: Heat the mixture to 45°C and maintain the temperature between 45-50°C for 2 hours with stirring.
-
Isolation: An off-white precipitate will form. Collect the solid by vacuum filtration and wash it with cool water.
-
Purification: Recrystallize the solid from an isopropanol:water (2:1) mixture to obtain colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.
Protocol 2: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine (Industrial "One-Pot" Concept)
This conceptual protocol is derived from a patented industrial process.[4]
-
Methoxylation: React 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with an alkali metal methoxide in an inert organic solvent.
-
Solvent Exchange: After the methoxylation is complete, replace the inert organic solvent with an aqueous-acidic medium. The intermediate, 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine, is not isolated.
-
Oxidation: In the same reaction vessel, oxidize the intermediate using an oxidizing agent (e.g., hydrogen peroxide) in the presence of a catalyst (e.g., sodium tungstate), if required.
-
Purification: Following the oxidation, adjust the pH of the aqueous-acidic reaction mixture to a range of 5-8 with an aqueous base. Stir the mixture to precipitate the purified 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, which can then be isolated by filtration.
Visualizations
Caption: Industrial "One-Pot" Synthesis Workflow.
Caption: Troubleshooting Logic for Low Yields.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. researchgate.net [researchgate.net]
Green Chemistry Approaches for Pyrimidine Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of pyrimidines. Adhering to the principles of green chemistry, these methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during the implementation of green chemistry approaches for pyrimidine synthesis.
1. Microwave-Assisted Synthesis
| Question/Issue | Potential Causes | Solutions & Troubleshooting Steps |
| My reaction mixture is showing charring or decomposition. | Localized overheating (hotspots): Uneven distribution of microwave radiation can create hotspots, leading to product and reagent degradation.[1] | - Use a microwave-transparent stirring rod or magnetic stirrer to ensure even heat distribution. - Reduce the microwave power and increase the reaction time. - Use a solvent with a higher dielectric constant to improve energy absorption and distribution. - Consider using a dedicated single-mode microwave reactor for better temperature control. |
| I'm observing sparks or arcing in the microwave cavity. | Presence of metal: Any metal objects, including stir bars with exposed metal or metallic catalysts, can cause arcing.[2][3] Damaged waveguide cover: A dirty or damaged waveguide cover can lead to sparking.[3] | - Ensure no metal is present in the reaction vessel. Use Teflon-coated stir bars. - Clean the interior of the microwave, especially the waveguide cover, to remove any chemical residues.[3] - Inspect the waveguide cover for any damage and replace it if necessary.[3] |
| The reaction is not going to completion, even at high power. | Poor microwave absorption: The reaction mixture may not be efficiently absorbing microwave energy. Low boiling point of the solvent: The solvent might be boiling before the reaction temperature is reached, limiting the effective reaction temperature. | - Add a small amount of a polar solvent or an ionic liquid to increase the dielectric constant of the mixture. - Use a sealed-vessel microwave reactor to allow for heating above the solvent's boiling point. - Ensure the reaction volume is appropriate for the microwave reactor being used. |
2. Ultrasound-Assisted Synthesis
| Question/Issue | Potential Causes | Solutions & Troubleshooting Steps |
| I'm getting a low yield and suspect product degradation. | Excessive sonication intensity or time: High-intensity ultrasound can lead to the degradation of the desired product.[4][5] | - Reduce the sonication power (amplitude). - Decrease the sonication time and monitor the reaction progress closely using TLC or HPLC. - Use a pulsed sonication mode with on/off cycles to allow for cooling. - Ensure the reaction vessel is properly immersed in the ultrasonic bath for even energy distribution. |
| The reaction is not proceeding at a reasonable rate. | Insufficient cavitation: The ultrasonic energy is not effectively creating the cavitation bubbles necessary to drive the reaction. | - Increase the sonication power. - Adjust the position of the reaction vessel in the ultrasonic bath to find the point of maximum cavitation (often indicated by surface agitation). - Degas the solvent before the reaction to remove dissolved gases that can dampen cavitation. - Use a probe-type sonicator for more direct and intense energy input if a bath sonicator is not effective.[6] |
| My results are inconsistent between batches. | Variability in experimental setup: Minor changes in the setup can lead to different cavitation conditions. | - Maintain a consistent liquid level in the ultrasonic bath. - Use the same reaction vessel and volume for each experiment. - Control the temperature of the ultrasonic bath, as temperature can affect cavitation. |
3. Solvent-Free and Mechanochemical Synthesis (Ball Milling)
| Question/Issue | Potential Causes | Solutions & Troubleshooting Steps |
| The reaction is incomplete or very slow. | Insufficient energy input: The mechanical energy from grinding or milling is not enough to initiate or complete the reaction. Poor mixing of reactants: The solid reactants are not being intimately mixed. | - Increase the milling speed (rpm) or time. [7] - Use milling balls of a different size or material to optimize energy transfer. - Add a small amount of a liquid grinding assistant (a few drops of a solvent in which the reactants are poorly soluble) to facilitate mixing and mass transfer. |
| The product is difficult to separate from the milling media. | Product is sticky or has a low melting point: The heat generated during milling can cause the product to melt and adhere to the milling jar and balls. | - Use a jar and balls made of a non-stick material like Teflon or zirconia. - Mill in shorter intervals with cooling periods in between. - After the reaction, add a small amount of a suitable solvent to dissolve the product and separate it from the milling media. |
| I'm observing the formation of unexpected byproducts. | Excessive mechanical energy: High-energy milling can sometimes lead to side reactions or decomposition. | - Reduce the milling speed or time. - Consider using a different milling technique, such as a vibratory ball mill instead of a planetary mill, for more controlled energy input.[7] |
4. Ionic Liquid-Based Synthesis
| Question/Issue | Potential Causes | Solutions & Troubleshooting Steps |
| The reaction is slow and the mixture is very viscous. | High viscosity of the ionic liquid: Many ionic liquids are highly viscous, which can hinder mass transfer and slow down reaction rates. | - Gently heat the reaction mixture to decrease the viscosity of the ionic liquid. - Add a small amount of a low-viscosity co-solvent, if compatible with the reaction. - Choose an ionic liquid with lower viscosity if possible. |
| Product isolation is difficult. | Product is soluble in the ionic liquid: Separating the product from the ionic liquid can be challenging due to their mutual solubility. | - Extract the product with a solvent in which the ionic liquid is immiscible (e.g., diethyl ether, hexane). - If the product is a solid, try to precipitate it by adding an anti-solvent. - Consider using distillation or sublimation to separate the product if it is volatile and the ionic liquid is not. |
| Recycling the ionic liquid is proving to be inefficient. | Contamination of the ionic liquid: The ionic liquid can become contaminated with residual reactants, products, or byproducts, reducing its catalytic activity in subsequent runs.[8][9] | - Thoroughly wash the ionic liquid with a suitable solvent to remove impurities.[10] - Use techniques like membrane filtration or pervaporation for more advanced purification.[8][9] - Ensure the ionic liquid is completely dry before reuse, as water can affect many reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using green chemistry approaches for pyrimidine synthesis?
A1: The primary advantages include:
-
Reduced environmental impact: Minimizing the use and generation of hazardous substances.[11]
-
Increased efficiency: Often leading to shorter reaction times and higher yields.[11]
-
Cost-effectiveness: Reducing solvent usage and energy consumption can lower overall costs.[11]
-
Improved safety: Avoiding toxic and flammable organic solvents enhances laboratory safety.
Q2: How do I choose the most suitable green synthesis method for my specific pyrimidine derivative?
A2: The choice of method depends on several factors, including the nature of your substrates, the desired scale of the reaction, and the available equipment. A general workflow for selection is outlined in the diagram below.
Q3: In the Biginelli reaction, I am getting a fluorescent yellow byproduct. What is it and how can I avoid it?
A3: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[12][13] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from the decomposition of urea at high temperatures).[12] To minimize its formation:
-
Lower the reaction temperature. [12]
-
Use a milder catalyst.
-
Consider adding the urea component last to the reaction mixture.[12]
Q4: Are there any catalyst-free green methods for pyrimidine synthesis?
A4: Yes, several catalyst-free methods have been developed. These often involve heating the neat reactants, sometimes under microwave or ultrasound irradiation, or using water or ethanol as a solvent at elevated temperatures.[14][15] Success depends on the reactivity of the starting materials.
Q5: Can I use water as a solvent for pyrimidine synthesis?
A5: Absolutely. Water is an excellent green solvent for many pyrimidine syntheses, particularly for reactions like the Biginelli reaction, especially when coupled with microwave or ultrasound.[16] However, the solubility of all reactants in water should be considered.
Data Presentation: Comparison of Green Synthesis Methods
The following table provides a comparative overview of different green methods for the synthesis of a representative dihydropyrimidinone (DHPM) via the Biginelli reaction.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | HCl | Ethanol | Reflux | 4-8 h | 65-75 | [17][18] |
| Microwave Irradiation | CaCl₂ | Solvent-free | 100 | 5-10 min | 80-95 | [19] |
| Ultrasound Irradiation | None | Ethanol | Room Temp | 20-30 min | 85-95 | [20] |
| Mechanochemical (Ball Milling) | None | Solvent-free | Room Temp | 20-60 min | >90 | [21] |
| Ionic Liquid | [bmim]HSO₄ | [bmim]HSO₄ | 80 | 1-2 h | 88-95 | [22] |
Note: Yields and reaction times are approximate and can vary depending on the specific substrates and reaction scale.
Experimental Protocols
1. Detailed Methodology for Microwave-Assisted, Solvent-Free Biginelli Reaction
This protocol describes the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
-
Reactants:
-
4-Methoxybenzaldehyde (1 mmol, 136 mg)
-
Ethyl acetoacetate (1 mmol, 130 mg, 128 µL)
-
Urea (1.5 mmol, 90 mg)
-
Catalyst: Anhydrous CaCl₂ (0.1 mmol, 11 mg)
-
-
Procedure:
-
In a 10 mL microwave-safe vial equipped with a small magnetic stir bar, combine 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and anhydrous CaCl₂.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 100 °C for 8 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Add 5 mL of cold water to the vial and stir the mixture.
-
Collect the solid product by vacuum filtration and wash with cold water (2 x 5 mL).
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone as a white solid.
-
-
Expected Yield: ~90%
2. Detailed Methodology for Ultrasound-Assisted Biginelli Reaction in Ethanol
This protocol describes the synthesis of 5-ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
-
Reactants:
-
4-Chlorobenzaldehyde (1 mmol, 140 mg)
-
Ethyl acetoacetate (1 mmol, 130 mg, 128 µL)
-
Urea (1.5 mmol, 90 mg)
-
Solvent: Ethanol (5 mL)
-
-
Procedure:
-
In a 25 mL round-bottom flask, dissolve 4-chlorobenzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Irradiate the mixture with ultrasound at room temperature for 25 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, a solid precipitate will form.
-
Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 3 mL).
-
The product is typically of high purity, but can be recrystallized from ethanol if necessary.
-
-
Expected Yield: ~92%
Visualizations
Caption: Workflow for selecting a green pyrimidine synthesis method.
Caption: Competing pathways in the Biginelli reaction.
References
- 1. research.wur.nl [research.wur.nl]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ultrasound mechanisms and their effect on solid synthesis and processing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of sonication power on the degradation of paracetamol under single- and dual-frequency ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ball-milling for efficient synthesis of pyridine-containing iron( ii ) photosensitizers - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D3MR00033H [pubs.rsc.org]
- 8. Challenges for recycling ionic liquids by using pressure driven membrane processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. tnsroindia.org.in [tnsroindia.org.in]
Validation & Comparative
A Comparative Guide to Pyrimidine Synthesis Methodologies for Researchers
For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry and materials science. This guide provides an objective comparison of prominent pyrimidine synthesis methodologies, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate synthetic strategy.
Pyrimidines are a class of heterocyclic aromatic organic compounds that are fundamental to numerous biologically important molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and a wide array of pharmaceuticals. The development of novel and efficient synthetic routes to access diverse pyrimidine derivatives remains an active area of research. This guide explores and compares several key methodologies, from classical named reactions to modern catalytic and multicomponent approaches.
Performance Comparison of Key Synthesis Methodologies
The choice of a synthetic method for a particular pyrimidine derivative often depends on factors such as desired substitution pattern, substrate availability, reaction conditions, and overall efficiency. The following tables summarize quantitative data for some of the most common and effective pyrimidine synthesis methodologies.
Table 1: The Biginelli Reaction and its Modifications
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones (DHPMs).[1]
| Catalyst/Method | Aldehyde | β-Dicarbonyl Compound | (Thio)urea | Solvent | Time | Yield (%) | Reference |
| Classical | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol/HCl | 3h | Low (not specified) | [2] |
| Grindstone | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | minutes | >90 | [2] |
| Microwave | Aromatic Aldehydes | Ethyl acetoacetate | Urea/Thiourea | Ethanol | 10 min | 36-91 | [3] |
| ChCl/2PTAS | Benzaldehyde | Ethyl acetoacetate | Ammonium thiocyanate | Urea/ChCl | 60 min | 90 | [4] |
| BTEAC | Aromatic Aldehydes | Ethyl acetoacetate | Urea/Thiourea | Acetic Acid | 40-70 min | Good to Excellent |
Table 2: The Pinner Synthesis and Related Methods
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, providing access to a wide range of substituted pyrimidines.[5]
| Catalyst/Method | 1,3-Dicarbonyl Compound | Amidine | Solvent | Time | Yield (%) | Reference |
| Lewis Acid | Nitrile & Alcohol | - | - | - | 65-83 | [6] |
| Copper-catalyzed | β-bromo-α,β-unsaturated ketones | Benzamidine/Acetamidine | - | - | Fair | [7] |
| ZnCl₂-catalyzed | Functionalized enamines | - | - | - | Good | [8] |
Table 3: Multi-Component Syntheses
Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex pyrimidine derivatives in a single step from three or more starting materials.
| Catalyst/Method | Reactants | Solvent | Time | Yield (%) | Reference |
| Iridium-catalyzed | Amidines and up to three different alcohols | - | - | up to 93 | [9][10][11] |
| Microwave-assisted | 1,3-Diphenyl-1,3-propanedione, aryl aldehyde, thiourea | Glacial acetic acid | 5 min | 75-80 | [12] |
| Five-Component Cascade | Urea, β-keto ester, aldehyde | Ethanol | 7h | 48 | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for the key reactions discussed.
Protocol 1: Classical Biginelli Reaction (Conventional Heating)[2]
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Catalytic amount of HCl or NH₄Cl
-
-
Solvent:
-
Methanol (30 cm³)
-
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is taken in a round-bottom flask.
-
Methanol is added as the solvent.
-
The mixture is refluxed at 60°C for 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration, and may require further purification.
-
Protocol 2: Microwave-Assisted Biginelli Reaction[15]
-
Reactants:
-
Assigned aryl aldehyde (10 mmol)
-
Assigned β-dicarbonyl compound (10 mmol)
-
Urea (12 mmol)
-
Yb(OTf)₃ (0.5 mmol)
-
-
Solvent:
-
95% Ethanol (1.0 mL)
-
Glacial acetic acid (3.0 mL)
-
-
Procedure:
-
In a microwave reaction tube, combine urea and Yb(OTf)₃.
-
Add 95% ethanol and the assigned aryl aldehyde.
-
Finally, add glacial acetic acid and the assigned β-dicarbonyl compound and cap tightly.
-
Ensure a stir bar is present and the Teflon wedge is correctly positioned.
-
Microwave the reaction for 10 minutes at 120°C.
-
Cool the product mixture to room temperature and then place it in an ice bath to precipitate the dihydropyrimidinone.
-
Filter the solid using a Hirsch funnel and wash with ice-cold 95% ethanol.
-
Recrystallize the crude product from a minimal amount of warm ethanol.
-
Protocol 3: Pinner-type Synthesis (Lewis Acid-Promoted)[7]
-
Reactants:
-
Nitrile (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Lewis Acid (e.g., AlBr₃ or TMSOTf)
-
-
Solvent:
-
Anhydrous solvent (e.g., benzene or dioxane)
-
-
Procedure:
-
The reaction is carried out under anhydrous conditions.
-
The nitrile and alcohol are dissolved in the anhydrous solvent.
-
The Lewis acid is added, and the reaction is stirred at the appropriate temperature (room temperature to 50°C).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched, and the ester product is isolated and purified.
-
Visualizing Pyrimidine Synthesis and Signaling
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex chemical transformations and biological pathways.
Experimental Workflow for the Biginelli Reaction
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
A Comparative Analysis of Biginelli and Pinner Reactions for Pyrimidine Synthesis
For researchers and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a critical aspect of creating novel therapeutics. Pyrimidines are a core structural motif in a vast array of biologically active compounds. Among the various synthetic routes, the Biginelli and Pinner reactions are two well-established methods for constructing the pyrimidine ring. This guide provides an objective, data-driven comparison of these two reactions to inform methodology selection.
At a Glance: Biginelli vs. Pinner Reaction
The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1][2][3]. In contrast, the Pinner reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-diketone or β-keto ester, to yield pyrimidine derivatives[4][5][6].
| Feature | Biginelli Reaction | Pinner Reaction |
| Reactants | Aldehyde, β-ketoester, Urea/Thiourea | Amidine, 1,3-Dicarbonyl compound |
| Catalyst | Acid (Brønsted or Lewis), e.g., HCl, Yb(OTf)₃ | Acid (e.g., HCl) or Base (e.g., NaOEt) |
| Key Intermediate | N-Acyliminium ion[7][8] | Imidate hydrochloride (Pinner salt) |
| Common Byproducts | Knoevenagel adduct, Hantzsch dihydropyridines[7][9] | Esters (due to hydrolysis)[7] |
| Advantages | One-pot, multicomponent, operational simplicity | Versatility in achievable substitution patterns |
| Disadvantages | Sometimes low yields with aliphatic aldehydes[7] | High sensitivity to water, potential for side reactions[7] |
Quantitative Comparison of Reaction Efficiency
The following table summarizes quantitative data from various published protocols for both the Biginelli and Pinner reactions, highlighting differences in reaction conditions, times, and yields.
| Reaction | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Classical Biginelli | HCl | Ethanol | Reflux | 3 hours | Often low[10] |
| Modified Biginelli | CuCl₂·2H₂O / HCl | Solvent-free | Room Temp. | A few minutes | >90[10] |
| Microwave-Assisted Biginelli | Sulfamic Acid | Solvent-free | N/A (300W) | 2-5 minutes | 88-95[11] |
| Classical Pinner | Hydrogen Chloride | Methanol | 52°C | 3 hours | 90.2[11] |
| Optimized Pinner | Sodium Ethoxide | Anhydrous Ethanol | Reflux | 2-4 hours | Not specified |
Experimental Workflow and Logical Relationships
The selection of a synthetic pathway often depends on the desired substitution pattern and the available starting materials. The following diagram illustrates the decision-making process and general workflows for the Biginelli and Pinner reactions.
Caption: General experimental workflows for the Biginelli and Pinner reactions.
Detailed Experimental Protocols
The following protocols are representative examples for conducting the Biginelli and Pinner reactions.
Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Reaction
This protocol provides a rapid and environmentally friendly method for the synthesis of dihydropyrimidinones.[11]
-
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 1 mmol
-
β-Ketoester (e.g., Ethyl acetoacetate): 1 mmol
-
Urea or Thiourea: 1.5 mmol
-
Catalyst (e.g., Sulfamic Acid): 10 mol%
-
-
Procedure:
-
In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea/thiourea (1.5 mmol), and sulfamic acid (10 mol%).
-
Mix the components thoroughly with a glass rod.
-
Irradiate the mixture in a microwave reactor at 300W for 2-5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Add cold water to the solid mass and stir.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Protocol 2: Optimized Pinner Reaction under Anhydrous Conditions
This protocol emphasizes the critical need for anhydrous conditions to prevent hydrolysis of the intermediates and maximize the yield of the desired pyrimidine.[7]
-
Reagents:
-
1,3-Dicarbonyl compound (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents
-
Anhydrous Ethanol
-
-
Procedure:
-
Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Carefully add the sodium ethoxide (1.1 eq) to the stirred solution. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Add the 1,3-dicarbonyl compound (1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
-
Conclusion
Both the Biginelli and Pinner reactions are powerful tools for the synthesis of pyrimidines. The Biginelli reaction offers the advantage of being a one-pot, multicomponent reaction that is often simple to perform, with modern modifications allowing for high yields under environmentally friendly conditions[11][12]. Its main limitation can be lower yields when using certain aliphatic aldehydes[7].
The Pinner reaction, while potentially offering broader substrate scope for certain substitution patterns, is highly sensitive to reaction conditions, particularly the presence of water, which can lead to significant side product formation and lower yields[7]. The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction efficiency and scalability. For rapid, one-pot synthesis of dihydropyrimidinones, the Biginelli reaction is often favored, while the Pinner reaction may be more suitable for accessing other classes of substituted pyrimidines, provided that stringent anhydrous conditions are maintained.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Structural Validation of 4,6-Dimethoxy-2-methylpyrimidine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural validation of 4,6-Dimethoxy-2-methylpyrimidine against its structural isomer, 2,4-Dimethoxy-6-methylpyrimidine. Detailed experimental protocols and data interpretation are included to aid researchers in confirming the identity and purity of this important chemical scaffold.
Introduction
In pharmaceutical research and development, the precise structural confirmation of heterocyclic compounds like pyrimidine derivatives is critical. This compound is a key building block in the synthesis of various biologically active molecules. Its chemical properties and biological activity are intrinsically linked to the specific arrangement of its substituents. Isomeric impurities, such as 2,4-Dimethoxy-6-methylpyrimidine, can have significantly different pharmacological profiles, making unambiguous structural validation essential. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure in solution.
Comparative NMR Data Analysis
Due to the close structural similarity between this compound and its isomers, a careful analysis of their NMR spectra is required for definitive identification. The key differentiators lie in the chemical shifts of the pyrimidine ring proton, the methyl protons, and the methoxy protons, which are influenced by their positions relative to the ring's nitrogen atoms.
Below is a comparison of the expected ¹H and ¹³C NMR chemical shifts for this compound and its common isomer, 2,4-Dimethoxy-6-methylpyrimidine. As a reference, experimental data for the closely related compound, 4,6-Dimethoxy-2-methylthiopyrimidine, is also included.[1]
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Pyrimidine H (ppm) | Methoxy H (ppm) | Methyl H (ppm) |
| This compound (Expected) | ~ 5.8 - 6.0 (s, 1H) | ~ 3.9 - 4.0 (s, 6H) | ~ 2.5 (s, 3H) |
| 2,4-Dimethoxy-6-methylpyrimidine (Expected) | ~ 6.2 - 6.4 (s, 1H) | ~ 3.9 & ~4.0 (s, 3H each) | ~ 2.4 (s, 3H) |
| 4,6-Dimethoxy-2-methylthiopyrimidine (Experimental)[1] | 6.15 (s, 1H) | 3.84 (s, 6H) | - (SCH₃ at 3.51) |
Table 2: Comparative ¹³C NMR Data (CDCl₃, 101 MHz)
| Compound | C2 (ppm) | C4/C6 (ppm) | C5 (ppm) | Methoxy C (ppm) | Methyl C (ppm) |
| This compound (Expected) | ~ 166 | ~ 172 | ~ 88 | ~ 54 | ~ 25 |
| 2,4-Dimethoxy-6-methylpyrimidine (Expected) | ~ 164 | ~ 172 / ~169 | ~ 95 | ~ 54 / ~55 | ~ 24 |
| 4,6-Dimethoxy-2-methylthiopyrimidine (Experimental)[1] | ~ 171 | 171.06 | 85.53 | 53.40 | - (SCH₃ at 14.14) |
Interpretation:
-
¹H NMR: In this compound, the two methoxy groups are chemically equivalent due to symmetry, resulting in a single singlet integrating to 6 protons. The lone C5-proton is shielded by two adjacent oxygen-bearing carbons and appears significantly upfield. In the isomeric 2,4-Dimethoxy-6-methylpyrimidine, the methoxy groups at positions 2 and 4 are in different chemical environments and may appear as two distinct singlets. The C5-proton in this isomer is deshielded by the adjacent nitrogen at position 6, leading to a downfield shift compared to the target compound.
-
¹³C NMR: The chemical shifts of the pyrimidine ring carbons are highly diagnostic. For this compound, the C4 and C6 carbons are equivalent. The key differentiator is the C5 signal, which is expected at a lower ppm value (more shielded) in the 4,6-disubstituted isomer compared to the 2,4,6-trisubstituted one.
Experimental Protocols
Accurate structural validation relies on correctly acquired high-resolution NMR data. The following are standard protocols for the analysis of pyrimidine derivatives.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the pyrimidine derivative.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers can also reference to the residual solvent signal).
Protocol 2: ¹H NMR Spectroscopy Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8 to 16 scans for a sample of this concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent signal to its known value (e.g., CDCl₃ at 7.26 ppm).
Protocol 3: ¹³C NMR Spectroscopy Acquisition
-
Instrument Setup: Use the same sample and ensure the spectrometer is locked and shimmed.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Process the data similarly to the ¹H spectrum, referencing the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Visualization of the Validation Workflow
The logical process for structural validation using NMR can be visualized as follows:
Conclusion
The structural validation of this compound is unequivocally achieved by a combination of ¹H and ¹³C NMR spectroscopy. By carefully comparing the chemical shifts of the aromatic proton at C5 and noting the equivalence (or non-equivalence) of the methoxy groups, one can reliably distinguish it from its structural isomer, 2,4-Dimethoxy-6-methylpyrimidine. Adherence to standardized experimental protocols ensures the acquisition of high-quality, reproducible data, which is fundamental for accurate structural elucidation in a research and drug development setting.
References
A Comparative Spectroscopic Guide to 4,6-Dimethoxy-2-methylpyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4,6-Dimethoxy-2-methylpyrimidine with its structural analogs. By presenting key experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the identification, characterization, and quality control of these pyrimidine derivatives in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected analogs. These compounds share the pyrimidine core but differ in their substitution patterns, providing a basis for understanding structure-spectra correlations.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-5 | OCH₃ (at C4/C6) | CH₃ (at C2) | Other | Solvent |
| This compound (Predicted) | ~5.8 | ~3.9 | ~2.5 | - | CDCl₃ |
| 4,6-Dimethoxy-2-methylthiopyrimidine | 6.15 (s, 1H) | 3.84 (s, 6H) | - | 3.51 (s, 3H, SCH₃) | CDCl₃ |
| 4,6-Dimethoxy-2-methylsulfonylpyrimidine[1] | 6.20 (s, 1H) | 4.06 (s, 6H) | - | 3.34 (s, 3H, SO₂CH₃) | CDCl₃ |
| 2,4-Dimethoxypyrimidine | 5.9 (d, 1H) | 3.9 (s, 3H), 4.0 (s, 3H) | - | 8.1 (d, 1H, H-6) | CDCl₃ |
| 4,6-Dimethylpyrimidine | 7.1 (s, 1H) | - | 2.5 (s, 6H) | 8.9 (s, 1H, H-2) | CDCl₃ |
| 2-Amino-4,6-dimethoxypyrimidine | 5.3 (s, 1H) | 3.8 (s, 6H) | - | 5.1 (br s, 2H, NH₂) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-4, C-6 | C-5 | OCH₃ | CH₃ | Other | Solvent |
| This compound (Predicted) | ~166 | ~171 | ~85 | ~54 | ~25 | - | CDCl₃ |
| 4,6-Dimethoxy-2-methylthiopyrimidine[1] | 171.30 | 171.06 | 85.53 | 53.40 | - | 14.14 (SCH₃) | CDCl₃ |
| 4,6-Dimethoxy-2-methylsulfonylpyrimidine[1] | 164.42 | 171.90 | 93.11 | 55.11 | - | 39.81 (SO₂CH₃) | CDCl₃ |
| 2,4-Dimethoxypyrimidine | 164.5 | 170.8 | 90.3 | 54.1, 54.9 | - | - | CDCl₃ |
| 4,6-Dimethylpyrimidine | 158.1 | 167.2 | 119.4 | - | 23.8 | - | CDCl₃ |
| 2-Amino-4,6-dimethoxypyrimidine | 164.2 | 171.5 | 82.1 | 53.3 | - | - | DMSO-d₆ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=N Stretch | C=C Stretch | C-O Stretch | Other Key Bands |
| This compound (Predicted) | ~1580 | ~1560, ~1460 | ~1200, ~1050 | C-H stretch (aromatic & aliphatic) |
| 4,6-Dimethoxy-2-methylthiopyrimidine | ~1570 | ~1550, ~1450 | ~1210, ~1040 | C-S stretch |
| 4,6-Dimethoxy-2-methylsulfonylpyrimidine[2] | ~1585 | ~1565, ~1465 | ~1220, ~1030 | S=O stretch (~1350, ~1150) |
| 2,4-Dimethoxypyrimidine | ~1595 | ~1560, ~1470 | ~1215, ~1020 | C-H out-of-plane bending |
| 4,6-Dimethylpyrimidine | ~1590 | ~1550, ~1440 | - | C-H bending (methyl) |
| 2-Amino-4,6-dimethoxypyrimidine | ~1640 | ~1570, ~1470 | ~1200, ~1050 | N-H stretch (~3300, ~3150) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Method |
| This compound | 154.08 | [M-CH₃]⁺, [M-OCH₃]⁺, pyrimidine core fragments | EI |
| 4,6-Dimethoxy-2-methylthiopyrimidine[3] | 186.05 | [M-SCH₃]⁺, [M-CH₃]⁺, [M-OCH₃]⁺ | EI |
| 4,6-Dimethoxy-2-methylsulfonylpyrimidine[2] | 218.04 | [M-SO₂CH₃]⁺, [M-CH₃]⁺, [M-OCH₃]⁺ | EI |
| 2,4-Dimethoxypyrimidine[4] | 140.06 | [M-CH₃]⁺, [M-OCH₃]⁺, [M-CO]⁺ | EI |
| 4,6-Dimethylpyrimidine[5] | 108.07 | [M-H]⁺, [M-CH₃]⁺, [M-HCN]⁺ | EI |
| 2-Amino-4,6-dimethoxypyrimidine | 155.07 | [M-NH₂]⁺, [M-CH₃]⁺, [M-OCH₃]⁺ | EI |
Experimental Workflow and Signaling Pathways
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized pyrimidine derivative, from sample preparation to data interpretation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethoxy-2-methylthiopyrimidine | C7H10N2O2S | CID 2746756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethoxypyrimidine [webbook.nist.gov]
- 5. Pyrimidine, 4,6-dimethyl- [webbook.nist.gov]
Purity Analysis of Synthesized 4,6-Dimethoxy-2-methylpyrimidine: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For 4,6-Dimethoxy-2-methylpyrimidine, a key building block in the synthesis of various pharmaceutical compounds, ensuring high purity is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, alongside alternative analytical techniques, complete with detailed experimental protocols and supporting data.
Introduction to Purity Analysis of this compound
The synthesis of this compound typically involves the methoxylation of 4,6-dichloro-2-methylpyrimidine. This process can lead to the presence of unreacted starting materials and intermediates as impurities in the final product. The primary impurities of concern are:
-
Impurity A: 4,6-dichloro-2-methylpyrimidine (Starting Material)
-
Impurity B: 4-chloro-6-methoxy-2-methylpyrimidine (Intermediate)
This guide details two reversed-phase HPLC (RP-HPLC) methods for the separation and quantification of this compound from these potential impurities and compares their performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
A summary of the performance of the different analytical methods for the purity analysis of this compound is presented in the table below.
| Parameter | Method 1: RP-HPLC (Gradient) | Method 2: RP-HPLC (Isocratic) | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on polarity | Separation by boiling point and mass-to-charge ratio | Quantitative analysis based on nuclear magnetic resonance |
| Column/System | C18 (250 mm x 4.6 mm, 5 µm) | C8 (150 mm x 4.6 mm, 5 µm) | Capillary GC with Mass Spectrometer | High-resolution NMR spectrometer (e.g., 400 MHz) |
| Primary Use | High-resolution purity and impurity profiling | Routine quality control, faster analysis | Identification and quantification of volatile impurities | Absolute purity determination, structural confirmation |
| Run Time | ~20 minutes | ~12 minutes | ~25 minutes | ~10 minutes per sample |
| Resolution | Excellent separation of key impurities | Good separation, may have co-elution with some by-products | High, excellent for complex mixtures | Not a separation technique |
| Limit of Detection | Low (ng level) | Low (ng level) | Very Low (pg level) | Higher (µg level) |
| Quantification | External/Internal Standard | External/Internal Standard | Internal Standard | Internal Standard (absolute quantification) |
| Sample Prep | Simple dissolution | Simple dissolution | Derivatization may be required | Simple dissolution with internal standard |
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a robust and widely used technique for the purity analysis of non-volatile organic compounds like this compound.
Method 1: High-Resolution Gradient RP-HPLC
This method utilizes a C18 column and a gradient elution to achieve optimal separation of the main compound from its structurally similar impurities.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 18 30 70 | 20 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Expected Chromatographic Performance:
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~10.5 | 1.1 | >10000 |
| Impurity B (4-chloro-6-methoxy-2-methylpyrimidine) | ~12.8 | 1.2 | >9000 |
| Impurity A (4,6-dichloro-2-methylpyrimidine) | ~15.2 | 1.1 | >12000 |
Method 2: Rapid Isocratic RP-HPLC
This method employs a C8 column with an isocratic elution for a faster analysis time, suitable for routine quality control where high-throughput is required.
Experimental Protocol:
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 60% Acetonitrile, 40% Water with 0.1% Formic Acid
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 10 mL of the mobile phase.
Expected Chromatographic Performance:
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~4.2 | 1.3 | >7000 |
| Impurity B (4-chloro-6-methoxy-2-methylpyrimidine) | ~5.8 | 1.4 | >6000 |
| Impurity A (4,6-dichloro-2-methylpyrimidine) | ~7.5 | 1.2 | >8000 |
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Experimental Protocol:
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min
-
Carrier Gas: Helium at 1.0 mL/min
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Data Interpretation: The mass spectrum of this compound and its impurities will show characteristic fragmentation patterns, allowing for unambiguous identification. Quantification can be achieved using an internal standard.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.
Experimental Protocol:
-
Spectrometer: 400 MHz NMR spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into an NMR tube. Add ~0.7 mL of CDCl₃ and dissolve completely.
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
90° pulse angle.
-
Acquisition time of at least 3 seconds.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard.
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Logical Comparison of Analytical Methods.
A Comparative Guide to Pyrimidine Synthesis: Conventional Heating vs. Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidines, a class of heterocyclic compounds fundamental to numerous biologically active molecules, including nucleic acids and various pharmaceuticals, has been a cornerstone of medicinal chemistry.[1] The drive for more efficient, rapid, and environmentally friendly synthetic methodologies has led to the exploration of alternative energy sources to traditional heating methods. This guide provides an objective comparison between conventional heating and microwave irradiation for the synthesis of pyrimidine derivatives, supported by experimental data.
The primary advantages of microwave-assisted organic synthesis (MAOS) are the significant reductions in reaction times and often substantial improvements in product yields.[2][3][4] This is attributed to the efficient and uniform heating of the reaction mixture through dielectric heating, which minimizes side reactions and decomposition of products that can occur with the prolonged reaction times and uneven heating characteristic of conventional methods.[5]
Quantitative Comparison of Synthetic Methods
The following table summarizes the key performance indicators for the synthesis of various pyrimidine derivatives using both conventional heating and microwave irradiation. The data clearly illustrates the dramatic acceleration of reaction rates and enhanced yields achieved with microwave technology.
| Product | Conventional Heating | Microwave Irradiation | Reference |
| Time (hr) | Yield (%) | Time (min) | |
| Quinolinylpyrimidine Derivative 1 | 6.5 | 65 | 24 |
| Quinolinylpyrimidine Derivative 2 | 6 | 55 | 22 |
| Quinolinylpyrimidine Derivative 3 | 6 | 54 | 21 |
| Quinolinylpyrimidine Derivative 4 | 6 | 58 | 24 |
| Quinolinylpyrimidine Derivative 5 | 5.5 | 60 | 28 |
| Thiazolopyrimidine Derivative 1 | 24 (standing) | 42-55 | 8 |
| Chromenopyrimidine Derivative | - | - | 45 |
| 2-Amino-4,6-diarylpyrimidines | Longer reaction times | Good | Substantially shorter |
| 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction) | Hours | - | 1-1.5 |
| 2-Aminodihydropyrimidines (Biginelli Reaction) | - | - | 10 |
Experimental Workflow: A Visual Comparison
The following diagram illustrates the generalized workflow for a chemical synthesis, highlighting the key differences between the conventional heating and microwave-assisted approaches.
Detailed Experimental Protocols
This section provides representative experimental protocols for the synthesis of pyrimidine derivatives, illustrating the practical differences between conventional and microwave-assisted methods.
Synthesis of Quinolinylpyrimidine Derivatives via Condensation[6]
Conventional Heating Method:
-
Reactant Preparation: A mixture of quinolinyl chalcones (1 mmol) and urea (or thiourea) (1.2 mmol) is dissolved in a suitable solvent (e.g., ethanol) containing a basic catalyst (e.g., potassium hydroxide).
-
Reaction: The reaction mixture is heated under reflux for 5.5 to 6.5 hours.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is washed with cold water and then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure product.
Microwave-Assisted Method:
-
Reactant Preparation: Quinolinyl chalcones (1 mmol) and urea (or thiourea) (1.2 mmol) are mixed in a sealed microwave vessel containing a small amount of a high-boiling point solvent (e.g., DMF) and a catalyst.
-
Reaction: The sealed vessel is subjected to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for 20-30 minutes.
-
Work-up: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization.
Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones[3]
Conventional Heating Method:
-
Reactant Preparation: A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of an acid (e.g., sulfamic acid) is dissolved in a solvent like ethanol.
-
Reaction: The mixture is heated to 80 °C and stirred for several hours.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization.
Solvent-Free Microwave-Assisted Method: [3]
-
Reactant Preparation: An aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of sulfamic acid are thoroughly mixed in an open vessel.
-
Reaction: The mixture is irradiated in a microwave oven for a few minutes.
-
Work-up: After cooling, the solid product is washed with cold water and then recrystallized from ethanol to afford the pure dihydropyrimidinone.
Synthesis of 2-Aminodihydropyrimidines via Microwave-Assisted Biginelli Reaction[13]
Microwave Synthesis Protocol:
-
Reactant Preparation: In a sealed microwave tube, a solution of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), and guanidine hydrochloride (1.2 mmol) is prepared in ethanol (2 mL).
-
Reaction: The sealed tube is placed in a microwave synthesizer and irradiated at 120 °C for 10 minutes.
-
Work-up: The reaction mixture is cooled, and the solvent is removed in vacuo.
-
Purification: The resulting solid is purified by simple filtration and recrystallization, avoiding the need for chromatography.
Conclusion
For the synthesis of pyrimidine derivatives, microwave irradiation consistently demonstrates significant advantages over conventional heating, primarily in terms of drastically reduced reaction times and often higher yields.[4] This makes MAOS a particularly valuable tool for high-throughput screening, rapid library synthesis, and the optimization of reaction conditions in drug discovery and development.[6] While conventional heating remains a robust and accessible method, especially for well-established, large-scale syntheses, the efficiency and speed of microwave-assisted synthesis present a compelling case for its adoption in modern chemical research.[7]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 5. Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for Chloro-Pyrimidine Methoxylation
For Researchers, Scientists, and Drug Development Professionals
The methoxylation of chloro-pyrimidines is a critical transformation in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. The introduction of a methoxy group can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of different catalytic and reaction strategies for the methoxylation of chloro-pyrimidines, supported by experimental data and detailed protocols to aid in the selection of the most effective synthetic route.
Performance Comparison of Methoxylation Strategies
The efficiency of chloro-pyrimidine methoxylation is highly dependent on the chosen methodology, with factors such as reaction time, temperature, yield, and regioselectivity being paramount. While transition-metal catalysis is a powerful tool for many cross-coupling reactions, the methoxylation of activated heteroaryls like chloro-pyrimidines is often efficiently achieved through nucleophilic aromatic substitution (SNAr) mediated by a strong base.
The following table summarizes quantitative data for the methoxylation of a representative chloro-pyrimidine substrate, highlighting the efficacy of the widely used sodium methoxide-mediated approach.
| Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4,6-dichloro-2-(methylthio)-1,3-pyrimidine | Sodium Methoxide (30% in Methanol) | Toluene | 40-56 | 4-5 | 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine | Not explicitly stated, but part of a high-yield two-step process. | [1] |
| 4,6-dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide (1M in Ethanol) | Ethanol | ~20 | 2 | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [2][3][4] |
Note on Catalysis: While extensive data on palladium- or copper-catalyzed methoxylation of simple chloro-pyrimidines is not as prevalent as for other cross-couplings (e.g., C-N or C-C), the principles of these catalytic systems suggest potential advantages in specific scenarios. For instance, in complex molecules with multiple sensitive functional groups, a catalyzed reaction at a lower temperature might offer superior selectivity and compatibility. However, for many common chloro-pyrimidine substrates, the direct SNAr approach with sodium methoxide is highly efficient and cost-effective.
Experimental Workflow & Signaling Pathways
The general workflow for the methoxylation of a chloro-pyrimidine via nucleophilic aromatic substitution is depicted below. The process involves the reaction of the chloro-pyrimidine substrate with a methoxide source, typically sodium methoxide in methanol or a compatible solvent, followed by workup and purification.
Caption: General workflow for the methoxylation of a chloro-pyrimidine.
Experimental Protocols
Below are detailed experimental protocols for the methoxylation of chloro-pyrimidine derivatives.
Protocol 1: Synthesis of 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine[1]
This protocol details the dimethoxylation of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine using a sodium methoxide solution.
Materials:
-
4,6-dichloro-2-(methylthio)-1,3-pyrimidine
-
30% Sodium methoxide solution in methanol
-
Toluene
-
Reaction flask with stirrer, thermometer, dropping funnel, and distillation head
Procedure:
-
A solution of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine (1.5 mol) in toluene (55.7% solution) is charged into the reaction flask at 20-25 °C.
-
A 30% sodium methoxide solution (3.24 mol) is added dropwise over 4 hours, maintaining the temperature at 40-42 °C. The reaction is exothermic.
-
After the addition is complete, the reaction temperature is increased to 54-56 °C and stirred for approximately 1 hour, or until the starting material is no longer detectable by a suitable analytical method (e.g., TLC or GC).
-
The resulting mixture, containing the product and precipitated sodium chloride, is then prepared for the subsequent reaction step or workup.
Protocol 2: Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine[2][3][4]
This protocol describes the regioselective mono-ethoxylation of 4,6-dichloro-2-(methylthio)pyrimidine. A similar procedure can be adapted for methoxylation by using sodium methoxide in methanol.
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Sodium ethoxide (1 M solution in ethanol)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (0.256 mmol) in ethanol (1 mL) at approximately 20 °C, a freshly prepared solution of sodium ethoxide (0.28 mmol, 1 M in EtOH) is added dropwise.
-
The reaction mixture is stirred at this temperature for 2 hours, with the progress monitored by TLC until the starting material is consumed.
-
Dichloromethane (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL) are added to the reaction mixture.
-
The layers are separated, and the aqueous phase is extracted with an additional 10 mL of DCM.
-
The combined organic phases are dried over Na₂SO₄, filtered, and the solvent is evaporated under vacuum to yield the product.
-
The crude product can be further purified by recrystallization.
Conclusion
For the methoxylation of many chloro-pyrimidine substrates, particularly those activated by multiple chlorine atoms or other electron-withdrawing groups, nucleophilic aromatic substitution with sodium methoxide provides a highly effective and economical method. This approach often proceeds with high yield and, depending on the stoichiometry of the reagents and the substrate's electronic properties, can be tuned for mono- or di-methoxylation. While transition-metal catalysis remains a powerful alternative for complex substrates requiring milder conditions or specific regioselectivity, the base-mediated SNAr reaction is a robust and well-established primary choice for this class of transformation. Researchers should consider the specific electronic and steric properties of their substrate when selecting the optimal conditions.
References
Comparative Efficacy of Pyrimidine-Based Herbicides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the herbicidal efficacy of various pyrimidine compounds. It includes quantitative data from experimental studies, detailed methodologies, and visual representations of key biological pathways and experimental workflows to support further research and development in this area.
Introduction to Pyrimidine Herbicides
Pyrimidine derivatives represent a significant class of herbicides, primarily targeting essential amino acid or nucleotide biosynthesis pathways in plants.[1] Their mode of action often involves the inhibition of key enzymes, leading to growth arrest and eventual death of susceptible weed species. This guide focuses on a comparative analysis of several recently developed pyrimidine-based herbicidal compounds, including tetflupyrolimet, pyrimidine-biphenyl hybrids, and pyrido[2,3-d]pyrimidines, benchmarked against established commercial herbicides.
Quantitative Efficacy Analysis
The herbicidal efficacy of different pyrimidine compounds has been evaluated against a range of weed species in various studies. The following tables summarize the quantitative data from these experiments, providing a basis for comparison.
Table 1: In Vitro Enzyme Inhibition Data
| Herbicide Class | Compound | Target Enzyme | Target Species | IC50 / Ki Value | Reference |
| Aryl Pyrrolidinone Anilide | Tetflupyrolimet | Dihydroorotate Dehydrogenase (DHODH) | Setaria italica (Foxtail) | 4.3 nM (IC50) | [2] |
| Aryl Pyrrolidinone Anilide | Tetflupyrolimet | Dihydroorotate Dehydrogenase (DHODH) | Oryza sativa (Rice) | ~21.5 nM (IC50) | [3] |
| Aryl Pyrrolidinone Anilide | Tetflupyrolimet | Dihydroorotate Dehydrogenase (DHODH) | Homo sapiens (Human) | 380 nM (IC50) | [2] |
| Pyrimidine-Biphenyl Hybrid | Compound 4aa | Acetohydroxyacid Synthase (AHAS) | Arabidopsis thaliana | 0.09 µM (Ki) | [4] |
| Pyrimidine-Biphenyl Hybrid | Compound 4bb | Acetohydroxyacid Synthase (AHAS) | Arabidopsis thaliana | 0.02 µM (Ki) | [4] |
| Commercial Herbicide | Bispyribac | Acetohydroxyacid Synthase (AHAS) | Arabidopsis thaliana | 0.54 µM (Ki) | [4] |
| Pyrido[2,3-d]pyrimidine | Compound 11q | Protoporphyrinogen Oxidase (PPO) | Nicotiana tabacum | 0.0074 µM (Ki) | [5] |
| Commercial Herbicide | Flumioxazin | Protoporphyrinogen Oxidase (PPO) | Nicotiana tabacum | 0.046 µM (Ki) | [5] |
Table 2: Whole-Plant Herbicidal Activity (Post-emergence)
| Herbicide Class | Compound/Treatment | Application Rate (g ai/ha) | Weed Species | Control/Inhibition (%) | Reference |
| Aryl Pyrrolidinone Anilide | Tetflupyrolimet | 100 or 150 | Echinochloa spp. (Watergrass) | ≥98% | [6] |
| Aryl Pyrrolidinone Anilide | Tetflupyrolimet | 100 or 150 | Leptochloa fascicularis (Bearded Sprangletop) | ≥97% | [6] |
| Pyrimidine-Biphenyl Hybrid | Compound Ica | 187.5 | Echinochloa crus-galli (Barnyard Grass) | ≥85% | [7] |
| Pyrimidine-Biphenyl Hybrid | Compound Ica | 187.5 | Digitaria sanguinalis (Large Crabgrass) | ≥80% | [7] |
| Pyrimidine Thiourea | Compound 4f | 100 mg/L | Digitaria adscendens | 81% (root growth inhibition) | [8] |
| Pyrido[2,3-d]pyrimidine | Compound 2o | 1 mM | Bentgrass (Agrostis stolonifera) | Good activity (Rank 4-5) | [9] |
| Commercial Herbicide | Bensulfuron-methyl | 100 mg/L | Echinochloa crus-galli | Lower activity than compounds 4d and 4f | [8] |
| Commercial Herbicide | Clomazone | 1 mM | Bentgrass (Agrostis stolonifera) | Similar activity to compound 2o | [9] |
| Commercial Herbicide | Flumioxazin | 1 mM | Bentgrass (Agrostis stolonifera) | Similar activity to compound 2o | [9] |
Signaling Pathways and Mode of Action
The primary modes of action for the discussed pyrimidine herbicides involve the disruption of critical biosynthetic pathways.
De Novo Pyrimidine Biosynthesis Inhibition
Tetflupyrolimet inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the production of pyrimidines, which are essential components of DNA and RNA.[10] Inhibition of DHODH leads to a depletion of the pyrimidine pool, thereby arresting cell division and plant growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydroorotate dehydrogenase as a herbicide target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Control of Echinochloa spp. and Leptochloa fascicularis with the novel dihydroorotate dehydrogenase inhibitor herbicide tetflupyrolimet in California water-seeded rice | Weed Technology | Cambridge Core [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Pyrimidine Derivative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of pyrimidine derivatives is crucial for preclinical and clinical studies, as well as for quality control in manufacturing. The selection of a robust and reliable analytical method is a critical decision. This guide provides an objective comparison of two widely used analytical techniques for the analysis of pyrimidine derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This comparison focuses on the analysis of the pyrimidine derivative Gemcitabine, a potent antimetabolite used in cancer therapy. The principles and methodologies described are broadly applicable to other pyrimidine analogs.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the complexity of the sample matrix.[1] LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations in complex biological matrices need to be measured.[1][2] HPLC-UV is a cost-effective and robust alternative, well-suited for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.[1][3]
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Gemcitabine.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.998[4] | > 0.99[5] |
| Range | 20-120 µg/mL[3] | 5-4000 ng/mL[6] |
| Accuracy (% Recovery) | 97.55%[7] | 91.7-103.9%[5] |
| Precision (RSD) | < 2.5%[4] | < 10.0%[6] |
| Limit of Detection (LOD) | 200 ng/mL[7] | Not explicitly stated, but method is highly sensitive[5] |
| Limit of Quantitation (LOQ) | 400 ng/mL[7] | 0.2 ng/mg of tissue[5] |
| Specificity/Selectivity | Good, but susceptible to interference from compounds with similar chromophores[8] | Excellent, based on mass-to-charge ratio and fragmentation patterns[1][8] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of Gemcitabine in pharmaceutical formulations.[4]
Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250mm x 4.6mm; 5µm)[4]
-
Mobile Phase: A mixture of water and acetonitrile (90:10 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL[7]
Standard Preparation:
-
Prepare a stock solution of Gemcitabine in water.
-
From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to achieve concentrations within the linear range (e.g., 20-120 µg/mL).[3]
Sample Preparation:
-
For pharmaceutical formulations, dissolve the product in the mobile phase to obtain a known theoretical concentration of Gemcitabine.
-
Filter the sample solution through a 0.45 µm filter before injection.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of Gemcitabine in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of Gemcitabine and its metabolites in biological matrices such as tumor tissue.[5]
Chromatographic Conditions:
-
Column: Porous graphitic carbon column[5]
-
Mobile Phase: A gradient elution using a suitable combination of aqueous and organic phases, often with a modifier like formic acid to improve ionization.
-
Flow Rate: Optimized for the specific column and application.
-
Injection Volume: Typically small (e.g., 5-10 µL).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode for Gemcitabine.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for Gemcitabine and any internal standard used.
Standard Preparation:
-
Prepare a stock solution of Gemcitabine in a suitable solvent (e.g., methanol or water).
-
Spike known amounts of Gemcitabine into a blank biological matrix (e.g., plasma or tissue homogenate) to prepare calibration standards and quality control (QC) samples.[5]
Sample Preparation (for Tumor Tissue):
-
Homogenize a known weight of the tissue sample.[5]
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Analysis:
-
Inject the extracted standards, QCs, and samples into the LC-MS/MS system.
-
Quantify Gemcitabine by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
Caption: A generalized workflow for the cross-validation of two analytical methods.
Caption: A simplified diagram of pyrimidine biosynthesis and the mechanism of action of Gemcitabine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4,6-Dimethoxy-2-methylpyrimidine: A Guide for Laboratory Professionals
For immediate release:
Proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe and compliant disposal of 4,6-Dimethoxy-2-methylpyrimidine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
Key Disposal Principles
The primary methods for the disposal of this compound involve either treatment at a licensed chemical destruction facility or controlled incineration.[1] It is crucial to prevent this chemical from entering sewer systems or contaminating water, food, and animal feed.[1]
Quantitative Data Summary
For safe handling and storage, please refer to the following physical and chemical properties of a related compound, 2-Methanesulfonyl-4,6-dimethoxypyrimidine.
| Property | Value |
| Melting point/freezing point | 208°C (lit.) |
| Boiling point | 86°C (lit.) |
| Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam |
Data for 2-Methanesulfonyl-4,6-dimethoxypyrimidine, a structurally similar compound.
Experimental Protocols: Step-by-Step Disposal Procedure
Follow these steps to ensure the safe disposal of this compound and its contaminated containers.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing appropriate PPE:
-
Chemical-impermeable gloves
-
Safety glasses with side-shields or goggles
-
Laboratory coat
Spill Management
In the event of a spill:
-
Evacuate : Keep unnecessary personnel away from the spill area.[1][2]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1][2] Do not let the chemical enter drains.[1][2]
-
Collection : For solid spills, sweep up and shovel into a suitable, closed container for disposal.[3][4] Avoid generating dust.[1][2][3][4] For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a designated chemical waste container.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Waste Collection and Storage
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Containerization : Use a suitable, tightly closed container for waste storage.[1][2]
-
Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Final Disposal
-
Professional Disposal : Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.[3][4]
-
Regulatory Compliance : Ensure that the disposal method complies with all local, regional, and national hazardous waste regulations.[4]
-
Documentation : Maintain records of the waste disposal, including the date, quantity, and disposal company used.
Contaminated Packaging Disposal
-
Triple Rinse : Containers should be triple-rinsed (or equivalent) with a suitable solvent.[1] The rinsate should be collected and treated as hazardous waste.
-
Recycling/Reconditioning : After thorough cleaning, the container can be offered for recycling or reconditioning.[1]
-
Landfill/Incineration : Alternatively, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4,6-Dimethoxy-2-methylpyrimidine
This guide provides crucial safety and logistical information for the handling and disposal of 4,6-Dimethoxy-2-methylpyrimidine. The following procedures are based on best practices for handling similar pyrimidine derivatives in a laboratory setting.[1][2] Researchers, scientists, and drug development professionals should always consult a specific Safety Data Sheet (SDS) for the compound if available and adhere to their institution's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous pyrimidine compounds indicate potential hazards that necessitate a cautious approach and the use of appropriate personal protective equipment.[2] Potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation.[2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2][4][5] | To protect against potential splashes and airborne particles that could cause eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[2][5] A fire/flame resistant and impervious lab coat should be worn.[1][4][5] | To prevent skin contact which may cause irritation.[2][3] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[2][4] If exposure limits may be exceeded, a full-face respirator is recommended.[4][5] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[2][3] |
| General Lab Attire | Long pants and closed-toe shoes.[1] | Standard laboratory practice to protect against accidental spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
-
Preparation and Engineering Controls:
-
Ensure a chemical fume hood or other local exhaust ventilation is operational.[2]
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and reagents before starting.
-
-
Donning PPE:
-
Compound Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[1][6][7] Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Container Disposal: Do not reuse empty containers.[1] Dispose of them in the same manner as the chemical waste.[1]
Emergency Procedures
-
In case of skin contact: Wash off with soap and plenty of water.[4][6] If skin irritation occurs, get medical advice/attention.[3][6]
-
In case of eye contact: Rinse cautiously with water for several minutes.[3][6] Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] If eye irritation persists, get medical advice/attention.[3][6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[3][6][7]
-
In case of a spill: Evacuate the area.[5] Avoid dust formation.[5] Collect the spilled material using spark-proof tools and place it in a suitable, sealed container for disposal.[5] Prevent the chemical from entering drains.[4][5]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
